4-(Thiophen-2-yl)pyrimidin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOUSLAWDHODKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377431 | |
| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154321-60-5 | |
| Record name | 4-(2-Thienyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154321-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(thiophen-2-yl)pyrimidin-2-amine
Foreword: The Thiophene-Pyrimidine Scaffold in Modern Drug Discovery
The convergence of heterocyclic chemistry and medicinal science has identified certain molecular scaffolds as "privileged structures"—frameworks that are capable of binding to multiple biological targets. The pyrimidine ring is one such scaffold, forming the core of numerous FDA-approved drugs and natural products, including several anti-cancer and anti-viral agents.[1] When fused or substituted with other heterocyclic systems, such as thiophene, the resulting molecule's pharmacological profile can be significantly enhanced. Thiophene, a sulfur-containing five-membered aromatic ring, is a well-known bioisostere of the phenyl ring, often improving metabolic stability and receptor-binding affinity.[2][3] The target molecule, 4-(thiophen-2-yl)pyrimidin-2-amine, represents a foundational structure within this class, serving as a critical building block for the development of novel therapeutics targeting kinases, G-protein coupled receptors, and other key players in disease pathways.[4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a reproducible and scalable process.
I. Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of 2-aminopyrimidines is most efficiently achieved through the cyclocondensation of a three-carbon dielectrophilic component with a guanidine source.[6][7] For the specific regiochemistry of this compound, where the thiophene moiety is at the C4 position and the C6 position is unsubstituted, a direct chalcone cyclization is not optimal, as it would typically place the thiophene at C6.[8]
Therefore, a more robust and regioselective strategy involves the use of a β-enaminone intermediate. This approach consists of two primary stages:
-
Formation of the Enaminone Intermediate: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one from 2-acetylthiophene.
-
Cyclocondensation: Reaction of the purified enaminone with guanidine hydrochloride to construct the final pyrimidine ring.
This pathway is highly reliable, proceeds with high atom economy, and allows for clear purification and characterization of the intermediate, ensuring the final product's high purity.
II. Experimental Protocols & Mechanistic Insights
Part A: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Intermediate I)
Causality of Reagent Selection: The key reagent for this step is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). It serves a dual purpose: it acts as a methylating agent for the enol form of 2-acetylthiophene and provides the dimethylamino group, effectively converting the starting ketone into a highly reactive, three-carbon electrophilic synthon required for the subsequent cyclization. The reaction is typically performed neat or in a high-boiling, non-protic solvent to drive the reaction to completion by removing the methanol byproduct.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.0 eq).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.
-
After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and methanol byproduct can be removed under reduced pressure.
-
The resulting crude product, often a dark oil or solid, should be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure enaminone intermediate as a crystalline solid.
Part B: Synthesis of this compound (Final Product)
Mechanistic Rationale: This step is a classic example of a cyclocondensation reaction. Guanidine, a potent binucleophilic reagent, attacks the electrophilic β-carbon of the enaminone intermediate. A subsequent intramolecular cyclization, followed by the elimination of dimethylamine and water, leads to the formation of the stable, aromatic pyrimidine ring. The reaction is base-catalyzed; a base such as sodium ethoxide or potassium hydroxide is required to deprotonate the guanidine hydrochloride salt, liberating the free guanidine base needed for the initial nucleophilic attack.[9][10]
Step-by-Step Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir the resulting suspension for 30 minutes at room temperature.
-
Add the purified enaminone intermediate (I) (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) or acetic acid until pH ~7.
-
Reduce the solvent volume in vacuo. The precipitated solid is the crude product.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. For highest purity, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.
III. Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physical & Chromatographic Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃S[11][12] |
| Molecular Weight | 177.23 g/mol [12][13] |
| Appearance | Off-white to light yellow solid |
| Melting Point | A sharp range, literature values for analogs suggest >160 °C[14] |
| TLC Rf Value | ~0.4 (50% Ethyl Acetate / Hexane on Silica Gel) |
Spectroscopic Data Interpretation
The IR spectrum provides a functional group fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group.[15] |
| 3100 - 3000 | Aromatic C-H stretching | Characteristic of C-H bonds on the pyrimidine and thiophene rings. |
| ~1640 | C=N stretching | Corresponds to the endocyclic imine bonds within the pyrimidine ring.[1] |
| 1580 - 1450 | C=C stretching | Aromatic ring skeletal vibrations from both pyrimidine and thiophene. |
| ~700 | C-S stretching | Indicates the presence of the thiophene ring.[1] |
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.
¹H NMR Predicted Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~8.40 | d | 1H | H-6 (Pyrimidine) | J ≈ 5.2 Hz |
| ~7.95 | dd | 1H | H-5' (Thiophene) | J ≈ 5.0, 1.2 Hz |
| ~7.80 | dd | 1H | H-3' (Thiophene) | J ≈ 3.7, 1.2 Hz |
| ~7.35 | d | 1H | H-5 (Pyrimidine) | J ≈ 5.2 Hz |
| ~7.20 | dd | 1H | H-4' (Thiophene) | J ≈ 5.0, 3.7 Hz |
| ~6.80 | br s | 2H | -NH₂ | Exchanges with D₂O |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The assignments are based on typical electronic effects and data from analogous structures.[8][16]
¹³C NMR Predicted Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C-2 (Pyrimidine, attached to NH₂) |
| ~161.0 | C-4 (Pyrimidine, attached to Thiophene) |
| ~158.0 | C-6 (Pyrimidine) |
| ~144.0 | C-2' (Thiophene, attached to Pyrimidine) |
| ~129.0 | C-5' (Thiophene) |
| ~128.5 | C-3' (Thiophene) |
| ~128.0 | C-4' (Thiophene) |
| ~108.0 | C-5 (Pyrimidine) |
Mass spectrometry confirms the molecular weight and formula of the compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Ion Peak: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 178.04 .
-
Isotopic Pattern: The presence of a sulfur atom will result in a characteristic A+2 peak ([M+2+H]⁺) at m/z 180.04, with an intensity of approximately 4.4% relative to the [M+H]⁺ peak, confirming the elemental composition.
IV. Conclusion and Outlook
This guide details a reliable and well-rationalized synthetic route for producing this compound, a valuable heterocyclic building block. The two-step method via a β-enaminone intermediate ensures high regioselectivity and purity. The comprehensive characterization protocol, employing a suite of modern analytical techniques, provides a robust framework for validating the structure and purity of the final compound. Researchers and drug development professionals can use this molecule as a starting point for creating extensive libraries of novel compounds with potential therapeutic applications, ranging from oncology to infectious diseases.[4][17]
References
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. National Institutes of Health (NIH). Available at: [Link]
-
Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Ingenta Connect. Available at: [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. Available at: [Link]
-
Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. National Institutes of Health (NIH). Available at: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of chalcone derivatives containing thiophene moiety. ResearchGate. Available at: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences. Available at: [Link]
-
Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. ResearchGate. Available at: [Link]
-
Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. ResearchGate. Available at: [Link]
-
Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
(PDF) Cyclization of (Chalcone-Aldole)-Compounds And Studying of (Identification ,Liquid Crystal , Solubility)-Behavior. ResearchGate. Available at: [Link]
-
Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. ResearchGate. Available at: [Link]
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Available at: [Link]
-
Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. Royal Society of Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health (NIH). Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. Available at: [Link]
-
(PDF) Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
-
Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]
-
(PDF) Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). ACS Omega. Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 154321-60-5|this compound|BLD Pharm [bldpharm.com]
- 14. chemimpex.com [chemimpex.com]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-(thiophen-2-yl)pyrimidin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 154321-60-5). As a heterocyclic scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental properties is critical for researchers, scientists, and drug development professionals. This document synthesizes available data, presents validated computational predictions, and provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters. The guide is structured to not only report known values but also to empower researchers to generate high-quality, reproducible data in their own laboratories.
Introduction: The Strategic Value of the Thienopyrimidine Scaffold
The fusion of thiophene and pyrimidine rings creates a privileged scaffold in drug discovery. Pyrimidine derivatives are well-established pharmacophores, integral to numerous therapeutic agents due to their ability to form multiple hydrogen bonds and participate in various biological interactions.[1] The incorporation of a thiophene moiety often enhances biological activity and modulates physicochemical properties such as lipophilicity and metabolic stability. This compound serves as a key building block for the synthesis of a diverse range of bioactive molecules, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
A precise characterization of the parent scaffold's physicochemical profile is the bedrock of any rational drug design program. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of any derivative compound. This guide provides the foundational knowledge required to leverage the this compound core effectively.
Core Molecular and Physical Properties
The fundamental identity of this compound is established by its molecular structure and associated basic properties. While extensive experimental data is not publicly available, the core identifiers are well-documented.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Synonyms: 4-(2-Thienyl)-2-pyrimidinamine, 2-Amino-4-(thien-2-yl)pyrimidine
-
CAS Number: 154321-60-5
-
Molecular Formula: C₈H₇N₃S
-
Molecular Weight: 177.23 g/mol
Key Physicochemical Data: A Synthesis of Reported and Predicted Values
A critical gap in the public domain is the lack of experimentally validated data for several key physicochemical properties of this compound. The following table summarizes the best available information, combining data from chemical databases with computational predictions for related isomers, which serve as valuable reference points.
| Property | Value / Range | Source / Method | Comments |
| Melting Point | Not available | Experimental | Data for the related 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is 166-173 °C. This suggests the target compound is a solid at room temperature. |
| Boiling Point | 358.3 ± 32.0 °C | Predicted | This prediction is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine and should be used with caution.[3] |
| Aqueous Solubility | >26.6 µg/mL (at pH 7.4) | Experimental (Assay) | This value from PubChem indicates moderate to low solubility.[4] A detailed experimental determination is highly recommended. |
| logP | Not available | - | No experimental or directly predicted value is available. Computational prediction and experimental determination are necessary. |
| pKa (Acid Dissociation Constant) | 1.43 ± 0.18 | Predicted | This value is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine.[3] The pyrimidine ring nitrogens are expected to be weakly basic. |
| pKa (Tautomer) | 8.08 ± 0.10 | Predicted | This prediction is for the tautomeric form, 4-(thiophen-2-yl)pyrimidin-2-ol, which may exist in equilibrium.[5] |
Spectroscopic Characterization Profile
While public spectral data is not available, a standard characterization workflow would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Based on the structure, the following spectral features are anticipated:
-
¹H NMR: Signals corresponding to the protons on the thiophene ring (typically in the δ 7.0-8.0 ppm region), the pyrimidine ring (δ 7.0-8.5 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Resonances for the eight distinct carbon atoms, with those in the heterocyclic rings appearing in the downfield region (δ 100-170 ppm).
-
Mass Spectrometry (ESI+): A prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.04.
-
IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region, and C-S stretching vibrations.
Authoritative Experimental Protocols for Physicochemical Characterization
To address the existing data gaps, this section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. These protocols are based on industry-standard practices and OECD guidelines to ensure data quality and regulatory acceptance.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.[6]
-
Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.
-
Approximate Determination: Set a rapid heating rate (e.g., 10°C/minute) to quickly determine an approximate melting range.[7]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and set the starting temperature to ~10-15°C below the approximate melting point found in the previous step.[7]
-
Heating and Observation: Set a slow heating rate of 1-2°C per minute.
-
Data Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear).[8]
-
Reporting: The melting point is reported as the range from T_onset to T_clear. The procedure should be repeated at least twice for consistency.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a master variable in drug discovery, directly impacting bioavailability and formulation strategies. The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[1][9]
Sources
- 1. oecd.org [oecd.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]
- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 5. 4-(thiophen-2-yl)pyriMidin-2-ol CAS#: 1269294-26-9 [amp.chemicalbook.com]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]
- 9. filab.fr [filab.fr]
4-(thiophen-2-yl)pyrimidin-2-amine CAS number and supplier
An In-Depth Technical Guide to 4-(thiophen-2-yl)pyrimidin-2-amine (CAS: 154321-60-5) for Advanced Research Applications
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic design of small molecules that can effectively interact with biological targets is paramount. Among the vast array of heterocyclic scaffolds, the pyrimidine nucleus stands out for its widespread presence in biologically active compounds and pharmaceuticals.[1] When fused with other heterocyclic systems, such as thiophene, the resulting scaffold often exhibits enhanced and diverse pharmacological profiles. This guide focuses on this compound, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents.[2]
The convergence of the electron-rich thiophene ring and the nitrogen-containing pyrimidine core creates a unique electronic and structural framework, making it a valuable candidate for interacting with various biological targets.[2] Derivatives of this scaffold have been investigated for a range of activities, including anticancer, anti-inflammatory, and antischistosomal properties.[3][4][5][6] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, applications, and relevant experimental protocols.
PART 1: Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are the foundation of any research endeavor. This compound is identified by the CAS Number 154321-60-5.[7][8][9]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 154321-60-5 | [7][8][9] |
| Molecular Formula | C₈H₇N₃S | [7][9] |
| Molecular Weight | 177.229 g/mol | [7][9] |
| Alternate Names | 4-(2-thienyl)-2-pyrimidinamine; 4-Thiophen-2-yl-pyrimidin-2-ylamine | [7] |
| Boiling Point | 358.3±32.0 °C (Predicted) | [10] |
| Density | 1.333±0.06 g/cm³ (Predicted) | [10] |
Handling and Safety: It is critical to note that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[7] As with all laboratory chemicals, it should be handled by technically qualified individuals using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research use only and is not for diagnostic or therapeutic use.[7]
PART 2: Sourcing, Procurement, and Quality Control
The reliability and reproducibility of experimental results depend heavily on the quality and purity of the starting materials. Several chemical suppliers offer this compound.
Table 2: Commercial Suppliers
| Supplier | Product Name | CAS Number | Notes |
| Santa Cruz Biotechnology (SCBT) | 2-amine-4-(thiophen-2-yl)-pyrimidine | 154321-60-5 | For Research Use Only.[7][9] |
| BLDpharm | This compound | 154321-60-5 | May require cold-chain transportation.[8] |
Expert Insight on Procurement: When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot. Key parameters to verify include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the requirements of your experimental design (e.g., ≥95% or higher).
-
Identity Confirmation: Verified through spectroscopic data such as ¹H NMR and Mass Spectrometry (MS).
-
Residual Solvents and Water Content: Important for accurate weighing and concentration calculations.
PART 3: Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives typically follows a convergent strategy involving the construction of the pyrimidine ring from a thiophene-containing precursor. A widely adopted and robust method is the cyclocondensation of a thiophenyl chalcone with a guanidinium salt.[11]
General Synthesis Workflow
The logical flow from commercially available starting materials to the final compound is depicted below. This pathway is favored for its efficiency and the modularity that allows for the creation of diverse derivatives.
Caption: General synthesis pathway for this compound.
Detailed Synthesis Protocol (Exemplary)
This protocol is a representative methodology adapted from established literature for the synthesis of similar thiophene-pyrimidine structures.[3][11][12]
Step 1: Synthesis of (2E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)
-
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone (chalcone) backbone. An alkali catalyst like NaOH deprotonates the α-carbon of the ketone, creating an enolate which then attacks the carbonyl carbon of the aldehyde.
-
Procedure:
-
Dissolve 2-acetylthiophene (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol (15 mL).
-
To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% NaOH) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the cyclization of the chalcone with guanidine. The basic conditions facilitate the Michael addition of guanidine to the α,β-unsaturated system, followed by intramolecular condensation and dehydration to form the stable pyrimidine ring.
-
Procedure:
-
In a round-bottomed flask, add the synthesized chalcone (1.0 eq), guanidine nitrate (1.2 eq), and potassium hydroxide (2.0 eq) to a solvent such as 1,4-dioxane (15 mL).[11]
-
Reflux the mixture for 5-8 hours, monitoring by TLC.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Pour the residue into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on literature for analogous compounds, the expected spectral data would include:
-
¹H NMR: Characteristic signals for the thiophene and pyrimidine ring protons, as well as the amine (-NH₂) protons.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (m/z = 177.23).[10]
-
IR Spectroscopy: Absorption bands corresponding to N-H stretching (amine group), C=N stretching (pyrimidine ring), and C-S stretching (thiophene ring).[3]
PART 4: Applications in Drug Discovery and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.
Antischistosomal Activity
Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options. Groundbreaking research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics of the adult Schistosoma mansoni worm.[4][6]
-
Mechanism of Action: While the precise target is still under investigation, structure-activity relationship (SAR) studies reveal that the thiophene moiety at the C2 position of the pyrimidine ring is a key driver of the paralytic phenotype.[6]
-
SAR Insights: Initial studies highlighted a lead compound (TPP 3) that, while potent, suffered from poor aqueous solubility and high lipophilicity.[6] Subsequent optimization led to compound 38 , which incorporated an oxetane-containing amine and a difluoroaniline group. This modification resulted in:
This work underscores the potential of the this compound core in designing next-generation anthelmintic drugs.
Anticancer Potential: Targeting Kinase Signaling
The pyrimidine core is a cornerstone of many approved kinase inhibitors. Derivatives of the thiophene-pyrimidine scaffold have been specifically investigated as potential inhibitors of key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] These receptors are crucial drivers of tumor growth, proliferation, and angiogenesis.
Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrimidine derivatives.
Studies on novel 4-thiophenyl-pyrimidine derivatives showed dual inhibition of EGFR and VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to reference drugs like erlotinib and sorafenib.[5] This highlights a promising avenue for developing dual-target anticancer agents based on the this compound scaffold.
PART 5: Experimental Workflow Example
To translate the potential of this compound into actionable data, robust experimental protocols are essential. Below is an exemplary workflow for an in-vitro kinase inhibition assay, a primary screening method to evaluate anticancer potential.
In-Vitro EGFR Kinase Inhibition Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the EGFR tyrosine kinase.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP.
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
96-well filter plates and phosphocellulose paper.
-
Scintillation counter.
-
-
Workflow Diagram:
Caption: Workflow for an in-vitro radiometric EGFR kinase inhibition assay.
-
Step-by-Step Procedure:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In a 96-well plate, add 10 µL of assay buffer containing the EGFR enzyme and the peptide substrate to each well.
-
Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of assay buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at its Michaelis-Menten constant (Km) value.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound represents a molecule of considerable strategic value for chemical biology and drug discovery. Its robust synthesis, coupled with the proven pharmacological potential of the thiophene-pyrimidine scaffold, makes it an attractive starting point for developing novel therapeutics. From potent anthelmintics that address neglected tropical diseases to targeted kinase inhibitors for oncology, the applications are both diverse and significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile chemical entity in their scientific pursuits.
References
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-829. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
Kumar, K. S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(S7), 1961-1969. Retrieved from [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Retrieved from [Link]
-
2a biotech. (n.d.). 4-(THIOPHEN-3-YL)PYRIMIDIN-2-AMINE. Retrieved from [Link]
-
Lolo, F. N., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Retrieved from [Link]
-
Siddesh, M.B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12155-12175. Retrieved from [Link]
-
Lolo, F. N., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Retrieved from [Link]
-
Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(23), 8205. Retrieved from [Link]
-
Akter, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6266. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. scbt.com [scbt.com]
- 8. 154321-60-5|this compound|BLD Pharm [bldpharm.com]
- 9. scbt.com [scbt.com]
- 10. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
crystal structure analysis of 4-(thiophen-2-yl)pyrimidin-2-amine
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(thiophen-2-yl)pyrimidin-2-amine
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the , a heterocyclic compound of significant interest due to the prevalence of thiophene and pyrimidine scaffolds in medicinal chemistry.[1][2][3] We will navigate the complete workflow, from chemical synthesis and single-crystal cultivation to advanced computational analysis of intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of the entire process.
Introduction: The Significance of Structural Elucidation
The this compound molecule combines two privileged heterocyclic systems: pyrimidine, a core component of nucleobases and numerous pharmaceuticals, and thiophene, a versatile aromatic ring known to modulate biological activity.[2] The synergy of these fragments makes this compound and its derivatives compelling targets for pharmaceutical development.[1][3] However, to fully exploit its potential, an unambiguous understanding of its solid-state structure is paramount.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining molecular structures with atomic-level precision.[4][5] The resulting structural data—bond lengths, bond angles, conformational preferences, and intermolecular packing—provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the consistency of the active pharmaceutical ingredient (API).
This guide delineates the expert-level process for achieving and interpreting a high-quality crystal structure of this compound.
Part 1: Material Preparation: Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, task of growing diffraction-quality single crystals.
Synthesis Pathway
A common and effective route to synthesize 4,6-disubstituted 2-aminopyrimidines involves the cyclization of a chalcone intermediate with a guanidinium salt.[6] This established methodology ensures a reliable supply of the target compound.
Protocol: Synthesis of this compound
-
Step 1: Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve 1- (thiophen-2-yl)ethan-1-one (1 eq.) and a suitable aldehyde precursor in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature.[2]
-
Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate.
-
Filter, wash the solid with cold water, and recrystallize from ethanol to yield the pure chalcone.
-
-
Step 2: Pyrimidine Ring Formation:
-
Reflux the purified chalcone (1 eq.) with guanidine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (KOH) in a suitable solvent like 1,4-dioxane or ethanol for 5-8 hours.[6][7]
-
Upon reaction completion (monitored by TLC), evaporate the solvent under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly, and purify by column chromatography or recrystallization to obtain pure this compound.
-
Cultivation of Single Crystals
Obtaining a single crystal suitable for diffraction is often the most significant bottleneck in the entire process.[8] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[9]
Key Crystallization Techniques for Small Organic Molecules
| Technique | Principle | Key Considerations |
| Slow Evaporation | The solvent slowly evaporates from a saturated solution, gradually increasing the concentration to the point of nucleation and crystal growth.[9] | The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. The rate of evaporation must be controlled (e.g., by covering the vial with perforated film).[9] |
| Vapor Diffusion | A solution of the compound in a good solvent is placed in a small open vial, which is then sealed inside a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble.[10] | The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization. This method is excellent for small sample quantities.[10] |
| Antisolvent Addition | An "anti-solvent" is slowly added to a saturated solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[10] | The rate of addition is crucial to prevent amorphous precipitation. Can be performed by layering the anti-solvent on top of the solution or through slow liquid-liquid diffusion. |
Recommended Protocol: Crystallization of this compound
-
Solvent Screening: Perform qualitative solubility tests with a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof). Identify solvents of moderate solubility.
-
Setup (Vapor Diffusion):
-
Prepare a concentrated solution of the compound in a good solvent (e.g., acetone).
-
Dispense 0.5 mL of this solution into a small glass vial.
-
Place this vial inside a larger, sealable jar containing 2-3 mL of a suitable anti-solvent (e.g., hexane).
-
Seal the jar and leave it undisturbed in a vibration-free location at a constant temperature.
-
-
Monitoring: Check for crystal growth daily. High-quality crystals often appear within a few days to a week. They should be clear, well-formed, and have distinct facets.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern, which contains the fundamental information about the crystal's internal lattice structure.[11]
The SCXRD Experiment
The core principle of SCXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[11] By rotating the crystal in a monochromatic X-ray beam, a three-dimensional map of diffraction spots is collected.[5]
Experimental Workflow for SCXRD Data Collection
Caption: Workflow for SCXRD data collection and initial processing.
Detailed Protocol: Data Collection
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil. For air-sensitive samples, this is done under a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed on the diffractometer. Modern instruments use highly sensitive detectors like CCDs or CMOS detectors to capture the diffraction patterns.[11]
-
Unit Cell Determination: A few initial diffraction images are collected to locate reflections, which are then used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[12]
-
Full Data Set: A data collection strategy is calculated to ensure complete and redundant coverage of the unique diffraction data. The crystal is then rotated through a series of angles while diffraction images are continuously collected.[13]
Part 3: Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern into a real-space model of the atomic arrangement.[12]
From Diffraction to Electron Density
The intensity of each diffraction spot is proportional to the square of the structure factor amplitude (|Fhkl|), but the phase information is lost. Solving the "phase problem" is the first major computational step, often accomplished using direct methods or Patterson methods.[14]
-
Data Reduction: The raw image files are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors like absorption and beam intensity decay.[13] The output is a reflection file containing hkl indices and their corresponding intensities.
-
Structure Solution: Software programs (e.g., SHELXT) use statistical methods to determine initial phase estimates, which are then combined with the measured amplitudes in a Fourier transform to generate an initial electron density map.[5][12]
-
Model Building & Refinement: An initial molecular model is built by assigning atoms to the peaks in the electron density map. This model is then refined using a least-squares minimization algorithm (e.g., in SHELXL), which adjusts atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[5] The quality of the final model is assessed using metrics like the R1 factor and weighted R2 (wR2).
Expected Crystallographic Data
The final output is a Crystallographic Information File (CIF), which contains all information about the structure. A summary table would be presented as follows:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₇N₃S |
| Formula Weight | 177.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5... |
| b (Å) | 10.2... |
| c (Å) | 9.8... |
| α (°) | 90 |
| β (°) | 105.1... |
| γ (°) | 90 |
| Volume (ų) | 850... |
| Z | 4 |
| T (K) | 100(2) |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Part 4: In-depth Structural Analysis & Computational Insights
With a refined crystal structure, the focus shifts to a detailed analysis of its molecular and supramolecular features. This is where chemical and pharmaceutical insights are derived.
Molecular Geometry
The analysis begins with the molecule itself. Bond lengths, bond angles, and torsion angles are examined to confirm the expected chemical connectivity and to identify any unusual geometric features that may arise from steric strain or electronic effects. The planarity of the thiophene and pyrimidine rings is assessed, as is their relative orientation.
Supramolecular Assembly: Intermolecular Interactions
The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. Identifying and understanding these interactions is crucial, as they dictate the material's properties.
Caption: Key intermolecular interactions governing crystal packing.
For this compound, the primary amine group and the pyrimidine nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. We would expect to see strong N-H···N hydrogen bonds forming dimers or chains, which often dominate the packing motif.[15] Additionally, the aromatic character of both rings makes π-π stacking and C-H···π interactions highly probable.
Advanced Analysis: Hirshfeld Surfaces
To move beyond a simple list of close contacts, we employ Hirshfeld surface analysis.[16][17] This powerful computational tool partitions the crystal space, defining a unique surface for each molecule where the contribution of its electron density to the total procrystal density is equal to the contribution from all other molecules.[18]
Properties mapped onto this surface provide a visually rich and quantitative summary of all intermolecular interactions simultaneously.[19][20]
-
d_norm surface: This surface maps normalized contact distances, highlighting regions of close intermolecular contact. Strong hydrogen bonds appear as distinct bright red spots, while weaker contacts are shown in white or blue.
-
2D Fingerprint Plots: These plots are 2D histograms that summarize all interactions, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).[16] The percentage contribution of different interaction types (e.g., H···H, C···H, N···H) can be precisely quantified.
Table 2: Hypothetical Summary of Intermolecular Contacts from Hirshfeld Analysis
| Contact Type | Contribution (%) | Key Features |
| H···H | ~45% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces. |
| N···H / H···N | ~20% | Sharp spikes in the fingerprint plot, corresponding to the primary N-H···N hydrogen bonds. |
| C···H / H···C | ~18% | Includes weaker C-H···N and C-H···S interactions. |
| S···H / H···S | ~9% | Contacts involving the thiophene sulfur atom. |
| C···C | ~5% | "Wings" in the fingerprint plot, indicative of π-π stacking interactions. |
This quantitative analysis provides a holistic and unbiased view of the crystal packing forces, which is far more insightful than examining individual bond distances alone.[17][21]
Conclusion and Outlook
This guide has detailed the comprehensive, multi-step process for the definitive structural characterization of this compound. By integrating meticulous synthesis and crystallization with advanced SCXRD and computational analysis, we can generate a complete and unambiguous three-dimensional structural model.
For drug development professionals, the insights gained are invaluable. The precise geometry informs computational docking and SAR studies. An understanding of the supramolecular packing and hydrogen bonding networks is critical for predicting and controlling polymorphism, a factor with profound implications for a drug's bioavailability, stability, and intellectual property. The application of these rigorous analytical techniques is not merely an academic exercise; it is a fundamental pillar of modern, rational drug design and materials engineering.
References
-
Gavezzotti, A. (2003). Computational studies of crystal structure and bonding. Pavia University. [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
-
Fiveable. (n.d.). Computational Methods in Crystal Analysis. Fiveable. [Link]
-
LookChem. (n.d.). What is Hirshfeld Surface Analysis. LookChem. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]
-
Warren, M. R., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548–2569. [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]
-
Zhang, D., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Crystal structure prediction. Wikipedia. [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]
-
EPFL. (n.d.). Crystallization of small molecules. EPFL. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]
-
Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 125(4), 821-828. [Link]
-
Willighagen, E. L., et al. (2005). Method for the computational comparison of crystal structures. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 29-36. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Kundu, S., Chakraborty, K., & Das, A. (2023). Algorithmic detection of crystal structures from computer simulation data. arXiv. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Kumar, K. S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1968. [Link]
-
Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. [Link]
-
Siddesh, M.B., Padmashali, B., Thriveni, K.S., & Mahadevan, C. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. PubChem. [Link]
-
Prabhu, S. A., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E, 71(Pt 5), o498. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(19), 12932-12953. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. fiveable.me [fiveable.me]
- 13. portlandpress.com [portlandpress.com]
- 14. selectscience.net [selectscience.net]
- 15. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. crystalexplorer.net [crystalexplorer.net]
- 19. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-(Thiophen-2-yl)pyrimidin-2-amine: A Technical Guide
<
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(thiophen-2-yl)pyrimidin-2-amine. The structural elucidation of this molecule, a key building block in medicinal chemistry, is paramount for researchers and drug development professionals.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. By integrating established scientific principles with field-proven insights, this guide aims to serve as an authoritative resource for the unambiguous identification and characterization of this compound.
Introduction
This compound is a molecule of significant interest in pharmaceutical research due to its versatile structure, which features both a pyrimidine and a thiophene ring.[1] These heterocyclic moieties are prevalent in a wide array of bioactive compounds.[2][3] Accurate and thorough characterization of this molecule is the foundation of any drug discovery and development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and purity of synthesized compounds. This guide will provide a detailed examination of the expected spectroscopic data for this compound, explaining the rationale behind the spectral features and offering insights into data acquisition and interpretation.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Figure 1: Molecular Structure of this compound.
The structure consists of a pyrimidine ring substituted at the 4-position with a thiophene-2-yl group and at the 2-position with an amine group. This arrangement of aromatic and heteroaromatic rings, along with the primary amine, gives rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4] A typical acquisition involves a single-pulse sequence with a spectral width of 10-12 ppm and 16 to 32 scans to achieve a good signal-to-noise ratio.[4]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | ~5.0 - 7.0 | Broad singlet | 2H |
| Pyrimidine H-5 | ~7.0 - 7.5 | Doublet | 1H |
| Pyrimidine H-6 | ~8.0 - 8.5 | Doublet | 1H |
| Thiophene H-3' | ~7.0 - 7.5 | Doublet of doublets | 1H |
| Thiophene H-4' | ~7.0 - 7.5 | Doublet of doublets | 1H |
| Thiophene H-5' | ~7.5 - 8.0 | Doublet of doublets | 1H |
Interpretation:
-
Amine Protons (NH₂): The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.[5] Its chemical shift is highly dependent on solvent and concentration.[5]
-
Pyrimidine Protons: The protons on the pyrimidine ring (H-5 and H-6) will appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring will cause these protons to be deshielded and appear at a higher chemical shift.
-
Thiophene Protons: The protons on the thiophene ring (H-3', H-4', and H-5') will exhibit a characteristic coupling pattern.[4] H-5' is expected to be the most deshielded due to its proximity to the electron-withdrawing pyrimidine ring. The coupling constants between the thiophene protons will be indicative of their relative positions on the ring.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[4] A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~160 - 165 |
| Pyrimidine C-4 | ~160 - 165 |
| Pyrimidine C-5 | ~110 - 120 |
| Pyrimidine C-6 | ~155 - 160 |
| Thiophene C-2' | ~140 - 145 |
| Thiophene C-3' | ~125 - 130 |
| Thiophene C-4' | ~125 - 130 |
| Thiophene C-5' | ~125 - 130 |
Interpretation: The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbons of the pyrimidine ring are generally found at higher chemical shifts due to the electronegativity of the nitrogen atoms.[6] The carbon attached to the amine group (C-2) and the carbon attached to the thiophene ring (C-4) are expected to be the most deshielded within the pyrimidine ring. The thiophene carbons will have chemical shifts typical for a substituted thiophene ring.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3250 | N-H stretch (primary amine, two bands) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1650 - 1580 | N-H bend (primary amine) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| 1335 - 1250 | C-N stretch (aromatic amine) |
| ~700 | C-S stretch |
Interpretation:
-
N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration between 1650-1580 cm⁻¹.[8]
-
Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine and thiophene rings will be observed in the 1600-1450 cm⁻¹ range.[9]
-
C-N and C-S Vibrations: The C-N stretching of the aromatic amine will be found in the 1335-1250 cm⁻¹ region.[8] The C-S stretching vibration of the thiophene ring is expected to appear around 700 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Predicted MS Data:
| m/z | Ion |
| 177.04 | [M]⁺ (Molecular Ion) |
| 150 | [M - HCN]⁺ |
| 134 | [M - CHN₂]⁺ |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Interpretation: The molecular ion peak [M]⁺ is expected at an m/z of approximately 177, corresponding to the molecular weight of this compound (C₈H₇N₃S).[11][12] The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways may include the loss of small neutral molecules like HCN from the pyrimidine ring or cleavage of the bond between the two rings, leading to the formation of a stable thienyl cation.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide has outlined the expected spectroscopic data and provided a framework for its interpretation, serving as a valuable resource for scientists engaged in the synthesis and development of novel chemical entities.
References
- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Mary, Y. S. et al. Spectroscopic Investigations of 2-Aminopyridine. TPI Journals.
- Narayana, B. et al. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences.
- Sang, M.S.J. et al. 1H NMR spectra showing regioselective substitutions on thiophene... ResearchGate.
- Senthilkumar, K. et al. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study. PubMed.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Stenutz, R. NMR chemical shift prediction of thiophenes.
- Chem-Impex. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
- PubChem. This compound.
- Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (2025). ResearchGate.
- Santa Cruz Biotechnology. 2-amine-4-(thiophen-2-yl)-pyrimidine.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.).
- IR: amines. (n.d.).
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Institutes of Health.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- National Institute of Standards and Technology. Thiophene. NIST WebBook.
- ChemicalBook. Pyrimidine(289-95-2) 13C NMR spectrum.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tsijournals.com [tsijournals.com]
- 3. journalwjarr.com [journalwjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 7. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
An In-Depth Technical Guide to the Potential Pharmacophores of 4-(Thiophen-2-yl)pyrimidin-2-amine
Abstract: The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, combining the pharmacologically significant pyrimidine and thiophene heterocycles. This technical guide provides an in-depth analysis of the potential pharmacophoric features inherent to this core structure. We will dissect the molecule's constituent parts, identify key hydrogen bonding and hydrophobic features, and outline robust computational and experimental workflows for validating pharmacophore hypotheses. By integrating principles of medicinal chemistry, computational modeling, and structure-activity relationship (SAR) studies, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this scaffold for the design of novel therapeutic agents. A case study based on closely related analogs with demonstrated anti-schistosomal activity will be used to illustrate the practical application of these principles.
Introduction to Pharmacophore-Guided Drug Discovery
In modern drug discovery, a pharmacophore is defined as the spatial arrangement of essential features in a molecule that are responsible for its biological activity. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. Identifying the pharmacophore of a lead compound is a critical step that enables medicinal chemists to rationally design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]
The molecule this compound is a compelling starting point for drug discovery programs. It is comprised of three key components: a pyrimidine ring, a thiophene ring, and an exocyclic amino group. The pyrimidine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in various biological interactions and serve as a bioisosteric replacement for other aromatic systems.[2] Similarly, the thiophene ring is a "privileged" pharmacophore, recognized for its unique electronic properties and its role as a common bioisostere for the phenyl ring, which can improve metabolic stability and binding affinity.[3] This guide will systematically explore the potential pharmacophores of this scaffold.
Analysis of the Core Scaffold: Key Chemical Features
The therapeutic potential of this compound stems from the distinct chemical properties of its constituent heterocycles and functional groups.
-
Pyrimidine Ring: This diazine features two nitrogen atoms which act as key hydrogen bond acceptors. Their precise positioning allows for specific, directional interactions within a biological target's binding site, such as the hinge region of a kinase. The pyrimidine system's ability to act as a bioisostere for other rings, like benzene or pyridine, allows for scaffold hopping strategies to optimize drug properties.[2]
-
Thiophene Ring: As a bioisostere of a phenyl ring, thiophene offers a similar size and shape but with different electronic properties due to the sulfur atom. The sulfur's lone pair of electrons can participate in hydrogen bonding, potentially increasing polarity and aqueous solubility compared to a benzene analog.[3][4] This substitution can be a critical strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
2-Amino Group: The primary amine attached to the pyrimidine ring is a potent hydrogen bond donor. In many kinase inhibitors, for example, this moiety forms crucial hydrogen bonds with the backbone of the kinase hinge region, serving as a vital anchor for the molecule.
Identification of Potential Pharmacophoric Features
Based on its structure, this compound presents a distinct set of pharmacophoric features that can be exploited for target binding. These features form the basis of any subsequent design and optimization efforts.
The primary pharmacophoric features are summarized below:
| Feature Type | Location on Scaffold | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | Exocyclic 2-amino group (-NH₂) | Donates a hydrogen to an acceptor atom (e.g., backbone carbonyl oxygen) on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens (N1, N3) | Accepts a hydrogen from a donor group (e.g., backbone amide) on the target protein. |
| Aromatic/Hydrophobic (AR/HY) | Thiophene Ring | Engages in π-π stacking or hydrophobic interactions within a nonpolar pocket of the target. |
| Aromatic/Hydrophobic (AR/HY) | Pyrimidine Ring | Contributes to hydrophobic interactions and can participate in π-stacking. |
These features can be visualized on the molecular structure as a pharmacophore map.
Caption: Key pharmacophoric features of this compound.
Computational Pharmacophore Modeling Workflow
Computational modeling is an indispensable tool for refining a pharmacophore hypothesis before committing to costly and time-consuming chemical synthesis. A ligand-based approach is particularly useful when a high-resolution structure of the biological target is unavailable.
Detailed Protocol: Ligand-Based Pharmacophore Modeling
This protocol outlines a self-validating system for generating and assessing a pharmacophore model based on a set of known active compounds.
Objective: To derive a 3D pharmacophore model that explains the shared activity of a series of analogs.
Methodology:
-
Dataset Preparation:
-
Action: Compile a set of at least 15-20 structurally diverse analogs with a wide range of biological activities (e.g., IC₅₀ values). Include both highly active and inactive compounds.
-
Causality: A diverse dataset with a significant activity range is crucial for the algorithm to correctly identify features that are essential for activity (present in active compounds) versus those that are detrimental or irrelevant (present in inactive compounds).
-
-
Conformational Analysis:
-
Action: Generate a set of low-energy 3D conformations for each molecule in the dataset. This can be achieved using tools like the ConfGen algorithm in Schrödinger's Maestro or similar software.
-
Causality: Molecules are flexible and adopt specific conformations to bind to their target. Exploring the conformational space is essential to identify the "bioactive" conformation.
-
-
Pharmacophore Feature Definition:
-
Action: Define the types of pharmacophoric features to be considered (e.g., HBD, HBA, AR, HY). Most software platforms, such as Phase, identify these automatically based on SMARTS patterns.[5]
-
Causality: This step translates the 2D chemical structures into a language of 3D features that the modeling algorithm can understand and align.
-
-
Hypothesis Generation & Scoring:
-
Action: Use an algorithm (e.g., Phase) to identify common pharmacophore arrangements among the active molecules. The algorithm generates multiple hypotheses, each representing a different spatial arrangement of features.
-
Action: Each hypothesis is scored based on its ability to align the active molecules while excluding the inactive ones. Key metrics include the "survival score," which reflects the model's overall quality and relevance.[5]
-
Causality: The scoring function provides a quantitative measure of how well a given pharmacophore hypothesis explains the observed biological data.
-
-
Model Validation:
-
Action: The best-scoring hypothesis must be validated. A common method is to build a quantitative structure-activity relationship (QSAR) model based on the pharmacophore. The dataset is typically split into a training set (to build the model) and a test set (to validate it).
-
Trustworthiness: A robust model will have a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set. An acceptable model generally has R² > 0.6 and Q² > 0.5.[6]
-
Causality: This step ensures that the model is not just descriptive of the training data but has true predictive power for new, unseen molecules.
-
Caption: Workflow for ligand-based pharmacophore modeling and validation.
Experimental Validation via Structure-Activity Relationship (SAR) Studies
A computational model, no matter how well validated, remains a hypothesis until it is tested through chemical synthesis and biological assay. SAR studies involve systematically modifying the lead compound to probe the importance of each pharmacophoric feature.
Detailed Protocol: SAR-Driven Pharmacophore Validation
Objective: To confirm the role of the computationally-hypothesized pharmacophoric features and explore the chemical space around the core scaffold.
Methodology:
-
Hypothesis-Driven Design:
-
Action: Based on the validated pharmacophore model, design a small library of new analogs. Each analog should be designed to test a specific feature.
-
To Test HBD: Modify the 2-amino group (e.g., methylation to -NHCH₃, acylation to -NHC(O)CH₃).
-
To Test HBAs: Modify the pyrimidine ring, for example, by replacing it with a pyridine, which removes one HBA.[7]
-
To Test Aromatic/Hydrophobic Regions: Introduce substituents (e.g., -Cl, -CH₃, -OCH₃) at various positions on the thiophene or pyrimidine rings. Replace the thiophene with other bioisosteres like furan, thiazole, or a phenyl ring.[8]
-
-
Causality: Each modification is a targeted experiment. If methylation of the 2-amino group leads to a significant loss of activity, it strongly supports the hypothesis that this group acts as a critical hydrogen bond donor.
-
-
Chemical Synthesis:
-
Action: Synthesize the designed analogs. The core this compound can be synthesized by the cyclocondensation of a thiophene-containing chalcone with guanidine.[9][10] Subsequent modifications can be performed on this core.
-
Trustworthiness: Purity and structural confirmation of all synthesized compounds using methods like NMR, Mass Spectrometry, and HPLC are mandatory for the SAR data to be reliable.
-
-
Biological Evaluation:
-
Action: Screen all new analogs in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀). The assay must be robust, reproducible, and have a suitable dynamic range.
-
Causality: This step generates the quantitative data needed to establish a clear relationship between structural changes and biological activity.
-
-
SAR Analysis and Iteration:
-
Action: Correlate the biological activity of each analog with its structural modification.
-
Causality: This analysis validates or refutes the initial pharmacophore hypothesis. For instance, if adding a bulky substituent to the thiophene ring abolishes activity, it suggests a sterically constrained hydrophobic pocket. The results from the first round of SAR are then used to refine the pharmacophore model and design the next generation of compounds in an iterative cycle.
-
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
A Theoretical and Computational Exploration of 4-(thiophen-2-yl)pyrimidin-2-amine: A Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 4-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step computational workflows. We will delve into the quantum chemical properties, potential biological targets, and the rationale behind specific computational approaches, fostering a deeper understanding of this promising molecular scaffold.
Introduction: The Therapeutic Potential of Thiophene-Pyrimidine Hybrids
The hybridization of heterocyclic moieties is a well-established strategy in drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms of action. The fusion of thiophene and pyrimidine rings, as seen in this compound, brings together the electronic characteristics of an electron-rich five-membered ring and a nitrogen-containing six-membered ring. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a thiophene moiety can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[1]
This guide will explore the structural, electronic, and potential biological interaction profile of this compound through a computational lens, providing a roadmap for its further investigation and development as a potential therapeutic agent.
Part 1: Molecular Structure and Synthesis
The foundational step in understanding any molecule is to elucidate its three-dimensional structure and establish a reliable synthetic route.
Synthesis of this compound
The synthesis of this compound and its derivatives typically involves a Claisen-Schmidt condensation reaction to form a chalcone intermediate, followed by cyclization with guanidine.[1][2][3]
General Synthetic Protocol:
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with thiophene-2-carbaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[1]
-
Pyrimidine Ring Formation: The resulting chalcone is then cyclized with guanidine hydrochloride in the presence of a base like potassium hydroxide to yield the this compound core.[2][3]
The synthesized compound is then purified, typically by recrystallization, and its structure is confirmed using various spectroscopic techniques.
Spectroscopic Characterization
A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound.
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Presence of N-H stretching vibrations for the amine group, C=N stretching of the pyrimidine ring, and characteristic bands for the thiophene ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Characteristic chemical shifts for the protons and carbons of the pyrimidine and thiophene rings, as well as the amine group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃S).[4] |
Part 2: Theoretical and Computational Characterization
Computational chemistry provides invaluable insights into the intrinsic properties of a molecule, guiding further experimental work. Density Functional Theory (DFT) is a powerful tool for this purpose.
Geometry Optimization and Structural Parameters
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.
Protocol for Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.
-
Procedure: The initial structure of this compound is drawn and subjected to a geometry optimization calculation without any symmetry constraints. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential interactions with biological macromolecules.
Key Electronic Properties to Calculate:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic transition properties and reactivity of the molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Computational Workflow for Electronic Properties:
Caption: Workflow for calculating electronic properties.
Vibrational Analysis
Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to further validate the computed structure and aid in the assignment of experimental spectral bands.
Part 3: In Silico Target Identification and Interaction Analysis
A key aspect of modern drug discovery is the early identification of potential biological targets. In silico methods, particularly molecular docking, are instrumental in this process.
Potential Biological Targets
Based on the activities of structurally related pyrimidine and thiophene derivatives, several potential biological targets can be hypothesized for this compound:
-
Kinases: Many pyrimidine derivatives are known to be kinase inhibitors, playing a role in cancer therapy.
-
Cyclooxygenase (COX) Enzymes: Thiophene-bearing pyrimidines have been investigated as potential anti-inflammatory agents by targeting COX-1 and COX-2.[1]
-
Other Enzymes: Depending on the specific substitutions, other enzymes involved in various disease pathways could be potential targets.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.
Step-by-Step Molecular Docking Protocol:
-
Ligand Preparation: The 3D structure of this compound, obtained from DFT optimization, is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Target Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
Illustrative Docking Workflow:
Caption: A typical molecular docking workflow.
Molecular Dynamics Simulations
To assess the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the system over time, allowing for the evaluation of the stability of key interactions and the overall binding mode.
Part 4: Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5] For a series of this compound derivatives, a QSAR study can help in identifying the key structural features that govern their activity and in designing more potent analogs.[6][7][8][9]
General QSAR Workflow:
-
Data Set: A series of structurally related compounds with experimentally determined biological activities is required.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
Conclusion and Future Directions
The integration of theoretical and computational chemistry offers a powerful and efficient approach to the study of promising drug candidates like this compound. This guide has outlined a comprehensive workflow, from synthesis and structural elucidation to in silico target identification and interaction analysis. The methodologies described herein provide a robust framework for researchers to explore the therapeutic potential of this and related heterocyclic compounds.
Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a robust structure-activity relationship. Experimental validation of the predicted biological targets through in vitro and in vivo assays is the crucial next step in the drug development pipeline. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics based on the thiophene-pyrimidine scaffold.
References
-
3D-QSAR and Docking Studies on Pyrimidine Derivatives as CSF-1R Inhibitors. (URL: [Link])
-
QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. (URL: [Link])
-
Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (URL: [Link])
-
QSAR and docking studies on the pyrimidine derivatives analogs with antileishmanial activity. (URL: [Link])
-
QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (URL: [Link])
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. (URL: [Link])
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (URL: [Link])
-
Synthesis, computational, molecular docking studies and photophysical properties of (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamide. (URL: [Link])
-
Synthesis, photophysics, and electrochemistry of thiophene–pyridine and thiophene–pyrimidine dyad comonomers. (URL: [Link])
-
Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. (URL: [Link])
-
This compound. (URL: [Link])
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (URL: [Link])
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (URL: [Link])
-
Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. (URL: [Link])
-
Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (URL: [Link])
-
Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. (URL: [Link])
-
Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. (URL: [Link])
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (URL: [Link])
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. (URL: [Link])
-
Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. (URL: [Link])
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (URL: [Link])
-
Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. (URL: [Link])
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (URL: [Link])
-
Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (URL: [Link])
-
Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (URL: [Link])
-
Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. (URL: [Link])
-
DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor. (URL: [Link])
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. journalwjbphs.com [journalwjbphs.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Investigation of 4-(thiophen-2-yl)pyrimidin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophenopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The confluence of a thiophene ring and a pyrimidine core has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. The pyrimidine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of numerous kinases[1]. The thiophene group, in turn, can be strategically utilized to occupy hydrophobic regions and establish further interactions, thereby enhancing potency and modulating selectivity.
Derivatives of this scaffold have demonstrated inhibitory activity against a range of critical oncogenic and inflammatory kinases, including the T-cell tyrosine kinase p56lck, Phosphoinositide 3-kinase (PI3K), Janus kinases (JAKs), and Polo-like kinase 4 (PLK4)[2][3][4][5]. This established potential makes novel, unexplored derivatives such as 4-(thiophen-2-yl)pyrimidin-2-amine compelling candidates for screening and development.
This document serves as a comprehensive guide for researchers investigating the kinase inhibitory properties of this compound. While specific biological data for this exact compound is not yet extensively published, the protocols and methodologies outlined herein are based on established practices for analogous compounds and provide a robust framework for its characterization.
Chemical and Physical Properties
A foundational understanding of the test compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 154321-60-5 | N/A |
| Molecular Formula | C₈H₇N₃S | N/A |
| Molecular Weight | 177.23 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in DMSO, Methanol | Assumed |
Part 1: Initial Characterization and In Vitro Kinase Profiling
The primary objective is to determine if this compound possesses inhibitory activity against protein kinases and to identify its primary targets. Given the activity of structurally related compounds, a logical starting point would be to screen against a panel of kinases implicated in cancer and inflammatory diseases.
Rationale for Target Selection
Based on existing literature for analogous thiophenopyrimidine scaffolds, the following kinase families are recommended for initial screening:
-
Tyrosine Kinases:
-
Src Family Kinases (e.g., LCK, SRC): Derivatives have shown potent inhibition of p56lck[2].
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2): Thiophenyl-pyrimidine derivatives have demonstrated dual inhibitory activity against these targets.
-
-
Serine/Threonine Kinases:
-
Janus Kinases (JAK1, JAK2, JAK3, TYK2): Pyrimidin-2-amine derivatives have been successfully developed as JAK inhibitors[3].
Experimental Workflow for Kinase Profiling
Figure 1: Workflow for in vitro biochemical kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general template and should be optimized for each specific kinase target. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Recombinant human kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates (low volume)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to generate a range of concentrations (e.g., 10 mM to 0.5 µM).
-
-
Assay Plate Setup:
-
Add 50 nL of each compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations of each should be determined empirically but are often in the low nanomolar range for the kinase and micromolar range for the substrate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase reaction buffer at a concentration close to the Kₘ for the target kinase.
-
Initiate the reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Part 2: Cell-Based Assays for Target Validation and Phenotypic Effects
Positive results from biochemical assays must be validated in a cellular context to confirm cell permeability and on-target activity.
Cellular Proliferation Assay (MTT/MTS Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indirect measure of cell proliferation and viability.
Cell Line Selection:
-
For PI3K/mTOR pathway: MCF-7 (breast cancer), PC-3 (prostate cancer)
-
For EGFR/VEGFR2: A549 (lung cancer), HUVEC (endothelial cells)
-
For JAK pathway: U937 (lymphoma), HEL (erythroleukemia)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO, final concentration <0.5%).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) by plotting the percentage of viable cells against the compound concentration.
Target Engagement via Western Blotting
This protocol confirms that the compound inhibits the intended kinase within the cell by measuring the phosphorylation of its downstream substrates.
Figure 2: Workflow for Western Blot analysis of target engagement.
Example: PI3K Pathway
-
Cell Treatment: Treat MCF-7 cells with increasing concentrations of the compound for 2 hours.
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot:
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K, and total S6K. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target inhibition of the PI3K pathway.
Part 3: In Vivo Efficacy Studies
Should the compound demonstrate potent and selective in vitro and cell-based activity, its efficacy can be evaluated in a preclinical animal model.
Xenograft Mouse Model of Cancer
This model assesses the ability of the compound to inhibit tumor growth in an in vivo setting.
Protocol Outline:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The formulation of the compound (e.g., in 0.5% methylcellulose) will need to be optimized.
-
Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health twice weekly.
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment and vehicle groups.
Conclusion and Future Directions
The thiophenopyrimidine scaffold is a validated starting point for the development of potent kinase inhibitors. This compound represents an under-explored molecule within this class. The protocols provided here offer a comprehensive framework to systematically evaluate its potential as a kinase inhibitor, from initial biochemical screening to in vivo efficacy studies. Successful identification of a primary kinase target would pave the way for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a novel therapeutic agent.
References
-
Curr Med Chem. (2004). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. [Link]
- Google Patents. (2020). [4-(benzo[b]thiophen-2-yl)
- Google Patents. (n.d.). Thiopyrimidine-based compounds and uses thereof.
-
Bioorg Med Chem. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. [Link]
-
J Med Chem. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. [Link]
-
MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]
-
ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]
- Google Patents. (1999).
-
PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
PMC. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]
-
PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]
-
PubChem. (n.d.). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. [Link]
-
ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. [Link]
-
PubMed. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. [Link]
-
ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. [Link]
-
PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]
-
PMC. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. [Link]
-
PubMed. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. [Link]
-
ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
PMC. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
An In-depth Guide to Elucidating the Mechanism of Action of 4-(thiophen-2-yl)pyrimidin-2-amine and its Analogs
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structural motif is a key feature in a variety of biologically active molecules, with derivatives demonstrating potent inhibitory activity against a range of important cellular targets. Research has indicated that compounds bearing this scaffold can function as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3][4][5][6] The versatility of the pyrimidine ring, combined with the electronic properties of the thiophene moiety, makes it a "privileged scaffold" for interacting with biological macromolecules.
This guide provides a comprehensive overview of the experimental strategies and detailed protocols for elucidating the mechanism of action (MoA) of this compound. The following sections are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind key experimental choices. Our approach is grounded in a logical progression from broad, target-agnostic screening to specific, hypothesis-driven validation.
Section 1: Primary Target Identification and Validation: Kinase Inhibition Profile
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. Therefore, the most logical starting point for elucidating the MoA of this compound is to assess its activity against a panel of protein kinases.
Rationale for Kinase Profiling
Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3][4] Derivatives of the thiophen-pyrimidine scaffold have been specifically identified as inhibitors of Janus kinases (JAKs), Polo-like kinase 4 (PLK4), PI3-kinase, and the T-cell tyrosine kinase p56lck.[1][3][4][5] A broad kinase screen will rapidly identify the most sensitive targets and provide initial insights into the compound's selectivity.
Experimental Workflow: From Broad Screening to IC50 Determination
The following workflow outlines a systematic approach to identifying and validating kinase targets.
Figure 1: Workflow for kinase target identification and validation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human kinases of interest
-
Appropriate kinase-specific substrate and buffer (refer to manufacturer's guidelines)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 1 nM). For the initial screen, a single high concentration (e.g., 10 µM) is sufficient.
-
-
Kinase Reaction Setup (per well):
-
Add 1 µL of the diluted test compound or control to the assay plate.
-
Add 2 µL of the kinase/substrate mixture in the appropriate reaction buffer.
-
Add 2 µL of ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Note: The final concentration of DMSO should be kept constant across all wells, typically ≤ 1%.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description | Example Data |
| IC50 (nM) | Concentration for 50% inhibition | 85 |
| Hill Slope | Steepness of the dose-response curve | 1.2 |
| Max Inhibition (%) | Maximum observed inhibition | 98% |
Table 1: Example data output from a dose-response kinase assay.
Section 2: Cellular Mechanism of Action: Target Engagement and Phenotypic Outcomes
Once a primary kinase target (or targets) has been identified, the next critical step is to confirm that this compound engages this target within a cellular context and produces a relevant phenotypic response. Given the established links between kinase inhibition and cancer, investigating anti-proliferative and pro-apoptotic effects is a logical progression.[6][8]
Rationale for Cellular Assays
In vitro enzyme assays are essential for determining direct inhibitory activity, but they do not account for cell permeability, off-target effects, or metabolic stability. Cellular assays are necessary to validate that the compound can reach its intracellular target at a sufficient concentration to exert a biological effect.
Protocol: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the phosphorylation state of a kinase's downstream substrate. A reduction in the phosphorylated form of the substrate in compound-treated cells provides strong evidence of target engagement.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MCF-7 for PI3K/mTOR pathway).[3]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x the kinase IC50 value) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the total protein to ensure equal loading.
-
Sources
- 1. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
Application Notes and Protocols for In Vitro Assay Development Using 4-(Thiophen-2-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. This guide provides a comprehensive framework for the development of robust in vitro assays to characterize the inhibitory activity of compounds based on this scaffold. We will focus on established kinase targets implicated in oncology and immunology, namely Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the lymphocyte-specific protein tyrosine kinase (p56lck). This document will detail both biochemical and cell-based assay protocols, emphasizing the rationale behind experimental design, methods for assay validation, and strategies for data analysis and troubleshooting. Our objective is to equip researchers with the necessary tools to generate high-quality, reproducible data for the evaluation of novel this compound derivatives.
Introduction: The this compound Scaffold in Kinase Inhibition
The this compound core represents a versatile building block in the design of kinase inhibitors. Its chemical structure allows for substitutions that can be tailored to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including those critical for cancer cell proliferation and survival (EGFR, VEGFR-2) and T-cell activation (p56lck).[3][4][5][6] The development of reliable in vitro assays is a cornerstone of the drug discovery process, enabling the quantitative assessment of a compound's potency, selectivity, and mechanism of action.
This guide will provide detailed protocols for a tiered approach to assay development, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Foundational Principles of In Vitro Kinase Assay Development
A successful in vitro assay is both robust and reproducible. Key considerations in the design of such assays include the choice of assay format, optimization of reaction conditions, and rigorous validation.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] These assays are essential for determining a compound's intrinsic potency (e.g., IC50 value) and for understanding its mechanism of inhibition. Common formats include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore to kinase activity.[8][9]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, utilize a donor fluorophore-labeled antibody and an acceptor fluorophore-labeled substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, resulting in a FRET signal.[10][11]
-
Radiometric Assays: These traditional "gold standard" assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12][13]
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy by considering factors such as cell permeability, off-target effects, and interaction with cellular signaling pathways.[14][15] Key cell-based assay types include:
-
Phosphorylation Assays: These assays measure the phosphorylation status of the target kinase or its downstream substrates within the cell. Common techniques include Western Blotting, ELISA, and Homogeneous Time-Resolved Fluorescence (HTRF).[14][16][17]
-
Cell Proliferation/Viability Assays: These assays determine the effect of a compound on the growth and survival of cancer cell lines or other relevant cell types.[3][18] Methods like MTT, MTS, or CellTiter-Glo® are widely used.
-
Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the kinase signaling pathway.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for developing biochemical and cell-based assays for EGFR, VEGFR-2, and p56lck.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to determine the IC50 value of a this compound derivative against a purified kinase.
3.1.1. Principle
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.[19]
3.1.2. Materials
-
Purified recombinant kinase (EGFR, VEGFR-2, or p56lck)
-
This compound derivative (test compound)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
3.1.3. Assay Optimization
-
ATP Concentration: The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12][20] This must be determined experimentally for each kinase lot.
-
Enzyme Concentration: Titrate the kinase to determine the concentration that results in approximately 10-30% conversion of ATP to ADP within the linear range of the reaction.
-
Reaction Time: Determine the optimal incubation time that falls within the linear phase of the kinase reaction.[21]
3.1.4. Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a 2X kinase/substrate solution in kinase buffer. Add 10 µL of this solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Incubation: Mix the plate gently and incubate at 30°C for the predetermined optimal time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
3.1.5. Data Analysis
-
Subtract the background luminescence (no enzyme control) from all other values.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][22]
3.1.6. Assay Validation
-
Calculate the Z'-factor to assess the quality and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[23][24]
Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of a this compound derivative on the phosphorylation of a target kinase in a cellular context.
3.2.1. Principle
Western blotting is used to detect the levels of the phosphorylated form of the target kinase (e.g., phospho-EGFR) relative to the total amount of the kinase protein. A decrease in the phosphorylated form upon treatment with the inhibitor indicates its cellular activity.[16]
3.2.2. Materials
-
Relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2, Jurkat for p56lck)
-
This compound derivative
-
Cell culture medium and supplements
-
Ligand for kinase stimulation (e.g., EGF for EGFR, VEGF for VEGFR-2)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
Imaging system for chemiluminescence detection
3.2.3. Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST; avoid milk for phospho-antibodies).[25][26]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the total protein to serve as a loading control.
3.2.4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phospho-protein levels against the compound concentration.
3.2.5. Troubleshooting
-
No or Weak Signal: Increase the amount of protein loaded, use a more sensitive detection substrate, or enrich the phosphoprotein using immunoprecipitation.[26]
-
High Background: Optimize blocking conditions, increase the stringency of washes, and use TBS-based buffers instead of PBS.[17][25]
Cell Proliferation Assay (MTS/CCK-8)
This protocol outlines a colorimetric assay to measure the effect of a this compound derivative on the proliferation of cancer cells.
3.3.1. Principle
MTS or CCK-8 assays are based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[27]
3.3.2. Materials
-
Cancer cell line (e.g., A549 for EGFR, HepG2 for VEGFR-2)
-
This compound derivative
-
Cell culture medium and supplements
-
MTS or CCK-8 reagent
-
96-well clear bottom plates
-
Microplate reader
3.3.3. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivative to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Assay Readout:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
3.3.4. Data Analysis
-
Subtract the background absorbance (media only control).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[22]
Visualization of Workflows and Pathways
Data Presentation
Quantitative data from the assays should be summarized in a clear and organized manner.
Table 1: Example Data Summary for a this compound Derivative
| Assay Type | Target | Cell Line | IC50 (nM) | Z'-factor |
| Biochemical | EGFR | N/A | 15.2 | 0.82 |
| Biochemical | VEGFR-2 | N/A | 25.8 | 0.79 |
| Biochemical | p56lck | N/A | 8.5 | 0.85 |
| Cell Proliferation | EGFR | A549 | 120.4 | N/A |
| Cell Proliferation | VEGFR-2 | HepG2 | 250.1 | N/A |
| Cell Proliferation | p56lck | Jurkat | 95.7 | N/A |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro characterization of this compound derivatives as kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain critical data on the potency, selectivity, and cellular efficacy of their compounds. Adherence to best practices for assay optimization, validation, and data analysis will ensure the generation of high-quality, reproducible results, thereby accelerating the drug discovery and development process.
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
- Weiss, A., et al. (2012). Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease. PLoS ONE, 7(9), e44439.
-
Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]
-
Creative BioMart. (n.d.). Development and Validation of Cell-Based Assays. Retrieved from [Link]
- Nørskov-Lauritsen, L., Thomsen, A. R., & Bräuner-Osborne, H. (2014). G protein-coupled receptor signaling analysis using homogenous time-resolved Förster resonance energy transfer (HTRF®) technology. International journal of molecular sciences, 15(2), 2554–2572.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93, 13-16.
-
Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
- Houghten, R. A., et al. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 461, 35–42.
- Wang, L., et al. (2013). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Frontiers in Pharmacology, 4, 1-10.
- Sugiyama, N., et al. (2021). Validity of the cell‐extracted proteome as a substrate pool for exploring phosphorylation motifs of kinases. PROTEOMICS, 21(13-14), e2000295.
- Falke, M., et al. (2023). Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding. International Journal of Molecular Sciences, 24(19), 14896.
-
Bar, I. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Retrieved from [Link]
- Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes.
- M. S. Mohamed, et al. (2025). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 127(8), 1365-1372.
- Selvaraj, C., & Singh, S. K. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC research notes, 4, 353.
- M. S. Mohamed, et al. (2015). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences.
-
U.S. National Library of Medicine. (2019). Assays for tyrosine phosphorylation in human cells. Retrieved from [Link]
- Franco-Molina, M. A., et al. (2019). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Journal of immunology research, 2019, 8960274.
-
Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
- Li, Y., et al. (2025). RBM24 regulates phenotypic switching of smooth muscle cell in vascular remodeling by stabilizing JAK2 mRNA. Cardiovascular Research, cvad183.
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
- Ehx, G., et al. (2015). Validation of a multicolor staining to monitor phospho STAT5 levels in regulatory T-cell subsets. Oncotarget, 6(42), 44308–44321.
-
ResearchGate. (2016, November 8). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?. Retrieved from [Link]
-
ResearchGate. (2018, September 13). How to calculate IC50 values of an inhibitor in a sample?. Retrieved from [Link]
- S. A. G. El-faham, et al. (2021). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of the Indian Chemical Society, 98(10), 100155.
-
BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development and Validation of Cell-Based Assays - Creative BioMart [kinasebiotech.com]
- 15. promega.com [promega.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 27. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Investigating 4-(thiophen-2-yl)pyrimidin-2-amine in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound with potential as an anticancer agent. This document outlines the postulated mechanism of action based on structurally related molecules, a strategic experimental workflow, and detailed protocols for its characterization in cancer cell line models.
Introduction: The Therapeutic Potential of Thienopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When fused or linked to a thiophene ring, the resulting thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, notably as potent anticancer agents.[1] These compounds often function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.[2]
Prominent targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical mediators of tumor cell proliferation, survival, and angiogenesis.[3][4][5] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis, making thienopyrimidine derivatives a promising class of molecules for oncology research.[6][7]
This compound, while a distinct molecule, belongs to this broader class of pharmacologically active compounds.[8] Based on the established activities of its structural analogs, it is hypothesized that this compound may exert its anticancer effects through the modulation of critical cell signaling pathways, leading to the inhibition of cancer cell growth. These notes provide a framework for the systematic investigation of this hypothesis.
Postulated Mechanism of Action
Based on extensive research into related thienopyrimidine and pyrimidine derivatives, this compound is postulated to function as an inhibitor of receptor tyrosine kinases, such as EGFR and VEGFR-2.[3][4][5] The binding of this compound to the ATP-binding site of these kinases is predicted to block downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are fundamental for cell proliferation and survival.[3][4]
The inhibition of these pro-survival pathways is expected to trigger two primary cellular outcomes:
-
Cell Cycle Arrest: Disruption of kinase signaling can halt the cell cycle, often at the G2/M or G1 phase, preventing cancer cells from progressing through mitosis.[6][9]
-
Induction of Apoptosis: By blocking survival signals, the compound may shift the cellular balance towards programmed cell death, leading to the activation of caspases and the systematic dismantling of the cell.[6][10][11]
The following diagram illustrates this postulated mechanism of action.
Caption: Postulated mechanism of this compound.
Experimental Workflow for Preclinical Evaluation
A tiered approach is recommended to efficiently characterize the anticancer properties of this compound. This workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Tiered experimental workflow for compound evaluation.
Summary of Anticipated Effects in Cancer Cell Lines
The following table should be used to summarize the experimental findings for this compound across a panel of cancer cell lines. Data from studies on structurally similar compounds suggest that breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HT-29, HCT-116), and liver (e.g., HepG-2) cancer cell lines are relevant choices for initial screening.[12][13][14]
| Cell Line | Cancer Type | Anticipated IC50 Range (µM) | Predicted Effect on Cell Cycle | Predicted Effect on Apoptosis |
| MCF-7 | Breast | 1 - 20 | G1 or G2/M Arrest | Induction |
| MDA-MB-231 | Breast | 5 - 50 | G1 or G2/M Arrest | Induction |
| HCT-116 | Colon | 1 - 25 | G1 Arrest | Induction |
| HepG-2 | Liver | 5 - 40 | G2/M Arrest | Induction |
| A549 | Lung | 1 - 30 | G2/M Arrest | Induction |
Note: The anticipated IC50 ranges are hypothetical and based on published data for analogous compounds. Actual values must be determined experimentally.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.
Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cancer cells treated with the compound (at IC50 and 2x IC50 concentrations) for 24 or 48 hours.
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Materials:
-
Cancer cells treated with the compound for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells in 6-well plates as described for cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Create quadrant plots to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).
References
-
Synthesis, Anticancer Activity, Effect on Cell Cycle Profile, and Apoptosis-Inducing Ability of Novel Hexahydrocyclooctathieno[2,3-d]pyrimidine Derivatives. J-Stage. Available at: [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. Available at: [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. Available at: [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. PubMed. Available at: [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. ResearchGate. Available at: [Link]
-
Synthesis, Anticancer Activity and Effects on Cell Cycle Profile and Apoptosis of Novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine Derivatives. PubMed. Available at: [Link]
-
Pharmacophoric features of both EGFR and VEGFR-2 antagonists. ResearchGate. Available at: [Link]
-
Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. Thieme Connect. Available at: [Link]
-
Antiproliferative activity of novel thiophene and thienopyrimidine derivatives. PubMed. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC. Available at: [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. NIH. Available at: [Link]
-
Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. Available at: [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ijrpr.com [ijrpr.com]
- 8. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing Novel Derivatives from 4-(thiophen-2-yl)pyrimidin-2-amine for Kinase Inhibition
Abstract
The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, combining two heterocycles, pyrimidine and thiophene, known for their broad range of biological activities.[1][2] Pyrimidine derivatives are central to numerous FDA-approved drugs, particularly as kinase inhibitors, due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions in the kinase hinge region.[3][4] The thiophene moiety is also a prominent pharmacophore in approved drugs, valued for its capacity to modulate physicochemical properties and engage in unique interactions with biological targets.[5][6][7] This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives based on this core structure. We present detailed protocols for in silico molecular docking, chemical synthesis through multiple diversification schemes, and in vitro biological assays, including a kinase inhibition assay and a cell viability assay, to guide researchers in the development of potent and selective therapeutic candidates.
Rationale and Design Strategy
The primary objective is to systematically explore the chemical space around the this compound core to establish a robust Structure-Activity Relationship (SAR). The design strategy focuses on three key points of diversification, enabling tailored modifications to probe interactions with a target active site, such as that of a protein kinase.
-
R1 (2-Amino Group): This position is critical for forming hydrogen bonds, often with the hinge region of a kinase active site. Modifications here can modulate binding affinity, selectivity, and physicochemical properties. We will explore the introduction of various acyl and substituted alkyl groups.
-
R2 (Pyrimidine C5-Position): Substitution at this position can be used to probe deeper into the active site pocket. Introducing small, rigid groups can enhance potency and selectivity.[8]
-
R3 (Thiophene C5-Position): The thiophene ring's C5 position is susceptible to electrophilic substitution, allowing the introduction of substituents that can occupy adjacent pockets, improve solubility, or fine-tune electronic properties.
Protocol 2.1: Molecular Docking using AutoDock Vina
-
Causality: This protocol provides a structured approach to computationally assess the binding potential of designed ligands against a target protein, thereby saving resources by prioritizing the synthesis of the most promising candidates. [9] 1. Target Protein Preparation: a. Download the 3D structure of the target protein (e.g., a kinase) from the Protein Data Bank (PDB). b. Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like UCSF Chimera or PyMOL. c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools. d. Save the prepared protein structure in the PDBQT format.
2. Ligand Preparation: a. Draw the designed derivatives in a 2D chemical sketcher (e.g., ChemDraw) and convert them to 3D structures. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Define rotatable bonds and save the ligands in the PDBQT format using AutoDock Tools.
3. Grid Box Generation: a. Identify the ATP binding site of the kinase, typically where the co-crystallized ligand was located. b. Define the coordinates and dimensions of a grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm.
4. Running the Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search. b. Execute the docking run using the Vina command-line interface.
5. Analysis of Results: a. Analyze the output files, which contain multiple binding poses for each ligand ranked by their predicted binding affinity (in kcal/mol). b. Visualize the top-ranked poses in complex with the protein using PyMOL or Chimera. c. Examine key interactions (e.g., hydrogen bonds with hinge residues, hydrophobic interactions) to validate the binding mode. d. Prioritize ligands with the best scores and most favorable interactions for chemical synthesis.
Synthetic Protocols
The following protocols outline general procedures for modifying the core scaffold at the designated diversification points. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 3.1: Synthesis of the Core Scaffold
The core scaffold, this compound, can be synthesized via the cyclocondensation of 1-(thiophen-2-yl)prop-2-en-1-one (a chalcone) with guanidine hydrochloride. [10][11]
-
Step 1: Chalcone Synthesis: a. To a stirred solution of 2-acetylthiophene (1.0 eq) and an appropriate aldehyde (e.g., 1,1-diethoxy-N,N-dimethylmethanamine, 1.1 eq) in a suitable solvent like DMF, heat the mixture at 80-100 °C for 4-6 hours. b. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water. c. Filter the resulting precipitate, wash with cold water, and dry to yield the chalcone intermediate.
-
Step 2: Pyrimidine Ring Formation: a. To a solution of the chalcone intermediate (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and a base such as sodium hydroxide (2.0 eq). b. Reflux the mixture for 6-8 hours. c. After cooling, neutralize the mixture with dilute HCl and extract the product with ethyl acetate. d. Purify the crude product by column chromatography to obtain this compound.
Protocol 3.2: Derivatization at R1 (N-Acylation of 2-Amino Group)
-
Causality: Acylation introduces a carbonyl group that can act as a hydrogen bond acceptor and provides a linker for adding diverse chemical moieties. Pyridine is used as a mild base to neutralize the HCl generated during the reaction.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the N-acylated derivative.
Protocol 3.3: Derivatization at R2 (Halogenation of Pyrimidine C5-Position)
-
Causality: Introducing a halogen (e.g., bromine) at the C5 position creates a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl groups. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.
-
Dissolve the starting pyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-bromo derivative. This product can then be used in various cross-coupling reactions.
In Vitro Biological Evaluation
After synthesis and characterization, the novel derivatives must be evaluated for their biological activity. The following are standard protocols for assessing kinase inhibition and general cytotoxicity.
Protocol 4.1: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Principle: This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. [12]A terbium-labeled anti-phospho-specific antibody binds the phosphorylated peptide. When this complex is bound to a streptavidin-conjugated acceptor (e.g., XL665), FRET occurs, generating a signal proportional to kinase activity. Inhibitors will decrease this signal.
1. Reagent Preparation: a. Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). b. Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km for the specific kinase. c. Prepare stock solutions of the biotinylated peptide substrate, terbium-labeled antibody, and streptavidin-acceptor. d. Prepare serial dilutions of the test compounds (novel derivatives) and a positive control inhibitor in DMSO, then dilute further in kinase buffer.
2. Assay Procedure (384-well plate format): a. Add 2 µL of diluted test compound or control to the appropriate wells. b. Add 4 µL of the enzyme/peptide substrate mixture in kinase buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution. d. Incubate the plate at room temperature for 60-90 minutes. e. Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture (terbium-labeled antibody and streptavidin-acceptor in detection buffer). f. Incubate for 60 minutes at room temperature, protected from light. g. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
3. Data Analysis: a. Calculate the TR-FRET ratio (Acceptor signal / Donor signal). b. Plot the percent inhibition (relative to DMSO and positive controls) against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Protocol 4.2: Cell Viability Assay (MTT)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [13]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [14]The amount of formazan produced is proportional to the number of living cells.
1. Cell Culture and Seeding: a. Culture a relevant cancer cell line (e.g., A549, MCF-7) under standard conditions (37 °C, 5% CO₂). b. Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. c. Incubate overnight to allow for cell attachment.
2. Compound Treatment: a. Prepare a 2x concentrated serial dilution of each novel derivative in culture medium from a 1000x DMSO stock. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., staurosporine). c. Incubate the plate for 48-72 hours.
3. MTT Assay: a. After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 4 hours at 37 °C, allowing formazan crystals to form. c. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. [15][16] d. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. [14] 4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percent viability against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
Systematically tabulate the synthesized compounds with their structural modifications, predicted binding energies, and experimental biological data. This allows for a clear analysis of the structure-activity relationship (SAR).
Table 1: Hypothetical Data for Novel this compound Derivatives
| Compound ID | R1 Substitution (on 2-amino) | R2 Substitution (on Pyrimidine C5) | Docking Score (kcal/mol) | Kinase IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
| Core | -H | -H | -7.2 | 15,200 | > 50 |
| ND-01 | -C(O)CH₃ | -H | -7.8 | 2,100 | 35.4 |
| ND-02 | -C(O)Ph | -H | -8.9 | 450 | 12.1 |
| ND-03 | -H | -Br | -7.5 | 9,800 | > 50 |
| ND-04 | -C(O)Ph | -Br | -9.2 | 120 | 5.8 |
From this hypothetical data, one could infer that N-acylation with an aromatic ring (ND-02 vs. ND-01) significantly improves potency. Furthermore, adding a bromine at the C5 position (ND-04 vs. ND-02) provides an additional boost in activity, suggesting this position can be further explored with cross-coupling reactions to probe a nearby pocket. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. (URL: [Link])
-
Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. (URL: [Link])
-
Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. (URL: [Link])
-
Patil, V., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. (URL: [Link])
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. (URL: [Link])
-
Charoensutthivarakul, S., et al. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Biophysical Chemistry. (URL: [Link])
-
R Discovery. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. (URL: [Link])
-
ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (URL: [Link])
-
Kavitha, S., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. (URL: [Link])
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (URL: [Link])
-
Slideshare. (n.d.). Heterocyclic compounds - Thiophene. (URL: [Link])
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. (URL: [Link])
-
J. Sci. Med. Central. (2017). Molecular Docking: A structure-based drug designing approach. (URL: [Link])
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. (URL: [Link])
-
SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (URL: [Link])
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. (URL: [Link])
-
Indian Academy of Sciences. (n.d.). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (URL: [Link])
-
Drug Design Org. (n.d.). Molecular Docking: Principles and Methods. (URL: [Link])
-
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. (URL: [Link])
-
ResearchGate. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (URL: [Link])
-
Journal of Drug Delivery and Therapeutics. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (URL: [Link])
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 4-(thiophen-2-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the investigation of 4-(thiophen-2-yl)pyrimidin-2-amine as a potential anti-inflammatory agent. These application notes and protocols are designed to offer both the conceptual framework and practical methodologies for characterizing the compound's mechanism of action and efficacy in relevant preclinical models.
Introduction: The Rationale for Targeting Innate Immunity
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases.[1][2] The innate immune system, our first line of defense, relies on pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) to detect danger signals and initiate a defensive response.[3][4][5] A critical signaling nexus in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6][7] As the "master IRAK," its kinase activity is indispensable for transducing signals from TLRs and IL-1Rs, making it a highly attractive therapeutic target for inflammatory diseases.[7]
The core structure of this compound, which combines a pyrimidine ring with a thiophene moiety, is found in numerous compounds with diverse biological activities, including anti-inflammatory properties.[8][9][10][11] This structural motif is a promising scaffold for the development of novel IRAK4 inhibitors. This guide outlines the experimental workflow to test the hypothesis that this compound functions as an IRAK4 inhibitor to suppress inflammatory signaling.
Section 1: Compound Synthesis and Preparation
While various synthetic routes for thiophene-pyrimidine derivatives exist, a common approach involves the condensation of a thiophene-containing chalcone with guanidine or a related compound.[9][12][13]
Generalized Synthesis Scheme:
A plausible synthetic route starts with the Claisen-Schmidt condensation of thiophene-2-carbaldehyde and a suitable ketone to form a chalcone. This intermediate is then reacted with guanidine nitrate in the presence of a base to yield the this compound core structure.[12][13]
For experimental use, the synthesized this compound should be of high purity (≥98%), as confirmed by HPLC and NMR. The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions for in vitro and in vivo studies. It is crucial to establish the maximum tolerated DMSO concentration in cell-based assays to avoid solvent-induced artifacts.
Section 2: Mechanistic Elucidation - The IRAK4 Signaling Cascade
The primary hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting IRAK4. The TLR/IL-1R signaling pathway provides a clear framework for testing this hypothesis.[3][4][5][14][15]
The Signaling Pathway:
Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4.[3][4] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB.[4][14][16][17][18][19] NF-κB is a master regulator of inflammatory gene expression, inducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16][18][20]
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week.
-
Compound Administration: Administer this compound or a positive control (e.g., indomethacin) via an appropriate route.
-
Edema Induction: After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Expected Outcome: A significant reduction in paw edema in the compound-treated group would indicate potent anti-inflammatory effects in this model.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. By systematically investigating its effects on the IRAK4 signaling pathway, from in vitro cell-based assays to in vivo models of inflammation, researchers can thoroughly characterize its therapeutic potential. The successful execution of these studies will provide the necessary data to support further development of this and related compounds for the treatment of inflammatory diseases.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Brikos, C., & O'Neill, L. A. (2008). Targeting TLR/IL-1R signalling in human diseases. Journal of internal medicine, 263(1), 51-65. [Link]
-
Atta, U. R., & Nasir, B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 1-13. [Link]
-
ResearchGate. (n.d.). An overview of the TLR/IL-1R signaling pathway. Retrieved from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-kappaB: a personal view. Cold Spring Harbor perspectives in biology, 1(1), a000034. [Link]
-
Dunne, A., & O'Neill, L. A. (2003). The interleukin-1 receptor/Toll-like receptor superfamily: signal transduction pathways that share molecular machinery. Science's STKE, 2003(178), re3. [Link]
-
Creative Biolabs. (n.d.). IRAK4 Gene: Immune Response, Inflammation, and Therapeutic Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). TLR/IL-1R signalling pathways. Retrieved from [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Wang, L., Zhang, Y., & Li, H. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]
-
De, N., Shpulse, J. D., & Guttman, M. (2023). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]
-
Wang, Z., Liu, J., & Li, J. (2009). IRAK-4 inhibitors for inflammation. Current topics in medicinal chemistry, 9(8), 724-737. [Link]
-
Bang, S., & Kim, J. H. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical and Clinical Research, 8(10), 1436-1440. [Link]
-
Hiver, S., & Li, Z. (2020). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 11, 584738. [Link]
-
Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]
-
Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 34(11), 30-43. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
De, N., Shpulse, J. D., & Guttman, M. (2024). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-829. [Link]
-
O'Dwyer, M. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 366-373. [Link]
-
Patel, D. R., & Desai, N. C. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]
-
ResearchGate. (n.d.). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]
-
Shehab, W. S., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 63. [Link]
-
Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4337. [Link]
-
ResearchGate. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from [Link]
-
Munir, M., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 10, 1073847. [Link]
-
Kymera Therapeutics. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 128, 106096. [Link]
- Google Patents. (n.d.). WO2016144849A1 - Thienopyrazine inhibitors of irak4 activity.
-
Chen, Y., et al. (2022). Bicyclic pyrimidine compounds as potent IRAK4 inhibitors. Bioorganic & medicinal chemistry letters, 73, 128900. [Link]
-
Shehab, W. S., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 63. [Link]
-
Frontiers. (2022, November 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Retrieved from [Link]
-
OSTI.GOV. (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Retrieved from [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC medicinal chemistry, 12(3), 366-383. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TLR/IL-1R Signalling in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Targeting TLR/IL-1R signalling in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 19. purformhealth.com [purformhealth.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocol for the Preparation of a Stock Solution of 4-(thiophen-2-yl)pyrimidin-2-amine
Document ID: ANP-TPA-2026-01
Abstract
This document provides a comprehensive, field-tested protocol for the preparation of a stock solution of 4-(thiophen-2-yl)pyrimidin-2-amine (CAS No. 154321-60-5).[1] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for solubilizing and storing this heterocyclic amine for use in various biological and chemical assays. The protocol emphasizes safety, accuracy, and the preservation of the compound's integrity.
Introduction: The Scientific Imperative for a Validated Protocol
This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, containing both a pyrimidine and a thiophene ring, imparts unique electronic properties that make it a valuable scaffold for the synthesis of novel therapeutic agents.[2] The reproducibility of experimental results hinges on the precise and accurate preparation of stock solutions. An improperly prepared stock solution can introduce significant variability, leading to erroneous data and hindering research progress.
This protocol is designed to be a self-validating system, incorporating best practices in chemical handling, solution preparation, and storage to ensure the highest quality stock solution. By explaining the causality behind each step, this guide empowers the researcher to not only follow the protocol but also to understand the critical parameters that ensure success.
Compound Information and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of a stock solution.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(2-thienyl)-2-pyrimidinamine, 2-Amino-4-(thiophen-2-yl)pyrimidine | [2] |
| CAS Number | 154321-60-5 | [1] |
| Molecular Formula | C₈H₇N₃S | [1] |
| Molecular Weight | 177.23 g/mol | [1] |
| Appearance | Typically a solid (e.g., off-white needles for a similar compound) | [3] |
| Solubility | Moderate solubility in polar organic solvents. | [2] |
| Storage Temperature | 0-8°C is recommended for the solid form of a similar compound. | [3] |
Safety and Handling: A Proactive Approach
Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause eye, skin, and respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek immediate medical attention.
For detailed guidance on handling aminopyrimidines, consult the Safety Data Sheet for 2-aminopyrimidine.
Experimental Workflow Diagram
Caption: Workflow for stock solution preparation.
Detailed Protocol for a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is recommended due to its broad solubilizing power for organic molecules.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE)
Step-by-Step Procedure
-
Preparation and Tare:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Place a clean, dry microcentrifuge tube or vial on the analytical balance and tare.
-
-
Weighing the Compound:
-
Carefully weigh out 1.77 mg of this compound into the tared container.
-
Rationale: For a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 177.23 g/mol = 1.7723 mg
-
-
-
Adding the Solvent:
-
Add 1.0 mL of anhydrous DMSO to the container with the weighed compound.
-
Rationale: Anhydrous DMSO is used to minimize the introduction of water, which can affect compound stability and solubility.
-
-
Solubilization:
-
Securely cap the container and vortex thoroughly for at least one minute.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Rationale: Complete solubilization is critical for an accurate and homogeneous stock solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in clearly labeled microcentrifuge tubes or vials.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound over time.
-
Label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C in a light-protected container.
-
Rationale: Lower temperatures and protection from light enhance the long-term stability of the stock solution.
-
Quality Control and Best Practices
-
Freshness: It is recommended to prepare fresh stock solutions regularly. For initial experiments, it is advisable to assess the stability of the stock solution over time.
-
Documentation: Maintain a detailed log of all stock solutions, including the lot number of the compound, the actual weight, the final concentration, and the date of preparation.
-
Solubility Testing: If a different solvent is required, perform a small-scale solubility test before preparing a large batch of stock solution.
Logical Relationship Diagram
Sources
Application Note: A Multi-Pronged Strategy for Target Identification of 4-(thiophen-2-yl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology, bridging the gap between a phenotypic observation and its underlying mechanism of action.[1][2] This guide provides a comprehensive, multi-pronged strategic workflow for the target deconvolution of 4-(thiophen-2-yl)pyrimidin-2-amine, a novel small molecule with potential therapeutic applications. We present an integrated approach that combines computational prediction with robust biochemical and chemical proteomics methods to identify and validate its protein targets. Detailed, field-proven protocols for affinity probe synthesis, affinity purification-mass spectrometry (AP-MS), and kinome profiling are provided to empower researchers to elucidate the mechanism of action of this and other novel compounds.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics. This approach identifies compounds that elicit a desired biological response in a relevant cellular or organismal model, yet the molecular target responsible for the effect is often unknown.[2][3] The subsequent process of target identification is therefore a pivotal, yet challenging, phase in drug development.[1] A validated target is essential for optimizing lead compounds, understanding potential on- and off-target toxicities, and developing robust biomarker strategies.[1][4]
This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, including kinase inhibitors.[5] While related structures like 4-methyl-6-(thiophen-2-yl)pyrimidin-2-amine have been explored as intermediates for therapeutics targeting cancer and infectious diseases[6], and other thiophen-2-yl pyrimidines have shown activity against Schistosoma mansoni[7][8], the specific biological targets of this compound remain uncharacterized.
This document outlines a logical, multi-faceted workflow to systematically identify the protein targets of this compound. Our strategy emphasizes the use of orthogonal approaches to build a high-confidence picture of the compound's mechanism of action, a principle that is broadly applicable to other small molecule target identification campaigns.[2][3]
Strategic Workflow for Target Identification
A robust target identification strategy should not rely on a single method. Instead, integrating computational, biochemical, and cell-based approaches provides a self-validating system where evidence from orthogonal techniques can be converged to nominate high-probability targets.[3]
Our proposed workflow follows a logical progression from broad, predictive methods to direct, evidence-based experimental techniques.
Caption: Design of chemical probes from the parent compound.
Phase 3: Experimental Target Discovery
With chemical probes in hand, direct experiments can be performed to isolate and identify interacting proteins from cell lysates or tissues.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This method uses an immobilized ligand to capture binding partners, which are then identified by mass spectrometry. [9][10]
-
Cell Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line where a phenotypic effect was observed). Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Capture:
-
Experimental Arm: Incubate the cell lysate with the this compound-conjugated beads.
-
Control Arm: Incubate a separate aliquot of lysate with unconjugated control beads to identify non-specific binders.
-
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix. [11]4. Elution: Elute the bound proteins. A highly specific method is competitive elution , where an excess of the free, unconjugated this compound is added to displace specifically bound proteins from the beads.
-
Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and extract the resulting peptides. [10]6. LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins using a database search algorithm (e.g., Mascot, Sequest). True binding partners should be significantly enriched in the experimental sample compared to the control beads and diminished in a competitive elution experiment.
| Protein ID (UniProt) | Spectral Counts (Affinity Beads) | Spectral Counts (Control Beads) | Fold Enrichment | Notes |
| P06493 (KAPCA) | 125 | 2 | 62.5 | cAMP-dependent protein kinase catalytic subunit alpha |
| Q13541 (CDK2) | 98 | 5 | 19.6 | Cyclin-dependent kinase 2 |
| P31749 (ERK2) | 76 | 3 | 25.3 | Mitogen-activated protein kinase 1 |
| P08581 (HSP90A) | 210 | 180 | 1.2 | Common non-specific binder |
| Table 2: Representative data from an AP-MS experiment. High fold-enrichment suggests specific binding. |
Protocol: Kinome Profiling
Given the computational predictions and the privileged nature of the pyrimidine scaffold, assessing the compound's activity across the human kinome is a high-priority, hypothesis-driven approach. [12]Several commercial services offer kinome profiling, where the inhibitory activity of a compound is tested against a large panel of recombinant kinases. [13][14][15][16]
-
Compound Submission: Provide this compound to a specialized contract research organization (e.g., Reaction Biology, AssayQuant, Pamgene). [13][14][15]2. Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The percent inhibition is measured.
-
Selectivity Analysis: The results are often visualized as a dendrogram or target map, highlighting the kinases that are most potently inhibited. A selectivity score can be calculated to quantify how specific the inhibitor is. [16]4. Dose-Response Follow-up: For hits identified in the primary screen (e.g., >50% inhibition), follow-up dose-response experiments are performed to determine the IC₅₀ value, a measure of potency.
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family |
| Aurora Kinase A | 95% | 85 | Serine/Threonine |
| Aurora Kinase B | 88% | 150 | Serine/Threonine |
| VEGFR2 | 75% | 450 | Tyrosine |
| EGFR | 12% | >10,000 | Tyrosine |
| Table 3: Illustrative kinome profiling data for this compound. |
Phase 4: Target Validation
The final and most critical phase is to validate that the candidate proteins identified are responsible for the compound's biological effects. This involves confirming direct engagement in a cellular context and using genetic methods to mimic the effect of the compound. [4]
Caption: A workflow for validating candidate protein targets.
Validation experiments should include:
-
Biochemical Assays: Confirm direct binding and inhibition using purified proteins (e.g., surface plasmon resonance or enzyme inhibition assays).
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target inside intact cells.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the candidate target protein. If the resulting cellular phenotype mimics the effect of treatment with this compound, it provides strong evidence for on-target activity. [4]
Conclusion
The journey from a bioactive small molecule to a validated drug target is a complex but navigable process. For this compound, a strategic, multi-pronged approach is paramount. By initiating with in silico predictions, researchers can form early hypotheses that guide the design of sophisticated chemical biology experiments. The parallel application of unbiased discovery proteomics (AP-MS) and hypothesis-driven screening (kinome profiling) creates a powerful engine for identifying high-confidence candidate targets. Crucially, these candidates must be subjected to rigorous biochemical and cellular validation to confirm their biological relevance. This integrated workflow not only provides a clear path forward for understanding the mechanism of this compound but also serves as a robust template for target deconvolution projects across drug discovery.
References
-
ResearchGate. Key principles for designing and selecting effective chemical probes. Available from: [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity. Available from: [Link]
-
Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. Available from: [Link]
-
Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available from: [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]
-
ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]
-
Expert Review of Proteomics. Chemical proteomics and its impact on the drug discovery process. Available from: [Link]
-
Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]
-
Miao, Q., Zhang, C.-C., & Kast, J. (2012). Chemical proteomics and its impact on the drug discovery process. Expert Review of Proteomics. Available from: [Link]
-
Gorshkov, V., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow). Available from: [Link]
-
Organic and Biomolecular Chemistry. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available from: [Link]
-
Chen, X., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. Available from: [Link]
-
Oncolines B.V. Kinome Profiling. Available from: [Link]
-
Taylor & Francis Online. Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Available from: [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available from: [Link]
-
bio.tools. SwissTargetPrediction. Available from: [Link]
-
Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]
-
Castaldi, M. P., Hendricks, J. A., & Zhang, A. X. (2020). 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. Current Opinion in Chemical Biology. Available from: [Link]
-
Cancer Research. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Available from: [Link]
-
EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available from: [Link]
-
University of Geneva. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available from: [Link]
-
Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. Available from: [Link]
-
Brazilian Journal of Analytical Chemistry. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Available from: [Link]
-
ACS Publications. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Available from: [Link]
-
bioRxiv. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Available from: [Link]
-
ResearchGate. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Available from: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]
-
RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available from: [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. wp.unil.ch [wp.unil.ch]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. KinomePro - Pamgene [pamgene.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine
Welcome to the dedicated technical support guide for the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis of this and related 2-aminopyrimidines is most commonly achieved through the condensation of a thiophene-containing chalcone with guanidine.[3][4] While seemingly straightforward, this multi-step process can present several challenges that may impact the overall yield and purity. This guide provides in-depth, experience-driven advice to navigate these potential hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Intermediate Chalcone
The initial Claisen-Schmidt condensation between 2-acetylthiophene and a suitable aldehyde is the foundation of the most common synthetic route.[5] Poor outcomes at this stage will inevitably lead to failure in subsequent steps.
Question: My Claisen-Schmidt condensation to form the thiophene-chalcone is giving very low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the Claisen-Schmidt condensation are a frequent issue. The root cause often lies in the reaction conditions, particularly the choice of base and solvent, as well as the stability of the reactants and products.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inefficient Base/Solvent System | Switch to a stronger base like potassium hydroxide (40% aqueous solution) in ethanol.[6] Alternatively, for sensitive substrates, a milder base like sodium hydroxide in ethanol can be used.[5] | The Claisen-Schmidt condensation is base-catalyzed. The base deprotonates the α-carbon of the ketone (2-acetylthiophene) to form an enolate, which then attacks the aldehyde. A stronger base can drive the equilibrium towards the enolate, increasing the reaction rate. The choice of solvent is also critical for solubility of all reactants. |
| Side Reactions (Cannizzaro Reaction) | If using an aldehyde without α-hydrogens, ensure the reaction temperature is kept low and the aldehyde is added slowly to the mixture of the ketone and base. | Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid, thus consuming the starting material. |
| Product Decomposition | Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, immediately pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl) to precipitate the chalcone.[5][6] | Chalcones can be unstable under strongly basic conditions for extended periods. Prompt work-up is crucial to prevent degradation. |
| Incorrect Stoichiometry | Ensure a slight excess of the aldehyde (1.05-1.1 equivalents) is used relative to the 2-acetylthiophene. | This helps to ensure the complete consumption of the more valuable ketone starting material. |
Problem 2: Low Yield in the Cyclization of Chalcone with Guanidine
The cyclization of the thiophene-chalcone with guanidine hydrochloride is the key step in forming the 2-aminopyrimidine ring.[4]
Question: I have successfully synthesized the chalcone, but the subsequent reaction with guanidine hydrochloride is not working well. What can I do to improve the yield of this compound?
Answer:
This is a critical step where several factors can influence the outcome. The choice of base, solvent, and reaction temperature are paramount for an efficient cyclization.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Base | Use a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or in dioxane.[6][7] The base is required to neutralize the guanidine hydrochloride and to catalyze the reaction. | Guanidine is typically used as its hydrochloride salt, which is more stable and easier to handle. A base is necessary to generate the free guanidine base in situ, which is the active nucleophile for the cyclization reaction. |
| Suboptimal Solvent | Ethanol or 1,4-dioxane are commonly used solvents for this reaction.[4][6] Ensure your chalcone is fully soluble in the chosen solvent at the reaction temperature. | Proper dissolution of all reactants is essential for the reaction to proceed efficiently. If the chalcone has poor solubility, a different solvent system may be required. |
| Insufficient Reaction Time/Temperature | Refluxing for 5-8 hours is typical.[4][6] Monitor the reaction progress by TLC to determine the optimal reaction time. | The reaction requires sufficient thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. |
| Impure Chalcone | Purify the chalcone by recrystallization or column chromatography before proceeding to the cyclization step. | Impurities from the Claisen-Schmidt condensation can interfere with the cyclization reaction, leading to side products and a lower yield of the desired 2-aminopyrimidine. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Question: My reaction seems to have worked, but I am struggling to get a pure product. What are the best methods for purification?
Answer:
Purification can indeed be a bottleneck. A combination of techniques is often necessary to obtain a high-purity product.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Residual Starting Materials | After the initial work-up (precipitation in cold water), wash the crude solid with a non-polar solvent like petroleum ether or hexane to remove any unreacted chalcone. | The desired 2-aminopyrimidine is generally more polar than the chalcone precursor. A non-polar wash can effectively remove less polar impurities. |
| Formation of Side Products | If simple washing and recrystallization are insufficient, column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[6] | Chromatographic separation is a powerful technique for separating compounds with different polarities. The specific eluent system will depend on the polarity of the side products. |
| Recrystallization Issues | A mixture of ethanol and ethyl acetate is often a good choice for recrystallization.[7] Experiment with different solvent systems if the purity is still not satisfactory. | Recrystallization is an effective method for purifying solid compounds. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the 2-aminopyrimidine ring from a chalcone and guanidine?
A1: The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.
Caption: General mechanism for 2-aminopyrimidine synthesis.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the chalcone route is common, palladium-catalyzed cross-coupling reactions are a powerful alternative, especially for creating diverse libraries of substituted pyrimidines. For example, one could start with a dihalopyrimidine and introduce the thiophene ring via a Suzuki coupling and the amino group via a Buchwald-Hartwig amination.[8][9][10] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the thiophene and pyrimidine rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine.[5]
Q4: Can I use urea instead of guanidine in the cyclization step?
A4: Yes, using urea instead of guanidine will lead to the formation of the corresponding 4-(thiophen-2-yl)pyrimidin-2-ol (or its tautomer, a pyrimidinone).[5] The reaction conditions are generally similar.
Experimental Protocols
Protocol 1: Synthesis of 1-(Thiophen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone)
This is a general procedure for the Claisen-Schmidt condensation.
-
In a round-bottomed flask, dissolve 2-acetylthiophene (1.0 eq.) and the desired aryl aldehyde (1.05 eq.) in ethanol.
-
Cool the mixture in an ice bath and slowly add a 40% aqueous solution of potassium hydroxide while stirring.[6]
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/ethyl acetate) to obtain the pure chalcone.[6]
Protocol 2: Synthesis of 4-(Thiophen-2-yl)-6-(aryl)pyrimidin-2-amine
This protocol describes the cyclization of the chalcone with guanidine.
-
To a solution of the chalcone (1.0 eq.) in 1,4-dioxane or ethanol, add guanidine hydrochloride (1.2 eq.) and potassium hydroxide or sodium hydroxide (2.5 eq.).[6]
-
Reflux the mixture for 5-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Pour the residue into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/petroleum ether) or by recrystallization.[6]
Caption: A logical workflow for troubleshooting synthesis issues.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]
- 13. bu.edu.eg [bu.edu.eg]
- 14. scilit.com [scilit.com]
- 15. [PDF] One‐pot and two‐pot methods for chalcone derived pyrimidines synthesis and applications | Semantic Scholar [semanticscholar.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(thiophen-2-yl)pyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(thiophen-2-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common and complex purification challenges encountered during and after its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties of your target compound is the first step in designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | [1] |
| Molecular Weight | 177.23 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |
| Solubility (pH 7.4) | >26.6 µg/mL | [2] |
| Key Structural Features | A basic 2-aminopyrimidine core and an aromatic thiophene ring. The amine group is a key handle for pH-dependent solubility manipulations. | [3] |
The very low aqueous solubility at neutral pH is a critical parameter; however, the presence of the basic amine group allows for protonation in acidic conditions, drastically increasing its solubility in aqueous media.[2][4]
Q2: My synthesis involves the cyclocondensation of a chalcone with guanidine. What are the likely impurities?
This is the most common synthetic route, and being aware of potential byproducts is crucial for purification.
-
Unreacted Starting Materials:
-
(E)-1-(thiophen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone): This is a non-basic, often colorful (yellow/orange) solid. Its removal is a primary objective.[5][6]
-
Guanidine: As a highly polar and basic salt (e.g., guanidine hydrochloride), it is typically removed with aqueous washes during the initial reaction work-up.
-
-
Reaction Byproducts:
-
Michael Addition Products: Guanidine can potentially add to the β-carbon of the chalcone's α,β-unsaturated system without subsequent cyclization.
-
Chalcone Self-Condensation Products: Aldol condensation reactions can lead to higher molecular weight impurities if not controlled.[5]
-
Over-reaction or Side-Reactions: Depending on the reaction conditions, other minor, structurally related pyrimidines may form.
-
Q3: Which analytical techniques are best for assessing the purity of my compound?
A multi-technique approach is always recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for selecting a solvent system for column chromatography. A typical system would be Ethyl Acetate/Hexanes. The chalcone starting material will be significantly less polar (higher Rf) than the aminopyrimidine product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is standard for this class of compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and identifying impurities. Look for the characteristic pyrimidine and thiophene proton signals and the broad singlet for the -NH₂ group. Unreacted chalcone will show distinct vinyl proton doublets.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product (m/z = 178.04 for [M+H]⁺) and helps identify the mass of any byproducts.
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing causes and actionable solutions.
Problem 1: My crude product is a dark, intractable oil instead of a solid.
Causality: "Oiling out" is a common problem in crystallization and purification.[8] It occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is often caused by:
-
High Concentration of Impurities: Impurities depress the melting point of the mixture, leading to the formation of a liquid eutectic.
-
Supersaturation Above Melting Point: The solution becomes supersaturated at a temperature that is higher than the melting point of the impure compound.[8]
-
Residual Solvent: Trapped high-boiling point solvents like DMF or DMSO can prevent solidification.
Solution Workflow:
A multi-step purification strategy is required to tackle an oily crude product. The primary goal is to first remove the bulk of impurities that are preventing crystallization.
Caption: Decision workflow for purifying an oily crude product.
Actionable Steps:
-
Start with Acid-Base Extraction: This is the most powerful first step. It will selectively extract your basic amine product into an acidic aqueous layer, leaving behind the non-basic chalcone and other neutral impurities that are often the cause of oiling.[4][9] See Protocol 1 for a detailed procedure.
-
Re-assess the Product: After extraction, the recovered product should be significantly purer and more likely to be a solid. If it is still dark, consider a charcoal treatment.
-
Activated Charcoal Treatment: If colored impurities persist, dissolve the product in a suitable hot solvent (like ethanol), add a small amount (1-2% w/w) of activated charcoal, and perform a hot filtration to remove the charcoal before crystallization.[8]
-
Final Purification: Proceed with either recrystallization (Protocol 3 ) or column chromatography (Protocol 2 ) to achieve high purity.
Problem 2: How do I effectively remove the unreacted chalcone precursor?
Causality: The unreacted chalcone is a neutral α,β-unsaturated ketone, while your desired product, this compound, is a heterocyclic base due to the aminopyrimidine moiety. This fundamental difference in their acid-base properties is the key to their separation.[4][10]
Solution: Acid-Base Extraction
This technique exploits the differential solubility of the basic product and neutral impurity in acidic aqueous media. By washing an organic solution of the crude mixture with aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous phase. The neutral chalcone remains in the organic phase.
Caption: Mechanism of purification via acid-base extraction.
Actionable Steps:
-
Follow the detailed step-by-step method outlined in Protocol 1 . This is the most efficient method for bulk removal of neutral or acidic impurities from your basic product.
Problem 3: My recrystallization gives a very low yield or fails to produce crystals.
Causality:
-
Low Yield: Often caused by using an excessive amount of solvent, which keeps a significant portion of the product dissolved even when cold.[8] Premature crystallization during hot filtration can also lead to product loss.
-
No Crystals: The solution may be too dilute, or the chosen solvent is simply not suitable (i.e., the compound is too soluble at all temperatures). Inducing crystallization may be necessary.[8]
Solution: Systematic Solvent Screening and Technique Optimization
The ideal recrystallization solvent is one in which the target compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble at all temperatures.[8]
Recommended Solvents for Screening:
| Solvent/System | Class | Comments |
| Ethanol | Polar Protic | Often a good starting point for aminopyrimidines.[5][11] |
| Isopropanol | Polar Protic | Similar to ethanol, but less polar; may offer different solubility. |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Good "good" solvent for a two-solvent system. |
| Two-Solvent Systems: | ||
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Ethyl Acetate/Hexanes | Mixed Polarity | Dissolve in hot ethyl acetate, add hexanes as the anti-solvent.[12] |
| Dichloromethane/Hexanes | Mixed Polarity | Similar to above, for less polar compounds. |
Actionable Steps:
-
Screen Solvents: Use small amounts of your crude product (~20-30 mg) in test tubes with different solvents to find the ideal system.
-
Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of pure product.[8]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound to maximize yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
Part 3: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the basic this compound from neutral (e.g., unreacted chalcone) or acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 50 mL) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The protonated product will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc). Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete transfer, extract the remaining organic layer with a fresh portion of 1M HCl (25 mL). Combine this aqueous layer with the first one. The organic layer now contains the neutral impurities and can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (check with pH paper). The neutral amine product should precipitate as a solid or oil.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM, 50 mL) to the basified aqueous mixture in the separatory funnel. Shake vigorously to extract the neutral product back into the organic layer.
-
Isolate Product: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Silica Gel Flash Column Chromatography
This method is ideal for separating impurities with similar properties to the product, achieving the highest purity.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) is a common choice for this class of compounds.[12][13]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (starting with the lowest polarity mixture).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified compound.
Protocol 3: Optimized Recrystallization
This protocol is for the final "polishing" of the product after bulk impurities have been removed.
-
Dissolution: In an Erlenmeyer flask, add the semi-pure product. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was performed, perform a filtration while the solution is hot to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. [Determination of purine and pyrimidine derivatives in acid-soluble fractions of organs and tissues using high-performance reverse-phase ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Solubility Challenges of 4-(thiophen-2-yl)pyrimidin-2-amine
Welcome to the technical support center for 4-(thiophen-2-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. By understanding the chemical properties of this compound and the principles of solubilization, you can ensure reliable and reproducible results in your assays.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound.
Q1: What are the basic chemical properties of this compound?
A1: Understanding the fundamental physicochemical properties is the first step in troubleshooting solubility. This compound has the following characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | [1][2] |
| Molecular Weight | 177.23 g/mol | [2][3] |
| Predicted pKa | 1.43 ± 0.18 | [3] |
| Predicted Boiling Point | 358.3 ± 32.0 °C | [3] |
| Predicted Density | 1.333 ± 0.06 g/cm³ | [3] |
Note: The pKa value is predicted and should be considered as an estimate. Experimental determination is recommended for precise formulation development.
Q2: Why is my this compound not dissolving in aqueous buffers like PBS?
A2: The structure of this compound, which contains both a hydrophobic thiophene ring and a pyrimidine ring system, suggests that it is a poorly water-soluble compound.[4] The limited aqueous solubility is a common challenge for many organic molecules, especially those with aromatic ring systems.[5] The amine group can be protonated to increase solubility, but this typically requires a pH significantly lower than that of standard physiological buffers like PBS (pH 7.4).[6][7]
Q3: I've managed to dissolve the compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A3: This is a classic issue of a compound "crashing out" of solution. While this compound may be soluble in organic solvents like DMSO or DMF, its solubility in the final aqueous buffer is much lower.[8] When you add the concentrated stock solution to the buffer, the final concentration of the organic solvent may not be high enough to keep the compound dissolved, leading to precipitation.[9]
Q4: Can I just heat the buffer to dissolve the compound?
A4: While heating can sometimes increase the dissolution rate, it is generally not a recommended long-term solution for a few reasons.[10] Firstly, any increase in solubility may be temporary, and the compound could precipitate out as the solution cools to the experimental temperature. Secondly, elevated temperatures can degrade the compound or other components in your assay.
II. In-Depth Troubleshooting Guides
For more persistent solubility challenges, the following detailed guides provide a systematic approach to achieving a stable and soluble formulation of this compound for your experiments.
Guide 1: Systematic Solubility Assessment
Before attempting advanced solubilization techniques, a systematic assessment of the compound's solubility in various solvents is crucial.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
-
Preparation of Compound: Ensure the this compound is of high purity. Impurities can significantly affect solubility.
-
Solvent Screening:
-
Test solubility in a range of common solvents: water, PBS (pH 7.4), 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol, and methanol.
-
Add a small, known amount of the compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 1 mL) in a clear vial.
-
Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes for kinetic solubility).
-
Visually inspect for undissolved particles.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the desired buffer.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Guide 2: pH-Dependent Solubility Optimization
The amine group in this compound can be protonated to enhance its aqueous solubility.[6] This section will guide you through optimizing the pH of your buffer.
The Role of pKa and pH
The pKa is the pH at which a functional group is 50% ionized. For an amine, at pH values below its pKa, the amine group will be predominantly in its protonated, charged (and more water-soluble) form. Conversely, at pH values above the pKa, it will be in its neutral, uncharged (and less water-soluble) form. The predicted pKa of this compound is approximately 1.43, suggesting that its solubility will significantly increase in acidic conditions.[3][7]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a Series of Buffers: Create a range of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9). Common buffer systems include citrate for acidic pH and phosphate or borate for neutral to alkaline pH.
-
Determine Solubility at Each pH: Using the thermodynamic solubility method described in Guide 1, determine the solubility of this compound in each buffer.
-
Plot the Data: Plot the measured solubility as a function of pH. This will provide a visual representation of the compound's pH-dependent solubility.
Caption: Decision tree for selecting a solubilization strategy.
III. Best Practices for Stock Solution Preparation and Storage
Proper preparation and storage of your stock solutions are critical for maintaining the integrity and solubility of this compound.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO) for preparing stock solutions to minimize degradation.
-
Sonication: If the compound is slow to dissolve, gentle sonication in a water bath can be helpful. Avoid excessive heating.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen to prevent oxidation.
By following these structured troubleshooting guides and best practices, you will be well-equipped to overcome the solubility challenges associated with this compound and proceed with your research with confidence.
References
- Rajput, S. B., A, A. A., & Shringare, S. B. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Source not available].
- Zode, P. D., & Rahangdale, V. S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Source not available].
- S, S., & G, S. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Source not available].
- Raza, A., & Al-Akayleh, F. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Source not available].
- (n.d.).
- (n.d.). Solubility and pH of amines. [Source not available].
- (n.d.). 4-(pyrimidin-4-yl)thiophen-2-amine. ChemicalBook.
- (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Source not available].
- Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- (n.d.). This compound. PubChem.
- (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Chem-Impex.
- (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Source not available].
- Jain, A., & Gupta, V. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Lee, S. H., & Kim, H. (2013).
- Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.). 2-amine-4-(thiophen-2-yl)-pyrimidine. Santa Cruz Biotechnology.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Source not available].
- (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
- (n.d.). Cosolvent. Wikipedia.
- Patel, R. B., Patel, M. R., & Patel, B. G. (2012).
- (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Source not available].
- (2022). How to tackle compound solubility issue. Reddit.
- (2025). 2.5: Preparing Solutions. Chemistry LibreTexts.
- (n.d.). This compound. BLDpharm.
- (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- (2025).
- (2022). 3.3: Preparing Solutions. Chemistry LibreTexts.
- (2023). Does pH affect solubility?.
- (n.d.). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
Sources
- 1. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijpbr.in [ijpbr.in]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. reddit.com [reddit.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
troubleshooting failed reactions in 4-(thiophen-2-yl)pyrimidin-2-amine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Addressing Failed Reactions
This section addresses specific experimental failures in a question-and-answer format. The primary synthetic route discussed is the widely-used cyclocondensation of a thiophene-based chalcone with guanidine.[1][2]
Q1: My reaction shows very low to no conversion of the starting chalcone. What are the primary causes and how can I fix it?
This is one of the most common issues and typically points to problems with reaction setup or reagent activity. A systematic investigation is key.
Probable Cause 1: Ineffective Base
The reaction mechanism initiates with a base-mediated Michael addition of guanidine to the α,β-unsaturated ketone (chalcone).[3] Guanidine is typically used as its hydrochloride salt, which is acidic and unreactive as a nucleophile. A strong base is required to liberate the free guanidine in situ.
-
Solution: Ensure you are using a sufficiently strong base like Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). The stoichiometry is critical; use at least two equivalents of base—one to neutralize the guanidine hydrochloride and another to catalyze the reaction.[4] Using a weaker base like potassium carbonate (K₂CO₃) is often insufficient for this transformation.
Probable Cause 2: Reagent Purity and Integrity
-
Guanidine Hydrochloride: This reagent is hygroscopic. Absorbed water can interfere with the reaction. Ensure it is dry or purchased fresh from a reliable supplier.[5]
-
Solvent: The presence of water in solvents like ethanol or dioxane can hinder the reaction. Use anhydrous solvents, especially if yields are consistently low.
-
Chalcone Precursor: Impurities in your starting chalcone, (e.g., unreacted 2-acetylthiophene or the corresponding aldehyde), will not participate in the cyclization and will lower your overall yield. Verify the purity of your chalcone by ¹H NMR and melting point before starting the main reaction.
Probable Cause 3: Suboptimal Reaction Conditions
-
Temperature: This condensation reaction typically requires heat to proceed to completion. Most literature procedures call for refluxing the reaction mixture for several hours (5-24h).[1][6] Operating at room temperature will result in a sluggish or incomplete reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reflux period.
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose the root cause of low or no product formation.
Sources
optimizing reaction conditions for derivatization of 4-(thiophen-2-yl)pyrimidin-2-amine
Welcome to the Technical Support Center for the derivatization of 4-(thiophen-2-yl)pyrimidin-2-amine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered when modifying this versatile scaffold. This center is structured to offer direct solutions to specific experimental issues, ensuring your research, whether in medicinal chemistry or materials science, proceeds efficiently and successfully.
Our focus is on understanding the causality behind experimental choices, providing you with the rationale needed to optimize your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in N-Arylation (Buchwald-Hartwig) Reactions
Question: I am attempting an N-arylation of this compound with an aryl halide, but I am observing very low conversion of my starting material. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a Buchwald-Hartwig amination is a frequent challenge that can often be traced back to a few critical factors. The palladium-catalyzed C-N cross-coupling is sensitive to the purity of reagents, the choice of catalyst system, and the reaction environment.
Potential Causes & Solutions:
-
Catalyst Inactivation or Poisoning: The palladium catalyst is the heart of the reaction. It can be poisoned by impurities or decompose under the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Functional groups like azo groups can poison the catalyst.[1] Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine ligand and the Pd(0) species.[2] Using a palladium pre-catalyst, which is more stable and reliably generates the active Pd(0) species, can often give more consistent results.[1]
-
-
Inappropriate Catalyst/Ligand Combination: The choice of phosphine ligand is critical and highly dependent on the substrates. The 2-aminopyrimidine core has specific electronic properties, and the aryl halide's reactivity (I > Br > Cl) dictates the required ligand strength.
-
Solution: For less reactive aryl chlorides, more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often required. For aryl bromides, ligands like Xantphos can be effective.[3] It is essential to screen a panel of ligands to find the optimal choice for your specific substrate combination.
-
-
Incorrect Base or Solvent Selection: The base's role is to deprotonate the amine, but its strength and solubility can dramatically impact the reaction. Poor solubility of the base or other starting materials is a primary cause of reaction failure.[1]
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective, but they can degrade sensitive functional groups.[1] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be excellent alternatives, especially for sensitive substrates.[1] The solvent must be able to dissolve the reactants and the base. Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[1] If solubility is an issue, a solvent mixture might be effective.[1]
-
-
Side Reactions: The primary competing side reaction is often hydrodehalogenation, where the aryl halide is reduced instead of coupled. This is particularly an issue with primary amines.[1]
-
Solution: This side reaction is often ligand-dependent. Screening different phosphine ligands is the most effective way to minimize this pathway.[1]
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and solve low-yield issues in your Buchwald-Hartwig coupling reaction.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Screening
| Parameter | Condition A (General) | Condition B (For Aryl Chlorides) | Condition C (Mild) | Reference |
| Pd Pre-catalyst | G3-XPhos (2 mol%) | G3-SPhos (2 mol%) | G3-Xantphos (2 mol%) | [1] |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | (Included in pre-catalyst) | [3] |
| Base | NaOtBu (1.5 equiv.) | LHMDS (1.5 equiv.) | K₃PO₄ (2.0 equiv.) | [1] |
| Solvent | Toluene or Dioxane | Toluene | THF or 2-MeTHF | [1] |
| Temperature | 100 °C | 110 °C | 80 °C | [3] |
| Concentration | ~0.1 M | ~0.1 M | ~0.1 M | [1] |
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate the pure derivatized product. Column chromatography gives poor separation, and the product won't crystallize. What should I do?
Answer: Purification is often as challenging as the reaction itself, especially with heterocyclic compounds like pyrimidine derivatives which can be quite polar.[4]
Potential Causes & Solutions:
-
Similar Polarity of Compounds: The most common issue is that the desired product and the remaining starting material or byproducts have very similar polarities, making separation by standard column chromatography difficult.[2]
-
Solution: First, optimize the solvent system using thin-layer chromatography (TLC). The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[5] If standard silica gel with hexane/ethyl acetate or dichloromethane/methanol systems fails, consider alternative strategies:
-
Change Stationary Phase: Switch from silica to alumina (basic or neutral) or C18-functionalized silica (reverse-phase).
-
Alternative Chromatographic Modes: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[4] Preparative HPLC is another powerful tool for challenging separations.[5]
-
-
-
Product Instability: The target compound may be unstable on silica gel, which is acidic. This can lead to streaking on TLC and decomposition during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%). Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Crystallization Failure: The product may be an oil, or it may be too soluble in the chosen solvent system to crystallize effectively.
-
Solution: A systematic approach to recrystallization is key.
-
Single-Solvent: Choose a solvent where the compound is highly soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, ethyl acetate).[5]
-
Two-Solvent (Anti-Solvent): Dissolve the compound in a minimum amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" (anti-solvent) in which it is insoluble until the solution becomes slightly turbid.[4] Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Water.
-
-
Decision Tree for Purification Strategy
This diagram outlines a decision-making process for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
A1: The primary and most reactive site for derivatization is the exocyclic amino group at the C2 position. This group readily undergoes reactions such as N-arylation, acylation, alkylation, and condensation. For instance, refluxing with reagents like acetylacetone or ethylacetoacetate can lead to the formation of fused pyrimidopyrimidine ring systems.[6][7] If the pyrimidine ring is substituted with a halogen (e.g., at the C6 position), this site becomes amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[8]
Q2: How can I confirm that derivatization has occurred on the 2-amino group?
A2: Spectroscopic analysis is key.
-
¹H NMR: You should observe the disappearance or significant downfield shift of the broad singlet corresponding to the -NH₂ protons (often found around δ 5.0-7.0 ppm). A new signal corresponding to the added group (e.g., aromatic protons from an N-aryl group) will appear. For N-acylation, you will see a new amide N-H signal, typically further downfield.
-
IR Spectroscopy: Successful derivatization of the amino group will result in the disappearance of the characteristic N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). If an amide is formed, a new N-H stretch (around 3300 cm⁻¹) and a strong C=O stretch (around 1650-1690 cm⁻¹) will appear.[9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum will increase by the mass of the group that has been added, confirming the successful addition.[6]
Q3: My target derivative is highly polar. What are the best practices for handling and purifying it?
A3: High polarity presents unique challenges, primarily related to solubility and chromatography.[4]
-
Solubility: Highly polar compounds are often poorly soluble in common organic solvents like dichloromethane or ethyl acetate but highly soluble in polar solvents like methanol, DMF, or water, which can complicate extractions and chromatography.
-
Chromatography: As mentioned in the troubleshooting guide, standard reverse-phase chromatography can suffer from poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the technique of choice, as it is specifically designed for retaining and separating highly polar compounds.[4] For HILIC, you typically use a polar stationary phase with a mobile phase high in organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[4]
-
Purification: Recrystallization can be difficult due to high solubility in most polar solvents. Using a two-solvent system where you add an anti-solvent (like ether or hexane) to a solution of your compound in a polar solvent (like methanol or DMF) can be an effective strategy to induce precipitation.[4]
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation
Note: This is a general guideline. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium pre-catalyst (e.g., G3-XPhos, 1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[1]
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Through the septum, add the degassed anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.[5]
General Protocol for Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify an appropriate solvent system (eluent) that provides a target Rf of 0.2-0.4 and separates the product from impurities.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem.
- Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences.
- Optimizing base and solvent for Buchwald-Hartwig amination. BenchChem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
- Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing).
- Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. BenchChem.
- Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine. It is designed in a problem-oriented, question-and-answer format to directly address common impurities and troubleshooting scenarios encountered during laboratory work.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and industrially scalable approach is a two-step synthesis.[1][2][3]
-
Step 1: Claisen-Schmidt Condensation. This step involves the base-catalyzed condensation of 2-acetylthiophene with an appropriate aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. For the direct synthesis of the parent scaffold, a protected glyoxal or a similar three-carbon electrophile is used. However, the most cited route involves creating an intermediate chalcone, for instance, (2E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, from 2-acetylthiophene and benzaldehyde.[4]
-
Step 2: Cyclization with Guanidine. The resulting thiophene-containing chalcone is then cyclized with guanidine (usually as guanidine hydrochloride or carbonate) in the presence of a base to form the 2-aminopyrimidine ring.[1][3] This reaction proceeds via a Michael addition of guanidine to the chalcone, followed by an intramolecular condensation and dehydration.
Below is a workflow diagram illustrating this common synthetic pathway.
Caption: General synthetic workflow for this compound.
Q2: My cyclization reaction is incomplete. My analysis (TLC, LC-MS) shows a significant amount of the starting chalcone. What's going wrong?
This is the most common issue. The presence of unreacted chalcone is typically due to suboptimal reaction conditions for the cyclization step.
Causality:
-
Insufficient Base: The cyclization requires a sufficiently strong base (like sodium ethoxide or potassium hydroxide) to deprotonate the guanidine and facilitate the initial Michael addition. Catalytic amounts of a weaker base may be insufficient.[3][5]
-
Low Reaction Temperature: The intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring often require thermal energy. Reactions run at room temperature may stall after the initial Michael addition. Refluxing is common.[3]
-
Short Reaction Time: These cyclizations can be slow, sometimes requiring several hours (from 5 to over 20 hours) at reflux to reach completion.[2][3] Monitor the reaction by TLC until the chalcone spot has completely disappeared.
-
Reagent Quality: Ensure your guanidine salt is dry and of good quality. The base used should also be fresh; for example, sodium ethoxide can degrade upon exposure to atmospheric moisture.
Troubleshooting Steps:
-
Increase the equivalents of base used (e.g., from 1.1 to 2.0 equivalents).
-
Ensure the reaction is heated to a sufficient temperature (e.g., reflux in ethanol).
-
Extend the reaction time, monitoring periodically by TLC or LC-MS.
-
If using guanidine hydrochloride, ensure a strong enough base is used in sufficient quantity to both neutralize the HCl and catalyze the reaction.
Q3: I've isolated my product, but I see an unexpected peak in the NMR and a mass in the MS that doesn't match my product or starting materials. What could it be?
Beyond unreacted starting materials, several side products can form. The most likely candidates depend on the specific reagents and conditions used.
Potential Side Products:
-
Michael Adduct: This is the intermediate formed after guanidine adds to the chalcone but before the ring has closed and dehydrated. It is an open-chain guanidino-ketone. This is more likely to be observed if the reaction is not heated sufficiently or for a long enough time.
-
4-Hydroxypyrimidine Derivative: If there is significant water in the reaction or if urea is used instead of guanidine, you can form the corresponding 4-(thiophen-2-yl)pyrimidin-2-ol.[6] This impurity has a similar structure but different chemical properties and spectroscopic signals (e.g., a broad -OH peak in the NMR, different mass).
-
N-Oxidized or S-Oxidized Products: The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring are susceptible to oxidation. Thiophene-S-oxides are known to be reactive intermediates that can lead to other products.[7] This is less common under standard anaerobic reaction conditions but can occur during workup or if oxidizing agents are present.
-
Regioisomers: While the established mechanism strongly favors the 4-thiophene-substituted product, it is theoretically possible, though highly unlikely, to form the regioisomeric 6-(thiophen-2-yl)pyrimidin-2-amine if the initial chalcone has specific substitution patterns that alter its electronic properties. Standard characterization (especially 2D NMR) would be required to rule this out if other possibilities are exhausted.
The diagram below illustrates the main reaction path versus the formation of the stalled Michael adduct.
Caption: Formation of the Michael adduct as a key intermediate and potential impurity.
Q4: My final product has a high molecular weight impurity detected by LC-MS, possibly a dimer. How can this form?
Dimerization is a known side reaction for certain thiophene derivatives, particularly under oxidative or strongly acidic conditions.[7]
Plausible Mechanisms:
-
Oxidative Dimerization: The thiophene ring can be oxidized to a reactive thiophene-S-oxide intermediate. These species are highly reactive dienes and can undergo Diels-Alder cycloaddition reactions with another molecule of the S-oxide or the parent thiophene, leading to dimer formation.[8][9] This might occur if the reaction mixture is exposed to air for prolonged periods at high temperatures, or during an oxidative workup.
-
Acid-Catalyzed Polymerization: While the cyclization is base-catalyzed, the workup often involves acidification to precipitate the product.[1] If a strong acid is used excessively or at high concentrations, the electron-rich thiophene ring can be protonated, initiating polymerization or dimerization.
Prevention:
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
During workup, use a dilute acid (e.g., acetic acid or dilute HCl) and add it slowly at a low temperature to neutralize the base. Avoid creating localized areas of high acidity.[5]
-
Purify the product promptly after synthesis to prevent degradation during storage.
Troubleshooting Guide: Impurity Summary
| Impurity | Potential Cause | Recommended Analytical Method | Mitigation & Troubleshooting Strategy |
| Unreacted Chalcone Precursor | Incomplete cyclization (insufficient base, time, or temperature). | TLC, LC-MS, 1H NMR (alkene protons ~7.5-8.0 ppm). | Increase base equivalents, prolong reaction time at reflux, ensure anhydrous conditions. |
| Michael Adduct Intermediate | Stalled reaction; insufficient energy for cyclization/dehydration. | LC-MS (Mass = Product + H2O), 1H NMR. | Increase reaction temperature to reflux; extend reaction time. |
| 4-(thiophen-2-yl)pyrimidin-2-ol | Use of urea instead of guanidine; excessive water in reaction. | LC-MS (Mass is 1 less than desired amine), IR (broad O-H stretch). | Strictly use guanidine for the 2-amine product; ensure anhydrous solvents. |
| Dimer/Polymer | Oxidation of thiophene ring; harsh acidic workup conditions. | LC-MS (Mass ≈ 2x Product), Gel Permeation Chromatography (GPC). | Use an inert atmosphere; neutralize carefully with dilute acid at low temperature during workup. |
| Unreacted 2-Acetylthiophene | Incomplete Claisen-Schmidt condensation (Step 1). | GC-MS, 1H NMR (acetyl methyl singlet ~2.5 ppm). | Purify chalcone intermediate before cyclization; ensure sufficient base and time for Step 1. |
Key Experimental Protocols
Protocol 1: TLC Monitoring of the Cyclization Reaction
Objective: To visually track the consumption of the chalcone starting material and the formation of the aminopyrimidine product.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase: A non-polar/polar solvent system. Start with 7:3 Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate for 10-15 minutes.
-
Spot the TLC plate:
-
Lane 1 (Reference): A solution of the pure chalcone starting material.
-
Lane 2 (Co-spot): Spot the chalcone reference, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): The reaction mixture (quench a small aliquot with a drop of acetic acid before spotting).
-
-
Place the plate in the chamber and allow the solvent front to travel up to ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry completely.
-
Visualize the spots under a UV lamp.
-
Interpretation: The chalcone is typically less polar and will have a higher Rf value. The product, being more polar due to the amino group, will have a lower Rf. The reaction is complete when the chalcone spot in Lane 3 is no longer visible.
-
Protocol 2: General Purpose HPLC Method for Purity Assessment
Objective: To quantify the purity of the final product and detect impurities.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Interpretation: The peak area percentage can be used to estimate the purity of the product. Impurities like the less polar chalcone will typically elute later than the main product under these reverse-phase conditions.
References
-
Siddesh, M. B., et al. (2012). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 124(4), 821-828. [Link]
-
RSC Publishing. (2020). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(S7), 1961-1968. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(10), 349-357. [Link]
-
ResearchGate. (2012). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. [Link]
-
Treiber, A., et al. (1998). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 11(7), 826-834. [Link]
-
Roman, G. (2011). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 56(8), 751-757. [Link]
-
ResearchGate. (2020). Dimerization reactions with oxidized brominated thiophenes. [Link]
-
MDPI. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(1), 272-284. [Link]
-
Siddesh, M.B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1281-1288. [Link]
-
International Journal of Pharmaceutical Erudition. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. International Journal of Pharmaceutical Erudition, 51(4s), 101. [Link]
-
Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
Atiya, R.N., et al. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology, 12(1), 174-179. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. scispace.com [scispace.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Handling Hygroscopic 4-(thiophen-2-yl)pyrimidin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(thiophen-2-yl)pyrimidin-2-amine (CAS 154321-60-5). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile pyrimidine derivative in their work. The hygroscopic nature of this compound presents unique handling challenges that, if not properly managed, can compromise experimental accuracy, reproducibility, and the integrity of your results.
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Compound Integrity and Storage
This section addresses the most common initial questions regarding the properties and proper care of this compound.
Q1: What makes this compound hygroscopic, and what does that mean for my experiments?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound, like many aromatic amines, is hygroscopic due to the presence of nitrogen atoms with lone pairs of electrons that can form hydrogen bonds with water molecules in the air.[1] This absorbed moisture is not just a physical contaminant; it has direct chemical consequences:
-
Inaccurate Stoichiometry: The measured weight of the compound will be artificially inflated by an unknown amount of water. This makes it impossible to calculate accurate molar quantities, leading to incorrect reagent ratios and potentially incomplete reactions or lower yields.
-
Reaction Interference: Water can act as an unwanted nucleophile or base in sensitive chemical reactions. In some acid-promoted aminations of fused pyrimidines, water can be a viable solvent, but its uncontrolled presence can also lead to competing solvolysis side reactions.[2]
-
Physical State Alteration: Significant moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[3]
-
Degradation: Long-term exposure to moisture, especially in the presence of light and air, can potentially lead to the degradation of the compound.
Q2: How should I store a new, unopened container of this compound?
A: Unopened containers should be stored in a cool, dry, and dark environment. A recommended storage temperature is generally below 30°C (86°F) to maintain stability.[1] The key is to prevent any breach of the manufacturer's seal, which protects the compound from atmospheric humidity. Storing the container inside a larger desiccator cabinet provides an additional layer of protection.
Q3: My lab has opened a container of this compound. What are the non-negotiable best practices for storing it now?
A: Once a container is opened, the headspace air, along with its moisture, is introduced. The goal is to minimize subsequent moisture exposure.
-
Inert Atmosphere Overlay: If available, backfill the container with an inert gas like argon or nitrogen before sealing. This displaces the moist air.
-
Secure Sealing: Ensure the cap is tightly sealed immediately after use. For screw-cap bottles, wrapping the cap-bottle interface with Parafilm provides an excellent secondary seal.
-
Desiccator Storage: The opened container must be stored in a desiccator. A glass or high-density polyethylene (HDPE) desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, Drierite®, or molecular sieves) is crucial.[1][4]
-
Desiccant Maintenance: Regularly check the color indicator of your desiccant. If it indicates saturation, regenerate or replace it immediately. A saturated desiccant is ineffective.
For larger containers that are accessed frequently, consider hanging a small desiccant pouch from the underside of the lid, ensuring it does not come into direct contact with the compound.[5]
Q4: What are the potential consequences if I unknowingly use "wet" this compound in my synthesis?
A: The consequences can range from subtle to catastrophic for your experiment:
-
Reduced Yield: Due to the weighing errors mentioned in Q1, you will be using less of the actual amine than calculated, making it the limiting reagent and directly reducing your theoretical maximum yield.
-
Byproduct Formation: In reactions sensitive to water, such as those involving highly reactive electrophiles (e.g., acid chlorides, organometallics), the absorbed water can compete with your amine, leading to hydrolysis of the starting materials and the formation of undesired byproducts. This complicates purification and reduces the yield of your target molecule.
-
Failed Reactions: For some moisture-sensitive catalytic reactions, the water can deactivate the catalyst, preventing the reaction from proceeding at all.
-
Irreproducible Results: An experiment that works one day may fail the next simply due to variations in the amount of absorbed moisture, making your research unreliable.
Section 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems encountered during experimental procedures.
Issue 1: The mass reading on my analytical balance is constantly increasing while I'm trying to weigh the compound.
This is a classic sign of a highly hygroscopic substance actively absorbing moisture from the air.[6]
-
Quick-Weigh Technique: The most straightforward approach is to work quickly. Have all your equipment ready. Tare the weigh boat, add the compound as rapidly as possible to get close to your target weight, and record the mass the moment it stabilizes, even if it begins to drift up again. Accept a small range around your target mass and record the actual final weight for your calculations.[7]
-
Weighing into the Reaction Flask: If practical for your setup, tare the reaction flask itself (with a stir bar, if needed) on the balance. Add the compound directly into the flask. This minimizes transfer steps where moisture can be absorbed.[8]
-
Inert Atmosphere Weighing: The most rigorous and accurate method is to handle and weigh the compound inside a glovebox with a low-humidity, inert atmosphere.[9] This completely eliminates the issue of moisture uptake.
-
Stock Solution Method: If high precision is required and a glovebox is unavailable, consider preparing a stock solution. Quickly weigh a larger, more manageable amount of the compound (e.g., 200 mg) and dissolve it in a known volume of a suitable anhydrous solvent. You can then dispense precise volumes of this solution for your reactions.[8]
Issue 2: My reaction yields are inconsistent, or I'm seeing unexpected peaks in my LC-MS/NMR analysis.
Inconsistent results are often traced back to reagent quality. For a hygroscopic compound, water is the prime suspect. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 3: Key Protocols and Methodologies
These step-by-step guides provide standardized procedures for common handling tasks.
Protocol 1: Standard Procedure for Weighing and Dispensing
This protocol prioritizes speed and minimal exposure to air.
-
Preparation: Place a clean, appropriately sized weigh boat or a piece of creased weighing paper on the analytical balance.[10] Ensure the balance chamber is closed.
-
Taring: Press the "Tare" or "Zero" button to zero the balance.
-
Dispensing: Remove the this compound container from the desiccator. Open the container next to the balance. Using a clean spatula, quickly transfer an amount of the solid close to your target mass onto the weigh boat.
-
Sealing: Immediately and tightly seal the main reagent container and place it back in the desiccator.
-
Weighing: Close the balance doors. As soon as the reading stabilizes, record the exact mass. Do not wait if the mass begins to drift upwards.
-
Transfer: Promptly transfer the weighed solid into your reaction vessel. If using weighing paper, it can be folded to create a funnel for quantitative transfer.
Protocol 2: Drying this compound Using a Vacuum Desiccator
This method is suitable for removing absorbed surface water from a solid sample.
-
Sample Preparation: Spread a small amount of the clumpy or "wet" compound in a thin layer in a shallow glass container (e.g., a crystallization dish or the bottom of a beaker) to maximize surface area.
-
Desiccator Setup: Ensure the vacuum desiccator is clean and the seals are properly greased. Place a potent desiccant, such as phosphorus pentoxide (P₄O₁₀) or fresh sodium hydroxide (NaOH) pellets, in the bottom compartment.[4] Caution: These are corrosive materials; handle with appropriate PPE.
-
Loading: Place the glass container with your compound on the desiccator plate.
-
Evacuation: Close the desiccator lid securely. Slowly and carefully apply a vacuum using a vacuum pump connected to the stopcock. A slow application of vacuum prevents the fine powder from being aspirated into the pump.
-
Drying: Once a high vacuum is achieved, close the stopcock and turn off the pump. Allow the compound to dry under static vacuum at room temperature for 12-24 hours. Heating is generally not recommended without prior knowledge of the compound's thermal stability.[11]
-
Release: To retrieve your sample, slowly break the vacuum by allowing a dry, inert gas (argon or nitrogen) to enter the desiccator. Do not vent with atmospheric air.
-
Verification: Once dried, immediately handle the compound in a dry environment and verify its dryness using a method like Karl Fischer titration if quantitative data is required.
Protocol 3: Quantitative Determination of Water Content (Karl Fischer Titration)
Karl Fischer (KF) titration is the gold standard for accurately measuring water content in chemical samples.[12][13]
-
Principle: This method is based on a stoichiometric reaction between iodine and water. It is highly selective for water and can detect moisture content down to the parts-per-million (ppm) level.
-
Methodology: A precise weight of the this compound sample is dissolved in a suitable anhydrous KF solvent (e.g., a methanol-based solvent) and is then titrated with a KF reagent containing iodine. The endpoint is detected potentiometrically.
-
Implementation: Due to the specialized equipment and reagents required, this analysis is typically performed using a dedicated Karl Fischer titrator. Follow the instrument manufacturer's instructions for calibration and sample analysis. For hygroscopic samples, it is critical to use a sample-handling technique that prevents exposure to ambient moisture during weighing and introduction into the titration cell.
Section 4: Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Ambient, <30°C (86°F) | To minimize volatility and maintain long-term chemical stability.[1] |
| Storage Atmosphere | Dry, Inert (Argon or N₂) | Amines are hygroscopic and can be air-sensitive; an inert atmosphere prevents moisture absorption and potential oxidation.[1] |
| Primary Container | Tightly sealed HDPE or amber glass bottle | Materials should be non-reactive. Amber glass protects from light. A tight seal is the first line of defense against humidity.[1] |
| Secondary Storage | Laboratory Desiccator | Provides a crucial low-humidity environment for opened containers.[4][5] |
| Recommended Solvents | Anhydrous DMF, DMSO, THF, Dioxane | Based on general solubility of similar heterocyclic compounds. Solvent choice is reaction-dependent; always use anhydrous grade. |
| Known Incompatibilities | Strong oxidizing agents, strong acids | General reactivity for aromatic amines. |
| Drying Agents | P₄O₁₀, fresh NaOH pellets (in desiccator) | These are highly efficient desiccants for static drying under vacuum.[4] |
| Water Content Analysis | Karl Fischer Titration | The most accurate and reliable method for quantifying water content in organic solids.[12][13] |
References
-
Johansson, H. et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. Available at: [Link]
-
Le, V. T. et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports. Available at: [Link]
-
Johansson, H. et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents. Mettler Toledo. Available at: [Link]
-
Reddit User Discussion. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Available at: [Link]
-
Ali, A. et al. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]
-
ResearchGate Discussion. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]
-
PerMix. (n.d.). Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]
-
Amelin, V. G. et al. (2010). A test method for determining water in organic solvents. Journal of Analytical Chemistry. Available at: [Link]
-
PerMix. (n.d.). Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Weighing. Department of Chemistry. Available at: [Link]
-
Reddit User Discussion. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Available at: [Link]
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. SKC Inc. Available at: [Link]
-
Reddit User Discussion. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. r/chemistry. Available at: [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Labcompare.com. Available at: [Link]
-
Addgene. (n.d.). Weighing Reagents Protocol. Addgene. Available at: [Link]
-
Chan, C. K. et al. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. RSC Publishing. Available at: [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. labcompare.com [labcompare.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. addgene.org [addgene.org]
- 11. reddit.com [reddit.com]
- 12. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
Technical Support Center: Strategic Modification of 4-(Thiophen-2-yl)pyrimidin-2-amine
Welcome to the technical support guide for the synthetic modification of 4-(thiophen-2-yl)pyrimidin-2-amine. This versatile building block is a cornerstone in the development of novel therapeutics and functional materials, largely due to the unique electronic properties of its constituent heteroaromatic rings.[1][2] However, this same reactivity presents distinct challenges, often leading to a variety of undesired side reactions.
This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of modifying this scaffold. We will delve into the causality behind common experimental issues and provide robust, step-by-step protocols to ensure the selective and efficient synthesis of your target compounds.
Understanding the Reactivity of the Core Scaffold
The key to avoiding side reactions lies in understanding the inherent reactivity of the this compound core. The molecule contains three distinct regions with differing electronic characteristics:
-
The 2-Amino Group: This is the most nucleophilic and often the most reactive site on the molecule. It readily participates in N-alkylation, N-acylation, and cross-coupling reactions.[3]
-
The Pyrimidine Ring: As a diazine, the pyrimidine ring is electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the C4 or C6 positions. The ring nitrogens are generally not prone to alkylation under standard conditions.
-
The Thiophene Ring: In contrast to the pyrimidine ring, the thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution (SEAr).[4][5] The C5 position of the thiophene ring is the most favorable site for electrophilic attack.[6][7]
Here is a visual representation of the reactive sites:
Caption: Key reactive sites on the this compound scaffold.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the modification of this compound in a question-and-answer format.
N-Alkylation & N-Acylation Reactions
Q1: I'm attempting mono-N-alkylation of the 2-amino group but am getting significant amounts of the N,N-dialkylated product. How can I improve selectivity?
A1: Overalkylation is a frequent issue because the mono-alkylated product can be more nucleophilic than the starting primary amine.[8] To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use the alkylating agent in a 1:1 or slightly less than stoichiometric ratio to the amine.
-
Choice of Base and Solvent: A strong, bulky base can selectively deprotonate the primary amine. The choice of solvent can also influence reactivity.
-
Reductive Amination: A two-step reductive amination approach provides greater control. First, react the aminopyrimidine with an aldehyde or ketone to form an imine, followed by reduction with a mild reducing agent like sodium borohydride.[9]
-
"Borrowing Hydrogen" Catalysis: This method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst. This approach is highly selective for mono-alkylation and generates water as the only byproduct.[10]
Q2: My N-acylation reaction is sluggish and gives low yields. What can I do to improve it?
A2: The 2-amino group on the pyrimidine ring can be less reactive than a simple aniline due to the electron-withdrawing nature of the pyrimidine ring. To drive the reaction to completion:
-
Use a More Reactive Acylating Agent: If an acyl chloride is not effective, consider using the corresponding acid anhydride.
-
Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Employ a Stronger Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct and drive the equilibrium forward.
Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling to functionalize the pyrimidine ring (e.g., at a pre-installed halide) is failing or giving low yields. What are the likely causes?
A3: Several factors can inhibit Suzuki-Miyaura couplings with this substrate:
-
Catalyst Poisoning: The 2-amino group can coordinate to the palladium catalyst, inhibiting its activity.
-
Competitive Reactions: The base used in the reaction can sometimes lead to undesired side reactions.[11]
-
Poor Solubility: The substrate or reagents may not be fully soluble in the reaction solvent.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands like XPhos or SPhos. | These ligands promote oxidative addition and can mitigate catalyst inhibition by the amino group.[12] |
| Base | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu. | This can reduce the likelihood of base-mediated side reactions.[11] |
| Solvent | A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective. | This solvent system can improve the solubility of both the organic substrate and the inorganic base.[13] |
| Protecting Group | Consider protecting the 2-amino group with a Boc group. | This prevents coordination to the palladium catalyst and can significantly improve yields.[14] |
Q4: I am attempting a Buchwald-Hartwig amination to couple an amine to a halogenated pyrimidine core, but the reaction is not proceeding. Why?
A4: Similar to Suzuki couplings, Buchwald-Hartwig aminations can be challenging with this scaffold.[15]
-
Ligand Choice is Critical: The choice of ligand is paramount for successful Buchwald-Hartwig aminations. For heteroaromatic substrates, biarylphosphine ligands are often the most effective.[16]
-
Base Sensitivity: The substrate may be sensitive to the strong bases typically used in these reactions.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions, as the palladium(0) catalyst is sensitive to air and moisture.
Electrophilic Substitution on the Thiophene Ring
Q5: I want to selectively functionalize the thiophene ring via electrophilic substitution, but I'm concerned about side reactions on the pyrimidine or amino group.
A5: The thiophene ring is significantly more electron-rich than the pyrimidine ring, so electrophilic substitution will preferentially occur on the thiophene.[17] The primary concern is the reactivity of the 2-amino group.
-
Use Mild Electrophiles: Employ milder electrophilic reagents to avoid reactions with the amino group. For example, use N-bromosuccinimide (NBS) for bromination instead of Br₂.
-
Protect the Amino Group: For more reactive electrophiles, protecting the 2-amino group as an amide or carbamate is the most reliable strategy.[18][19] This deactivates the amino group towards electrophilic attack.
Recommended Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a reliable method for achieving selective mono-N-alkylation of the 2-amino group.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolve this compound in DCM or DCE.
-
Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Protection of the 2-Amino Group
This protocol is essential prior to performing cross-coupling reactions where the amino group may interfere with the catalyst.[14]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in THF or DCM.
-
Add triethylamine (1.5 eq) or DMAP (0.1 eq).
-
Add Boc₂O (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.
Protecting Group Strategies
A flowchart for deciding on a protection strategy:
Caption: Decision flowchart for implementing a protecting group strategy.
References
- CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents.
-
Electrophilic substitution of thiophene - YouTube. Available at: [Link]
-
THIOPHENE AND ITS DERIVATIVES - download. Available at: [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF - ResearchGate. Available at: [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. Available at: [Link]
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads - ResearchGate. Available at: [Link]
-
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC - NIH. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. Available at: [Link]
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Available at: [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules | Request PDF - ResearchGate. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. research.rug.nl [research.rug.nl]
- 13. reddit.com [reddit.com]
- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purity Assessment of 4-(thiophen-2-yl)pyrimidin-2-amine
Welcome to the technical support center for the analytical assessment of 4-(thiophen-2-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purity analysis for this heterocyclic amine. Our focus is on providing practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into analytical methodologies, it is crucial to understand the physicochemical characteristics of this compound that influence its analytical behavior.
-
Structure: The molecule contains a pyrimidine ring, a thiophene ring, and a primary amine group.
-
Polarity and Basicity: The presence of the amine group and nitrogen atoms in the pyrimidine ring makes it a polar and basic compound. This is a critical consideration for chromatographic separations, as it can lead to interactions with the stationary phase. The pKa of 2-aminopyrimidine is approximately 3.5, and while the thiophene group will influence this, we can expect this compound to be protonated at acidic pH.
II. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
Reverse-phase HPLC is the most common and robust technique for assessing the purity of this compound and its related substances. This section provides a recommended starting method, followed by a comprehensive troubleshooting guide.
A. Recommended Starting HPLC Method
This method is a robust starting point for the analysis of this compound. Optimization will likely be necessary based on your specific instrumentation and the impurity profile of your sample.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column is a good starting point for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier (TFA) is crucial for protonating the basic analyte, which minimizes peak tailing by reducing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Aromatic and heterocyclic compounds typically absorb in this UV range. A diode array detector (DAD) is recommended to assess peak purity. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration. |
| Sample Preparation | Dissolve in a 50:50 mixture of Mobile Phase A and B | Dissolving the sample in the initial mobile phase composition helps to prevent peak distortion. |
B. HPLC Troubleshooting Guide
dot graph "HPLC_Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: HPLC Troubleshooting Workflow.
FAQs for HPLC Analysis
-
Q1: Why is my main peak tailing?
-
A: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid) to keep the amine protonated. Using a highly end-capped column or a column specifically designed for basic compounds can also significantly improve peak shape.
-
-
Q2: I'm not getting good separation between my main peak and an impurity. What should I do?
-
A: To improve resolution, you can try several approaches. First, make the gradient shallower around the elution time of the peaks of interest. This gives more time for the separation to occur. Second, you could try a different organic modifier, such as methanol instead of acetonitrile, as this will alter the selectivity. Finally, a different stationary phase (e.g., a phenyl-hexyl column) may provide a different interaction mechanism and improve separation.
-
-
Q3: I see unexpected peaks in my chromatogram, even in the blank run. What could be the cause?
-
A: These are often referred to as "ghost peaks" and can arise from several sources. The most common is carryover from a previous injection. Ensure your injector wash solvent is strong enough to remove all residues. Contamination in your mobile phase or from the HPLC system itself can also be a cause. Always use high-purity solvents and freshly prepared mobile phases.
-
-
Q4: My retention times are shifting from one injection to the next. Why is this happening?
-
A: Retention time drift can be caused by a few factors. Insufficient column equilibration between runs is a common culprit. Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes. A leak in the pump or fittings can also cause fluctuations in the mobile phase composition, leading to shifting retention times. Finally, ensure your mobile phase is stable and has not undergone any compositional changes over time.
-
III. Orthogonal Techniques for Comprehensive Purity Assessment
While HPLC is the primary tool for purity analysis, employing orthogonal techniques is crucial for a comprehensive assessment, especially for regulatory submissions.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.
Key Considerations for GC-MS Analysis:
-
Derivatization: Due to the polar nature of this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for amines.
-
Potential Impurities: GC-MS is particularly useful for detecting residual solvents from the synthesis and purification process.
-
Mass Spectral Fragmentation: The fragmentation pattern in the mass spectrum can provide valuable structural information about unknown impurities. For pyrimidine derivatives, fragmentation often involves the cleavage of the pyrimidine ring and the loss of substituents.
Troubleshooting GC-MS Analysis:
-
Q: My compound is not eluting from the GC column.
-
A: This is likely due to insufficient volatility or thermal degradation. Ensure your derivatization reaction has gone to completion. You may also need to use a higher oven temperature program, but be mindful of the thermal stability of your analyte.
-
-
Q: I'm seeing multiple peaks for my derivatized analyte.
-
A: This could indicate incomplete derivatization or the formation of different derivatized species. Optimize your derivatization conditions (reagent concentration, reaction time, and temperature).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful technique for both structural confirmation and purity assessment. It provides quantitative information about the main component and any proton-containing impurities.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons (like the -NH₂ group).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard that has a resonance in a clear region of the spectrum.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (D1) for accurate integration, especially for quantitative analysis.
-
Data Processing and Analysis: Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and any impurities. The purity can be calculated by comparing the integral of the analyte to the integrals of the impurity signals.
dot graph "NMR_Analysis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: NMR Analysis Workflow.
FAQs for NMR Analysis
-
Q1: The -NH₂ protons of my compound are showing a very broad signal. Is this normal?
-
A: Yes, this is common for amine protons due to hydrogen bonding and chemical exchange. The chemical shift of these protons can also vary with concentration and temperature. In some cases, the signal may be so broad that it is difficult to integrate accurately.
-
-
Q2: How can I confirm the presence of an -NH₂ group using NMR?
-
A: A simple way to confirm the presence of exchangeable protons like those in an amine group is to perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons should disappear or significantly decrease in intensity due to proton-deuterium exchange.
-
-
Q3: Can I use ¹H NMR to determine the absolute purity of my sample?
-
A: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining absolute purity. This involves using a certified internal standard of known purity and concentration. By comparing the integral of a known number of protons from your analyte to the integral of a known number of protons from the internal standard, you can accurately calculate the purity of your sample.
-
IV. Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of your molecule. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, heat at 60 °C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂, room temperature for 24 hours |
| Thermal Degradation | Heat solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Expose solution to UV light (e.g., 254 nm) |
Experimental Workflow for Forced Degradation:
-
Prepare solutions of this compound under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic solutions.
-
Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample.
-
The analytical method is considered "stability-indicating" if all degradation products are well-resolved from the main peak and from each other.
V. Method Validation: Ensuring Trustworthy Results
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the data. Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
VI. References
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. J Chromatogr. 1980;190(1):107-12. Available from:
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. 2022;13(Special Issue 7). Available from:
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. 2017;11(1):64. Available from:
-
Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. LCGC International. Available from:
-
One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds. 2022. Available from:
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. 2022;12(43):28131-28156. Available from:
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. 2021;14(6):3035-3041. Available from:
-
This compound. BLDpharm. Available from:
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Science and Technology. 2021;42. Available from:
-
Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis. 2019;27(2):595-602. Available from:
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. Available from:
-
Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. In: HPLC for Pharmaceutical Scientists. ; 2006. Available from:
-
Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. Available from:
-
Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and Characterization of Degradation Products by LC-MS/MS. International Journal of Pharmaceutical Investigation. 2023;13(3):363-372. Available from:
-
Forced Degradation Studies. MedCrave online. 2016. Available from:
-
Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis. 2019;27(2):595-602. Available from:
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Chem-Impex. Available from:
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. 2012;124(4):821-828. Available from:
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2012;17(10):11956-11967. Available from:
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. 2024. Available from:
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. 2012;124(4):821-828. Available from:
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012;2(3):159-168. Available from:
-
RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. 2020. Available from:
-
Forced Degradation – A Review. International Journal of Advances in Pharmacy, Biology and Chemistry. 2013;2(1). Available from:
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48. Available from:
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2004. Available from:
-
This compound. PubChem. Available from:
-
4-(pyrimidin-4-yl)thiophen-2-amine. ChemicalBook. Available from:
-
Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry. 2023;13(2):702-722. Available from:
-
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MOJ Bioequivalence & Bioavailability. 2017;3(1). Available from:
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available from:
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Journal of Pharmaceutical and Chemical Analysis. 2023;12(2):1-11. Available from:
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry. 2020;35(10):2227-2235. Available from:
-
4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. ChemicalBook. Available from:
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2001;58(6):421-426. Available from:
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. 2021. Available from:
Validation & Comparative
A Comparative Analysis of 4-(Thiophen-2-yl)pyrimidin-2-amine and its Analogs: A Guide for Drug Discovery Professionals
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of numerous drugs with a wide spectrum of therapeutic applications. Among the vast landscape of pyrimidine derivatives, those bearing a thiophene moiety have garnered significant attention for their potent and diverse pharmacological activities. This guide provides a comprehensive comparative analysis of 4-(thiophen-2-yl)pyrimidin-2-amine and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of this chemical class to facilitate the design of novel and effective therapeutic agents.
The this compound Scaffold: A Versatile Pharmacophore
The core structure, this compound, combines the hydrogen bonding capabilities of the 2-aminopyrimidine group with the unique electronic and steric properties of the thiophene ring. This combination has proven effective in targeting a range of biological entities, from protein kinases implicated in cancer to enzymes involved in inflammatory processes. The exploration of its analog space has revealed critical insights into the structural requirements for potent and selective biological activity.
Synthesis Strategies: Building the Core and its Analogs
The construction of the this compound scaffold and its derivatives is primarily achieved through well-established cyclization reactions. A common and efficient method involves the condensation of a thiophene-containing chalcone with guanidine.
Experimental Protocol: Synthesis of 4-(Aryl)-6-(thiophen-2-yl)pyrimidin-2-amine[1]
This protocol outlines a general procedure for the synthesis of 4,6-disubstituted-2-aminopyrimidines, which can be adapted for the synthesis of the title compound and its analogs.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
To a solution of an appropriate acetophenone (1 equivalent) and thiophene-2-carbaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 20% NaOH).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into crushed ice and neutralize with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Pyrimidine Ring Formation
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium methoxide).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add distilled water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-(aryl)-6-(thiophen-2-yl)pyrimidin-2-amine.
Comparative Biological Evaluation: Unveiling Therapeutic Potential
Analogs of this compound have demonstrated promising activity in several therapeutic areas, most notably in oncology and anti-inflammatory research. The following sections provide a comparative analysis of their performance, supported by available experimental data.
Anticancer Activity: Targeting Key Signaling Pathways
The this compound scaffold has emerged as a potent inhibitor of various protein kinases that are often dysregulated in cancer. Modifications to this core structure have been shown to significantly impact potency and selectivity.
Key Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several novel 4-thiophenyl-pyrimidine derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[1]
-
p56lck Tyrosine Kinase: A series of 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines have been developed as potent and selective inhibitors of the T-cell tyrosine kinase p56lck, suggesting potential applications in immunomodulatory therapies.[2]
-
Phosphoinositide 3-kinase (PI3K): (Thienopyrimidin-2-yl)aminopyrimidines have been discovered as potent inhibitors of PI3K, a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer.[3]
Comparative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of selected this compound analogs and related derivatives against various cancer cell lines.
| Compound ID/Description | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one) | Not specified | MiaPaCa-2 (Pancreatic) | 1.95 | [4] |
| Analog 2a (A 4-thiophenyl-pyridine derivative) | EGFR/VEGFR-2 | HepG-2 (Liver) | 0.209 (EGFR), 0.195 (VEGFR-2) | [1] |
| Analog 10b (A 4-thiophenyl-pyrazole derivative) | EGFR/VEGFR-2 | HepG-2 (Liver) | 0.161 (EGFR), 0.141 (VEGFR-2) | [1] |
| GNE-493 ((thienopyrimidin-2-yl)aminopyrimidine) | pan-PI3K/mTOR | Not specified | Potent inhibition | [3] |
| GNE-490 ((thienopyrimidin-2-yl)aminopyrimidine) | pan-PI3K | Not specified | Potent inhibition | [3] |
Causality Behind Experimental Choices: The rationale for synthesizing and testing these analogs often stems from a strategy to modulate the physicochemical properties of the parent compound to enhance target engagement and improve pharmacokinetic profiles. For instance, the introduction of a pyridine ring in SK-25 may enhance solubility and introduce additional hydrogen bonding interactions. The exploration of different heterocyclic systems attached to the thiophene-pyrimidine core, as seen with analogs 2a and 10b, is a common approach to probe the SAR and identify optimal linkers and substituents for potent and selective kinase inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Activity: Modulating Inflammatory Mediators
The thiophene-pyrimidine scaffold has also shown promise as a source of anti-inflammatory agents. These compounds can modulate the activity of key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5] Some derivatives have also been shown to suppress the production of inflammatory cytokines such as TNF-α and various interleukins.[5]
Structure-Activity Relationship Insights:
A study on 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives revealed that these compounds exhibit potent anti-inflammatory and antioxidant activities.[6] The presence of the thiophene moiety is often crucial for this activity.
Visualizing the Anti-inflammatory Mechanism:
Caption: Inhibition of COX/LOX enzymes by thiophene-pyrimidine analogs.
Structure-Activity Relationship (SAR) Analysis: Guiding Rational Drug Design
The collective data from various studies on this compound analogs allows for the deduction of key SAR trends that can guide future drug design efforts.
Key SAR Observations:
-
Substitution at the 4- and 6-positions of the Pyrimidine Ring: The nature of the substituents at these positions is critical for biological activity. Aromatic or heteroaromatic groups, such as phenyl, pyridyl, or other thiophene rings, are often well-tolerated and can contribute to potent activity through various interactions with the target protein.
-
The 2-Amino Group: The 2-amino group is a crucial pharmacophoric feature, often involved in forming key hydrogen bonds with the hinge region of protein kinases. Modifications to this group can significantly impact binding affinity.
-
The Thiophene Ring: The thiophene ring is not merely a passive linker. Its electronic properties and ability to engage in hydrophobic and van der Waals interactions are vital for activity. Substitutions on the thiophene ring can be explored to fine-tune the electronic and steric properties of the molecule.
-
Physicochemical Properties: As demonstrated in the study of antischistosomal thiophen-2-yl pyrimidines, properties like lipophilicity (cLogP) and aqueous solubility are critical for bioavailability and in vivo efficacy.[7][8] Optimization of these properties is a key aspect of lead optimization.
Visualizing the SAR Landscape:
Sources
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of 4-(thiophen-2-yl)pyrimidin-2-amine and Other EGFR/VEGFR-2 Inhibitors for Cancer Therapy
In the landscape of targeted cancer therapy, the simultaneous inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a promising strategy. This dual-pronged approach aims to curb tumor cell proliferation and survival, driven by EGFR signaling, while also disrupting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis, a process largely mediated by VEGFR-2. This guide provides a detailed comparison of the investigational compound 4-(thiophen-2-yl)pyrimidin-2-amine and its derivatives against established multi-kinase inhibitors that also target EGFR and VEGFR-2, such as Vandetanib, Sorafenib, and Regorafenib.
The Critical Roles of EGFR and VEGFR-2 in Oncology
EGFR, a receptor tyrosine kinase, is a key player in regulating cell growth, proliferation, and differentiation.[1] Its aberrant activation, through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and glioblastoma.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell survival and division.[3]
VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF-A.[4] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.[5][6] This process is crucial for tumor growth beyond a certain size, as it supplies the necessary oxygen and nutrients.[4] Given the crosstalk between these two pathways—EGFR activation can increase the expression of VEGF—simultaneously targeting both receptors presents a synergistic approach to cancer treatment.[1][7]
Signaling Pathways Overview
To better understand the mechanism of action of the inhibitors discussed, a visual representation of the EGFR and VEGFR-2 signaling pathways is provided below.
Caption: Simplified EGFR and VEGFR-2 signaling pathways.
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound derivatives and selected clinically relevant EGFR/VEGFR-2 inhibitors. Lower IC50 values indicate greater potency.
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Other Key Targets (IC50) |
| This compound derivative (2a) | 0.209 | 0.195 | Not specified |
| This compound derivative (10b) | 0.161 | 0.141 | Not specified |
| Vandetanib | 0.5[8] | 0.04[8] | VEGFR-3 (0.11 µM), RET (0.13 µM)[9] |
| Apatinib | >10[10] | 0.001[10][11] | c-Kit (0.429 µM), RET (0.013 µM), c-Src (0.53 µM)[10] |
| Sorafenib | Not active[12] | 0.09[13] | Raf-1 (0.006 µM), B-Raf (0.022 µM), VEGFR-3 (0.02 µM), PDGFR-β (0.057 µM), c-KIT (0.068 µM)[14] |
| Regorafenib | Not active[15] | 0.0042 | VEGFR-1 (0.013 µM), VEGFR-3 (0.046 µM), PDGFRβ (0.022 µM), Kit (0.007 µM), RET (0.0015 µM), Raf-1 (0.0025 µM)[16] |
Data for this compound derivatives are from a specific study and may not be representative of all derivatives.[7][17]
From the data, it is evident that while the derivatives of this compound show dual inhibitory activity in the sub-micromolar range for both EGFR and VEGFR-2, established inhibitors like Apatinib and Regorafenib exhibit significantly higher potency, particularly against VEGFR-2.[7][10][16][17] Vandetanib also demonstrates potent VEGFR-2 inhibition and moderate EGFR inhibition.[8] Sorafenib and Regorafenib are potent multi-kinase inhibitors with strong activity against the RAF/MEK/ERK pathway in addition to their VEGFR inhibition, but lack significant activity against EGFR.[12][15]
Experimental Methodologies
To ensure the validity and reproducibility of the inhibitory activity data, standardized experimental protocols are crucial. Below are representative methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Example: HTRF® Kinase Assay)
This assay quantifies the enzymatic activity of a target kinase (e.g., EGFR, VEGFR-2) by measuring the phosphorylation of a specific substrate.
Caption: A typical workflow for an HTRF kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer containing the purified recombinant kinase (EGFR or VEGFR-2), a biotinylated substrate peptide, and ATP at a concentration close to its Km value.
-
Compound Addition: Serially dilute the test compounds in DMSO and add them to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase reaction mix to the wells containing the test compounds. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-conjugated XL665.
-
Incubation: Incubate the plate in the dark to allow for the formation of the FRET complex.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Efficacy: Tumor Xenograft Models
To evaluate the antitumor activity of these inhibitors in a living organism, tumor xenograft models are commonly employed.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-H1975 for EGFR-mutant lung cancer) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the test compounds (e.g., orally, once daily) and a vehicle control.
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.
Conclusion and Future Perspectives
The investigational compound this compound and its derivatives represent a promising scaffold for the development of dual EGFR and VEGFR-2 inhibitors.[7][17] The available data indicates that these compounds possess balanced inhibitory activity against both kinases in the sub-micromolar range. However, when compared to established drugs like Apatinib and Regorafenib, there is a clear difference in potency, particularly against VEGFR-2.[10][16]
Future research on this compound derivatives should focus on optimizing the structure to enhance potency, particularly for VEGFR-2, while maintaining a favorable safety profile. Further preclinical evaluation, including in vivo efficacy studies in relevant cancer models and comprehensive pharmacokinetic and pharmacodynamic analyses, will be crucial to determine the therapeutic potential of this class of compounds. The insights gained from such studies will be instrumental in guiding the development of the next generation of dual EGFR/VEGFR-2 inhibitors for cancer therapy.
References
-
Sigismund S, Avanzato D, Lanzetti L. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells. 2021;10(11):3039. [Link]
-
Abhinand CS, Raju R, Soumya SJ, Arya RG, Sudhakaran PR. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. 2016;10(4):347-354. [Link]
-
Wee P, Wang Z. Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. 2017;21(7):737-748. [Link]
-
Ghorbani A, Emadi S, Vahdati-Mashhadian N, et al. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Oncology. 2023;13:1196236. [Link]
-
Shaik F, Das B. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Molecular Recognition. 2025;38(5):e3065. [Link]
-
Yang Y, Xie P, Opatowsky Y, Schlessinger J. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. 2021;9:706856. [Link]
-
Mor-Vaknin N, Punturieri A, Sitwala K, et al. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Biologics: Targets & Therapy. 2009;3:137-146. [Link]
-
Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
AntBio. Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drives Tumor Growth and Becomes a Target for Precision Therapy. [Link]
-
Raju R, Krishnan A, Kunjuraman S, et al. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Angiogenesis. 2017;20(1):111-120. [Link]
-
AdooQ Bioscience. Regorafenib (BAY 73-4506). [Link]
-
Ding Y, Zhang Y, Wang L, et al. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies. BMC Cancer. 2011;11:323. [Link]
-
Teo MY, Se-Min K, Khoo K, et al. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. World Journal of Gastroenterology. 2015;21(21):6519-6531. [Link]
-
Kumar A, Singh S, Singh P. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure. 2024;1309:138139. [Link]
-
Al-Muntaser SM, Al-Karmalawy AA, El-Naggar AM, Ali AK, Abd El-Sattar NEA, Abbass EM. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. 2023;13(18):12273-12293. [Link]
-
Santoro A, Rimassa L, Borbath I, et al. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. 2015;11(22):2995-3009. [Link]
-
Al-Muntaser SM, Al-Karmalawy AA, El-Naggar AM, Ali AK, Abd El-Sattar NEA, Abbass EM. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. 2023;13(18):12273-12293. [Link]
-
Al-Muntaser SM, Al-Karmalawy AA, El-Naggar AM, Ali AK, Abd El-Sattar NEA, Abbass EM. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. ResearchGate. 2023. [Link]
-
El-Sayed MA-S, El-Gazzar MG, El-Henawy AA, et al. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals (Basel). 2022;15(3):328. [Link]
-
ResearchGate. ΔG of the synthesized members and sorafenib against VEGFR-2. [Link]
-
Al-Muntaser SM, Al-Karmalawy AA, El-Naggar AM, Ali AK, Abd El-Sattar NEA, Abbass EM. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. 2023;13(18):12273-12293. [Link]
-
Ferreira-Santos S, Leite-Carneiro M, Falcão A, et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. 2022;27(19):6619. [Link]
-
Al-Muntaser SM, Al-Karmalawy AA, El-Naggar AM, Ali AK, Abd El-Sattar NEA, Abbass EM. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Semantic Scholar. 2023. [Link]
-
Sharma S, Singh P, Silakari O. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. 2022;27(12):3860. [Link]
-
El-Gazzar MG, El-Sayed MA-S, El-Henawy AA, et al. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic Chemistry. 2021;115:105234. [Link]
-
Sharma S, Singh P, Silakari O. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2022;10:914013. [Link]
-
Liu Y, Wang S, Li X, et al. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry. 2021;226:113845. [Link]
-
El-Gazzar MG, El-Sayed MA-S, El-Henawy AA, et al. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry. 2019;91:103164. [Link]
-
El-Adl K, El-Gazzar MG, El-Henawy AA, et al. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. 2016;6:24522. [Link]
Sources
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antbioinc.com [antbioinc.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. oncology-central.com [oncology-central.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 15. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Identifying and Validating the Biological Target of 4-(thiophen-2-yl)pyrimidin-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2][3] Our subject, 4-(thiophen-2-yl)pyrimidin-2-amine, is a representative of this promising class. While its precise biological target is not yet defined in the public domain, its structural similarity to known kinase inhibitors and other bioactive molecules necessitates a systematic and rigorous approach to target identification and validation.[4][5][6][7]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, multi-phase strategy for elucidating the mechanism of action of a novel compound like this compound. We will navigate the logical progression from broad, unbiased screening to pinpoint potential targets, through meticulous biophysical and cellular validation, and finally to in vivo confirmation. Each step is designed to build a robust, evidence-based case for target engagement, providing the confidence needed to advance a compound through the drug discovery pipeline.
Phase 1: Target Identification – Casting a Wide, Unbiased Net
When the primary biological target of a compound is unknown, the initial step is to employ high-throughput, unbiased screening methods. This approach minimizes assumptions and allows the compound's intrinsic activity profile to guide the investigation. Given the prevalence of pyrimidine derivatives as kinase inhibitors, a comprehensive kinome scan is a logical and powerful starting point.[4][6]
Methodology: Broad Kinase Profiling
Kinome profiling services offer an efficient way to screen a compound against a large panel of protein kinases, providing a panoramic view of its selectivity and potential targets.[8][9][10][11][12] This is a crucial first step to identify both intended targets and potential off-target liabilities that could lead to toxicity.[11]
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the highest possible purity of the compound to avoid confounding results.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) offering kinase profiling services (e.g., Reaction Biology, Pharmaron, AssayQuant).[10][11][12] Select a panel size that offers broad coverage of the human kinome.
-
Assay Format: Typically, the initial screen is performed at a single high concentration of the compound (e.g., 1 or 10 µM) in an activity-based biochemical assay.
-
Data Analysis: The primary output is typically the percent inhibition of each kinase at the tested concentration. Potent hits are identified as those kinases showing significant inhibition (e.g., >50% or >80%).
-
Follow-up: For the most promising hits, a dose-response curve is generated by testing the compound across a range of concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) value for each kinase.
Interpreting the Data: The results will stratify kinases based on their sensitivity to the compound. A highly selective compound will potently inhibit a single kinase or a small family of related kinases. A less selective compound will show activity against multiple, often unrelated, kinases. This initial map is the foundation for all subsequent validation efforts.
Phase 2: Confirming Direct Engagement – Biophysical Validation
Once a list of putative targets is generated from the kinome scan, it is imperative to confirm a direct, physical interaction between this compound and the purified candidate proteins. Biophysical methods provide quantitative data on binding affinity and kinetics, which are essential for establishing a direct mechanism of action.[13]
Methodology Comparison: SPR vs. ITC
Two gold-standard techniques for characterizing direct binding are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR): This label-free technique measures changes in refractive index upon binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip.[14][15][16][17] It provides real-time kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[18][19][20][21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20] This level of detail can offer insights into the forces driving the binding interaction.[21]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on a sensor surface | Heat change upon binding in solution |
| Primary Output | kₐ, kₑ, Kₑ | Kₑ, ΔH, ΔS, Stoichiometry (n) |
| Throughput | Higher; can screen multiple compounds | Lower; typically for detailed characterization |
| Protein Req. | Lower | Higher |
| Key Advantage | Real-time kinetic information | Complete thermodynamic profile |
| Consideration | Protein immobilization can affect activity | Requires highly pure and soluble protein |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant kinase (e.g., via amine coupling) onto a sensor chip. It is critical to optimize immobilization conditions to ensure the protein remains active.
-
Compound Preparation: Prepare a series of dilutions of this compound in the running buffer. A DMSO concentration series should also be run for proper referencing.
-
Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference flow cell. The instrument records the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface with a specific buffer to remove the bound compound.
-
Data Fitting: Analyze the resulting sensorgrams using an appropriate binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
Phase 3: Proving On-Target Activity in a Cellular Context
Confirming a direct biophysical interaction is necessary but not sufficient. The next critical phase is to demonstrate that this compound engages its intended target within the complex milieu of a living cell and elicits a functional downstream consequence.[13][22]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[23][24][25][26] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.[23][25][27]
Workflow for Target Engagement Validation
Caption: A logical workflow for target identification and validation.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture an appropriate cell line (e.g., one that expresses the target kinase) and treat with either vehicle (DMSO) or varying concentrations of this compound for a set period (e.g., 1 hour).
-
Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[24]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by high-speed centrifugation.[26]
-
Detection: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody against the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to the right in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Methodology: Downstream Pathway Modulation
If the validated target is a kinase, the most definitive cellular validation comes from demonstrating that the compound inhibits the kinase's activity in cells. This is typically achieved by measuring the phosphorylation status of a known, direct downstream substrate of the target kinase.
Hypothetical Signaling Pathway
Caption: Inhibition of a target kinase blocks downstream signaling.
This can be assessed by Western blotting cell lysates with a phospho-specific antibody for the substrate. A dose-dependent decrease in the phospho-substrate signal upon treatment with this compound provides strong evidence of on-target functional activity.
Phase 4: In Vivo Target Validation – The Preclinical Proof-of-Concept
The final and most definitive phase of target validation is to demonstrate that the compound can engage its target in a living organism and produce a desired therapeutic effect.[28][29][30][31][32] This step links the molecular mechanism to physiological relevance.
Methodology: Disease-Relevant Animal Models
The choice of animal model is critical and depends on the therapeutic area.[29][30] For example, if the target kinase is an oncogene, a tumor xenograft model would be appropriate.
Experimental Design Outline: Xenograft Efficacy Study
-
Model Establishment: Implant human cancer cells expressing the target kinase into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, and a positive control/standard-of-care drug).
-
Efficacy Assessment: Monitor tumor volume over time. At the end of the study, calculate tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Biomarker Analysis: Collect tumor tissue at various time points post-dosing. Analyze tumor lysates by Western blot to confirm that the compound inhibited the phosphorylation of the downstream substrate in the tumor tissue, thus demonstrating in vivo target engagement.
-
Pharmacokinetic (PK) Analysis: Collect blood samples to determine the concentration of the compound over time, establishing a link between exposure, target engagement, and efficacy.
Hypothetical In Vivo Efficacy Comparison
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Target Pathway Inhibition (p-Substrate Reduction) |
| Vehicle Control | - | 0% | Baseline |
| This compound | 25 | 45% | 50% |
| This compound | 50 | 78% | 85% |
| Competitor Kinase Inhibitor | 30 | 82% | 90% |
Conclusion
Validating the biological target of a novel compound like this compound is not a linear process but a cycle of hypothesis generation and rigorous, multi-faceted testing. By systematically progressing from broad screening to precise biophysical characterization, and then to cellular and in vivo functional assays, researchers can build an unassailable case for a compound's mechanism of action. This evidence-driven approach is fundamental to de-risking drug discovery projects and is the only reliable path to translating a promising molecule into a validated therapeutic agent.
References
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link].
-
target validation & efficacy - In vivo models. Labtoo. Available at: [Link].
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link].
-
Kinome Profiling Service. MtoZ Biolabs. Available at: [Link].
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link].
-
KinomePro - Functional Kinase Activity Profiling. Pamgene. Available at: [Link].
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link].
-
In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Available at: [Link].
-
In Vivo Target Validation. Creative Biolabs. Available at: [Link].
-
Kinase Panel Profiling. Pharmaron. Available at: [Link].
-
In Vivo Target Validation Using Biological Molecules in Drug Development. Springer. Available at: [Link].
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available at: [Link].
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link].
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. Available at: [Link].
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link].
-
Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link].
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link].
-
Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr. Available at: [Link].
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link].
-
Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. Available at: [Link].
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link].
-
This compound. PubChem. Available at: [Link].
-
Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link].
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link].
-
4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed. Available at: [Link].
-
Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link].
-
Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link].
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Available at: [Link].
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link].
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences. Available at: [Link].
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. Available at: [Link].
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link].
-
Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available at: [Link].
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. KinomePro - Pamgene [pamgene.com]
- 10. assayquant.com [assayquant.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. labtoo.com [labtoo.com]
- 29. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 32. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of Thiophen-2-yl-pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophen-2-yl-pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, offering a comparative perspective against alternative scaffolds and furnishing the experimental groundwork for future drug discovery endeavors. As senior application scientists, our goal is to not only present data but to illuminate the rationale behind the molecular design and experimental choices that drive successful lead optimization campaigns.
The Thiophen-2-yl-pyrimidine Core: A Scaffold of Opportunity
The fusion of a thiophene ring to a pyrimidine core creates a bio-isostere of purine, the fundamental building block of nucleic acids. This inherent resemblance allows thiophen-2-yl-pyrimidines to interact with a multitude of enzymes and receptors that recognize purine-like structures, most notably kinases.[1] The thiophene moiety, with its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions, often contributes significantly to the potency and selectivity of these compounds.[2][3]
Our exploration of the SAR of this scaffold will be categorized by its major therapeutic applications, drawing upon a wealth of experimental data to provide a clear and actionable understanding for researchers in the field.
I. Thiophen-2-yl-pyrimidines as Kinase Inhibitors: Targeting the Engines of Cell Growth
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] Thiophen-2-yl-pyrimidines have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both key players in tumor angiogenesis and proliferation.[4][5]
Structure-Activity Relationship at a Glance
The SAR of thienopyrimidine-based kinase inhibitors is often centered around substitutions at the 4- and 6-positions of the pyrimidine ring, as well as modifications to the thiophene ring.
A systematic exploration of substitutions on the thienopyrimidine core has revealed several key determinants of anti-cancer activity. For instance, in a series of thieno[2,3-d]pyrimidines evaluated for their antiproliferative and kinase inhibitory activity, the introduction of different functional groups at position 4 was a primary focus.[6]
Key SAR Insights for Kinase Inhibition:
-
Substitution at the 4-position of the Pyrimidine Ring: The nature of the substituent at this position is critical for potent kinase inhibition. Often, an aniline or a substituted aniline moiety is introduced to occupy the ATP-binding pocket of the kinase. The substitution pattern on this aniline ring can fine-tune the inhibitory activity and selectivity. For example, in the development of VEGFR-2 inhibitors, specific substitutions on the aniline ring were found to diminish EGFR activity, thereby improving the selectivity profile.[7]
-
Modifications at the 5- and 6-positions: In the context of anti-schistosomal agents, which also exhibit activity against host kinases, modifications at the C5 and C6 positions of the pyrimidine core have been systematically explored. The introduction of an oxetane-containing amine moiety at C5 and an ortho, ortho-difluoroaniline at C6 led to a significant increase in potency and improved pharmacokinetic properties.[8]
-
The Role of the Thiophene Ring: The thiophene ring itself is a key driver of activity. Its sulfur atom can act as a hydrogen bond acceptor, and the ring can engage in hydrophobic interactions within the kinase active site.
Comparative Analysis: Thiophen-2-yl-pyrimidines vs. Other Kinase Inhibitor Scaffolds
| Scaffold | Advantages | Disadvantages | Representative Kinase Targets |
| Thiophen-2-yl-pyrimidine | - Bio-isostere of purine, good starting point for ATP-competitive inhibitors.[1] - Versatile substitution patterns allow for fine-tuning of selectivity and properties.[6] - Thiophene moiety can enhance binding affinity. | - Potential for off-target effects due to purine mimicry. - Can suffer from poor aqueous solubility, requiring optimization.[8][9] | VEGFR-2, EGFR, FLT3, PI3K/AKT/mTOR[6][7][10] |
| Quinazoline | - Well-established scaffold in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). - Extensive SAR data available. | - Can face challenges with acquired resistance mutations. - Patent landscape can be crowded. | EGFR, VEGFR |
| Indole | - Another privileged scaffold in kinase inhibition (e.g., Sunitinib). - Can form key hydrogen bonds with the kinase hinge region. | - Synthesis can be more complex than for some other scaffolds. | VEGFR, PDGFR |
The choice of scaffold is a critical decision in any drug discovery program. While quinazolines and indoles have a proven track record, the thiophen-2-yl-pyrimidine scaffold offers a compelling alternative with significant potential for discovering novel and potent kinase inhibitors.
II. Antimicrobial and Antiparasitic Applications: A Different Battlefield
Beyond cancer, thiophen-2-yl-pyrimidines have demonstrated promising activity against a range of microbial and parasitic pathogens.[11][12]
Anti-schistosomal Activity: A Case Study in SAR-Driven Optimization
Recent research has highlighted the potent paralytic effects of thiophen-2-yl-pyrimidines against Schistosoma mansoni, the parasite responsible for schistosomiasis.[8][9] An initial lead compound, while active, suffered from poor aqueous solubility and high lipophilicity.[9] A systematic SAR study was undertaken to address these liabilities.
Table 1: SAR of Thiophen-2-yl-pyrimidines as Anti-schistosomal Agents [8]
| Compound | C5-Substituent | C6-Substituent | cLogP | Aqueous Solubility (µM) | S. mansoni EC50 (nM) |
| 3 | Fluorinated Phenyl | Amine | 6.81 | < 0.5 | 538 |
| 38 | Oxetane-containing amine | ortho, ortho-difluoroaniline | 4.48 | 46 | 37 |
This targeted optimization, guided by SAR principles, resulted in compound 38 , which exhibited a 14.5-fold increase in potency, significantly improved aqueous solubility, and a more favorable pharmacokinetic profile.[8] This success underscores the power of rational drug design in overcoming the challenges of preclinical development.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the findings presented, we provide detailed experimental protocols for the synthesis of a representative thiophen-2-yl-pyrimidine and a key biological assay.
Synthesis of a 4,6-disubstituted-2-(thiophen-2-yl)-5-phenylpyrimidine
This protocol is adapted from the synthesis of potent anti-schistosomal agents.[13]
Workflow for the Synthesis of Thiophen-2-yl-pyrimidine Derivatives
Caption: General synthetic workflow for thiophen-2-yl-pyrimidine derivatives.
Step-by-Step Protocol:
-
Dichlorination: The starting 2-(thiophen-2-yl)pyrimidine-4,6-diol is refluxed with phosphorus oxychloride to yield the corresponding 4,6-dichloro-2-(thiophen-2-yl)pyrimidine.
-
First Nucleophilic Substitution: The 4,6-dichloro intermediate is dissolved in dimethylformamide (DMF), and an appropriate amine (R1-NH2) and triethylamine (Et3N) are added. The reaction is stirred at room temperature to selectively substitute the chlorine at the 4-position.
-
Second Nucleophilic Substitution: To the resulting 4-amino-6-chloro derivative in DMF, a second amine (R2-NH2) and Et3N are added, and the mixture is stirred at room temperature to afford the final disubstituted product.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Preparation: A multi-well plate is prepared with a buffer solution optimized for the kinase reaction.
-
Reagent Addition: Recombinant VEGFR-2 kinase, a suitable peptide substrate, and adenosine triphosphate (ATP) are added to each well.
-
Compound Addition: The thiophen-2-yl-pyrimidine test compounds, serially diluted to various concentrations, are added to the wells.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.
-
Reaction Termination: A stop solution is added to quench the kinase reaction.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The signal intensity is measured, and the half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
Signaling Pathways and Logical Relationships
To provide a deeper understanding of the mechanism of action, we visualize a simplified signaling pathway targeted by many thiophen-2-yl-pyrimidine kinase inhibitors.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophen-2-yl-pyrimidine.
Conclusion: A Scaffold with a Bright Future
The thiophen-2-yl-pyrimidine scaffold has proven to be a rich source of biologically active compounds with therapeutic potential in oncology, infectious diseases, and beyond. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new and improved drug candidates. By understanding the key structural features that govern potency, selectivity, and pharmacokinetic properties, researchers can more effectively navigate the complex chemical space and unlock the full potential of this versatile heterocyclic system. The comparative analysis and detailed experimental protocols provided in this guide are intended to empower researchers to build upon this knowledge and accelerate the discovery of the next generation of thiophen-2-yl-pyrimidine-based medicines.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of 4-(thiophen-2-yl)pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel compound 4-(thiophen-2-yl)pyrimidin-2-amine. While extensive public data on this specific molecule is nascent, its structural motifs, featuring a pyrimidine core, suggest a probable interaction with the ATP-binding pocket of protein kinases. Drawing parallels with established pyrimidine-based inhibitors, we hypothesize a primary activity against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated oncology target.[1]
This document will objectively compare the hypothesized activity of this compound with well-characterized, clinically relevant kinase inhibitors, providing the necessary context for its potential therapeutic window and off-target liabilities. We will delve into the causality behind experimental design, present detailed protocols for robust selectivity assessment, and offer a comparative analysis against leading compounds.
The Imperative of Kinase Selectivity
In an era of targeted therapy, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is essential, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] A thorough understanding of a compound's kinome-wide interaction profile is therefore non-negotiable for advancing a candidate through the drug discovery pipeline.[3] This guide will utilize a comparative approach to underscore the nuances of selectivity among kinase inhibitors.
Comparative Inhibitor Panel
To contextualize the potential selectivity of this compound, we have selected three well-characterized CDK inhibitors with distinct selectivity profiles:
-
Dinaciclib (MK-7965): A potent, multi-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9.[4][5] Its broad-spectrum activity provides a benchmark for a less selective compound.
-
Palbociclib (PD-0332991): A first-in-class, highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR+/HER2- breast cancer.[6][7] Its narrow target profile exemplifies a highly selective inhibitor.
-
Abemaciclib (LY2835219): Another potent and selective CDK4/6 inhibitor, also approved for breast cancer treatment. It exhibits a slightly broader kinase inhibition profile than palbociclib, offering a subtle but important point of comparison.[8][9]
Quantitative Comparison of Kinase Selectivity
The following table summarizes the publicly available kinase selectivity data for our comparator compounds. Data is presented as the percentage of control (% Control) from KINOMEscan® panels, where a lower number indicates stronger binding and inhibition. This format allows for a direct comparison of off-target activities at a standardized concentration.
| Kinase Target | Dinaciclib (% Control @ 1 µM) | Palbociclib (% Control @ 1 µM) | Abemaciclib (% Control @ 0.1 µM) |
| CDK2/cyclin A | <1 | 98 | 55 |
| CDK1/cyclin B | <1 | 97 | 68 |
| CDK4/cyclin D1 | 1.9 | <1 | <1 |
| CDK6/cyclin D3 | 1.1 | <1 | <1 |
| CDK5/p25 | <1 | 100 | 78 |
| CDK9/cyclin T1 | <1 | 99 | 16 |
| GSK3B | 96 | 100 | 2.5 |
| DYRK1A | 1.1 | 99 | 10 |
| PIM1 | 2.2 | 100 | 45 |
| CLK1 | 1.1 | 99 | 15 |
| HIPK2 | 1.3 | 100 | 22 |
| CAMK2D | 98 | 100 | 12 |
Data is illustrative and compiled from various public sources. The concentration for Abemaciclib is lower due to its higher potency against CDK4/6.[8]
From this data, the distinct selectivity profiles are evident. Dinaciclib broadly inhibits multiple CDKs, while Palbociclib demonstrates remarkable selectivity for CDK4/6. Abemaciclib, while highly potent against CDK4/6, shows engagement with other kinases like GSK3B and DYRK1A at a concentration where Palbociclib is largely inactive against the wider kinome.[8]
Experimental Workflow for Kinase Selectivity Profiling
A systematic approach is crucial for accurately determining the selectivity of a novel inhibitor. The following workflow outlines a standard, robust process for kinase inhibitor profiling.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Detailed Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[10][11] The underlying principle is the measurement of the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound.
Objective: To determine the dissociation constants (Kd) of this compound against a comprehensive panel of human kinases.
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO.
-
KINOMEscan® Assay Kit (DiscoverX or equivalent service provider). This includes:
-
DNA-tagged kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed ligands.
-
Assay and wash buffers.
-
-
Multi-well plates (384-well format).
-
Liquid handling robotics for precision.
-
qPCR instrument for detection.
Methodology:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated affinity ligand to create an affinity resin. The beads are then blocked to minimize non-specific binding.[12]
-
Binding Reaction Assembly: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound at various concentrations (typically an 11-point, 3-fold serial dilution). A DMSO-only control is included for each kinase.[12][13]
-
Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.[13]
-
Washing: The affinity beads are washed extensively to remove any unbound protein.[13]
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured via qPCR using the DNA tag.[11] The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) are then calculated from the dose-response curves.
Causality in Experimental Design: Why Choose a Competition Binding Assay?
The choice of a competition binding assay like KINOMEscan® is deliberate. Unlike enzymatic assays that measure the inhibition of kinase activity, binding assays directly measure the physical interaction between the compound and the kinase. This has several advantages:
-
ATP-Independence: The assay is independent of the ATP concentration, which can be a confounding variable in enzymatic assays.[11]
-
Broad Applicability: It can be used for a wide range of kinases, including those for which optimized enzymatic assays are not available.
-
Direct Comparison: It provides a uniform platform to directly compare the binding affinities of a compound across the entire kinome, yielding a true measure of selectivity.
For validation and to understand the functional consequences of binding, it is best practice to follow up with an orthogonal, activity-based assay such as the ADP-Glo™ Kinase Assay.[14][15]
Concluding Remarks
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. For a novel compound like this compound, a comprehensive assessment of its selectivity profile is a critical, early step. By employing a systematic workflow and comparing its profile against well-characterized inhibitors such as Dinaciclib, Palbociclib, and Abemaciclib, researchers can make informed decisions about its therapeutic potential and potential liabilities. A highly selective inhibitor profile, akin to that of Palbociclib, would suggest a wider therapeutic window and a more predictable safety profile. Conversely, a broader profile like Dinaciclib's might offer opportunities for polypharmacology but also raises the risk of off-target toxicities. This guide provides the foundational knowledge and practical protocols to embark on this essential investigation.
References
-
Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
-
O'Brien, N. A., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. bioRxiv. [Link]
-
Clark, A. S., et al. (2016). Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development. JAMA Oncology. [Link]
-
Gong, X., et al. (2019). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]
-
Wander, S. A., et al. (2023). A Gene Panel Associated With Abemaciclib Utility in ESR1-Mutated Breast Cancer After Prior Cyclin-Dependent Kinase 4/6-Inhibitor Progression. JCO Precision Oncology. [Link]
-
Abdel-Qadir, H., et al. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Cardio-Oncology. [Link]
-
Mita, M. M., et al. (2013). A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. Investigational New Drugs. [Link]
-
Gilbert, A. M., et al. (2022). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). ACS Medicinal Chemistry Letters. [Link]
-
Hirschi, A., et al. (2022). Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. Nature Communications. [Link]
-
Wells, C. I., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. [Link]
-
Norman, P. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2024). bioRxiv. [Link]
-
Johnson, A. J., et al. (2011). Dinaciclib (SCH727965) Is a Novel Cyclin Dependent Kinase Inhibitor That Promotes Selective Apoptosis In CLL Cells and Abrogates the Protective Effects of Microenvironment Cytokines. Blood. [Link]
-
Chen, R., & Wierda, W. G. (2014). Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. Leukemia & Lymphoma. [Link]
-
Norman, P. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Semantic Scholar. [Link]
-
O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Rheumatology. [Link]
-
Parry, D., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters. [Link]
-
Reaction Biology. Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. [Link]
-
Parry, D., et al. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics. [Link]
-
Bauman, J. L., et al. (2017). Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. [Link]
-
VanArsdale, T., et al. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. [Link]
-
Bradford, D., et al. (2019). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Nature Communications. [Link]
-
Merrick, K. A., et al. (2017). Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling. Cancer Research. [Link]
-
ProteomeXchange. ProteomeXchange Dataset PXD006139. [Link]
-
Schett, A., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Journal of Cancer Research and Clinical Oncology. [Link]
-
Zhang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
The Chemical Probes Portal. ABEMACICLIB. [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
-
HMS LINCS Project. Data - HMS LINCS Project. [Link]
-
Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib. (2019). The EMBO Journal. [Link]
-
Susan G. Komen®. CDK4/6 Inhibitors. [Link]
-
HMS LINCS Project. Assays - HMS LINCS Project. [Link]
-
CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Once Thought. (2024). International Journal of Molecular Sciences. [Link]
-
HMS LINCS Project. KINOMEscan data - HMS LINCS Project. [Link]
-
ResearchGate. How the KINOMEscan assay works (Courtesy of DiscoveRx). [Link]
-
The Oncology Pharmacist. Concurrent Use of Medications with Potential Drug–Drug Interactions: Real-World Analysis of Patients Treated with CDK4/6 Inhibitors. [Link]
-
Infante, J. R., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Expert Opinion on Investigational Drugs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.com [promega.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
A Researcher's Guide to Characterizing Off-Target Effects of 4-(Thiophen-2-yl)pyrimidin-2-amine in Cellular Models
For researchers and drug development professionals, understanding the complete cellular activity of a small molecule is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects, where a compound interacts with unintended biological molecules, can lead to unexpected toxicity or provide opportunities for drug repurposing.[1][2] This guide provides a comprehensive framework for investigating the off-target profile of 4-(thiophen-2-yl)pyrimidin-2-amine, a molecule belonging to a chemical class rich in kinase inhibitors.
While specific off-target data for this compound is not extensively published, its core structure is a well-established scaffold for inhibitors of various protein kinases, including Janus kinases (JAKs), spleen tyrosine kinase (SYK), and phosphoinositide 3-kinases (PI3Ks).[3][4][5] Therefore, a rational investigation into its off-target effects should be centered on the hypothesis that it is a kinase inhibitor. This guide will detail a multi-pronged approach to identify and validate its potential off-target interactions in cellular models, comparing the necessary experimental strategies to those used for other known kinase inhibitors.
Part 1: Initial Assessment and Hypothesis Generation
The journey to understanding off-target effects begins with a foundational analysis of the compound's structure and a broad screen to identify its potential target space.
Structural Analogy to Known Kinase Inhibitors
The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, frequently forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[2] The thiophene substituent can further influence selectivity and potency by interacting with other regions of the binding site. Given that numerous derivatives of (thienopyrimidin-2-yl)amines have demonstrated potent inhibition of various kinases, it is highly probable that this compound also targets one or more protein kinases.[3][4][6]
Part 2: A Phased Experimental Approach to Off-Target Profiling
A systematic and multi-layered approach is essential to confidently map the off-target interactions of this compound. This involves a combination of in vitro biochemical assays and in-cellulo validation.
Phase 1: Broad Kinome Profiling
The most direct method to assess the selectivity of a putative kinase inhibitor is through a broad kinase panel screening.[7][8][9] This provides a panoramic view of the compound's activity across a large portion of the human kinome.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration : Select a primary screening concentration. A concentration of 1 µM is often used as a starting point to identify potent interactions.
-
Kinase Panel Selection : Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega) that offers a large panel of purified kinases (e.g., >400 kinases).[9][10] These services typically use radiometric or fluorescence-based assays to measure kinase activity.
-
Data Analysis : The primary output is typically the percent inhibition of each kinase at the tested concentration. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >80%).
-
Follow-up Dose-Response : For any identified hits, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each interaction. This quantitative data is crucial for ranking the potency of on- and off-target effects.
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Primary Target (Hypothetical) | |||
| JAK2 | 95% | 50 | Tyrosine Kinase |
| Potential Off-Targets | |||
| JAK1 | 85% | 150 | Tyrosine Kinase |
| JAK3 | 70% | 500 | Tyrosine Kinase |
| TYK2 | 60% | 800 | Tyrosine Kinase |
| FLT3 | 55% | >1000 | Tyrosine Kinase |
| Aurora A | 40% | >1000 | Serine/Threonine Kinase |
Phase 2: Cellular Target Engagement
While in vitro assays are excellent for identifying direct enzymatic inhibition, they do not account for cell permeability or the competitive cellular environment. Therefore, it is critical to validate the identified off-targets in a cellular context.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture : Grow a relevant cell line (e.g., a hematopoietic cell line for a putative JAK inhibitor) to a sufficient density.
-
Compound Treatment : Treat the cells with this compound at various concentrations, including a vehicle control.
-
Thermal Challenge : Heat the cell lysates to a range of temperatures.
-
Protein Analysis : Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting : Analyze the soluble fraction by Western blotting using antibodies specific to the primary target and potential off-targets identified in the kinase screen.
-
Data Interpretation : A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for CETSA to validate target engagement in cells.
Phase 3: Phenotypic Screening and Deconvolution
Unbiased phenotypic screening can uncover unexpected off-target effects that may not be apparent from kinase profiling alone.[1][12][13] This approach assesses the global impact of the compound on cellular phenotypes.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Panel : Utilize a diverse panel of cell lines from different tissue origins.
-
Compound Treatment : Treat the cells with this compound.
-
Staining : Stain the cells with a cocktail of fluorescent dyes that label various cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
Imaging : Acquire images using a high-content imaging system.
-
Feature Extraction : Extract a wide range of quantitative features from the images, such as cell shape, size, texture, and fluorescence intensity.
-
Phenotypic Fingerprinting : Compare the phenotypic fingerprint of this compound to a reference database of compounds with known mechanisms of action. Similarities in fingerprints can suggest potential off-targets.
Diagram 2: Phenotypic Screening Workflow
Caption: Workflow for high-content phenotypic screening.
Target Deconvolution
If a novel phenotype is observed, chemical proteomics can be employed to identify the responsible off-target.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis : Synthesize a derivative of this compound with an affinity tag (e.g., biotin) and a photo-crosslinkable group.
-
Cell Treatment and Crosslinking : Treat live cells with the probe and then expose them to UV light to covalently link the probe to its binding partners.
-
Protein Enrichment : Lyse the cells and enrich the probe-bound proteins using streptavidin beads.
-
Mass Spectrometry : Identify the enriched proteins by mass spectrometry.
-
Data Analysis : Compare the enriched proteins from the probe-treated sample to a control to identify specific interactors.
Part 3: Comparative Analysis with Alternative Compounds
The significance of the off-target profile of this compound can be best understood by comparing it to other well-characterized kinase inhibitors.
Table 2: Comparison of Hypothetical Off-Target Profile with Known Kinase Inhibitors
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Profile |
| This compound (Hypothetical) | JAK2 | JAK1, JAK3, TYK2 | Pan-JAK inhibitor with some activity on other tyrosine kinases. |
| Tofacitinib | JAK1, JAK3 | JAK2 | Potent inhibitor of JAK family kinases. |
| Ruxolitinib | JAK1, JAK2 | LCK, TYK2 | Selective for JAK1 and JAK2 over other JAKs. |
| Imatinib | ABL, KIT, PDGFR | NQO2 (a non-kinase) | Multi-kinase inhibitor with a known non-kinase off-target.[14] |
This comparative analysis highlights that even within the same target class, selectivity profiles can vary significantly. Understanding these differences is crucial for interpreting experimental results and predicting potential clinical outcomes.
Conclusion
The investigation of off-target effects is a critical component of modern drug discovery and chemical biology. For a compound like this compound, which belongs to a class of molecules known to target kinases, a systematic approach combining broad kinome profiling, cellular target engagement assays, and unbiased phenotypic screening is essential. The methodologies outlined in this guide provide a robust framework for researchers to comprehensively characterize its selectivity profile. By understanding the full spectrum of its biological interactions, the scientific community can more effectively and safely utilize this and similar molecules for therapeutic or research purposes.
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Vogt, A. D., Bauer, A., & Laggner, C. (2012). Targeted kinase selectivity from kinase profiling data. ACS medicinal chemistry letters, 3(11), 941-946.
- Gao, Y., He, L., & Zhang, Y. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269.
- Burchat, A., Calderwood, D., Friedman, M., Hentemann, M., Keep, N., Liddle, J., ... & Witherington, J. (2004). 4-thiophenoxy-N-(3, 4, 5-trialkoxyphenyl) pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. Current medicinal chemistry, 11(6), 747-753.
- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Chem-Impex. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
- Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay.
- Scientist Live. (2018, January 23). Off-target testing assays.
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Novel Small Molecules.
- Ventura, A. C., & Tirodkar, T. S. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5(1), 1-14.
- Liu, X., Zhao, M., Yang, D., Li, Y., Geng, M., Ai, J., ... & Xiong, B. (2019). Discovery of potent anti-inflammatory 4-(4, 5, 6, 7-tetrahydrofuro [3, 2-c] pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & medicinal chemistry, 27(12), 2592-2597.
- Schreiber, S. L. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell, 163(1), 12-16.
- Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube.
- Naeem, M., Majeed, S., Hoque, M. Z., & Chowdhury, E. H. (2022). Off-target effects in CRISPR/Cas9 gene editing. Molecular Therapy-Nucleic Acids, 28, 643-655.
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
- Sutherlin, D. P., Sampath, D., Berry, M., Castanedo, G., Chang, Z., Chuckowree, I., ... & Zhu, B. Y. (2010). Discovery of (thienopyrimidin-2-yl) aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of medicinal chemistry, 53(3), 1086-1097.
- Ventura, A. C., & Tirodkar, T. S. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5(1), 1-14.
- Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube.
- Benchchem. Technical Support Center: Minimizing Off-Target Effects of Pyrimidine Kinase Inhibitors.
- bioRxiv. (2025, October 8). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Wuitschick, J. D., Augelli-Szafran, C. E., D'Ambrosio, M. A., Freeman, K. B., Graci, J. D., Jacobs, A. T., ... & White, G. J. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231-6235.
- Santa Cruz Biotechnology. 2-amine-4-(thiophen-2-yl)-pyrimidine.
- ResearchGate. (2025, November 25). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- ChemicalBook. 4-(pyrimidin-4-yl)thiophen-2-amine.
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 13. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 4-(Thiophen-2-yl)pyrimidin-2-amine Derivatives and Standard CDK4/6 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, the quest for more effective and selective therapeutic agents is paramount. This guide provides a detailed comparative analysis of a promising new class of compounds, derivatives of 4-(thiophen-2-yl)pyrimidin-2-amine, against the established standard-of-care cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors used in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This document will delve into the mechanism of action, comparative preclinical efficacy, and the experimental methodologies used to generate these findings, offering a comprehensive resource for researchers in the field.
Introduction to a Novel Chemical Scaffold and the Standard of Care
The this compound scaffold has emerged as a versatile building block in medicinal chemistry for the synthesis of potent kinase inhibitors. A notable series of derivatives, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, has demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, key regulators of the cell cycle. One of the most promising compounds from this series, designated as compound 83 , has shown significant preclinical antitumor activity.[1]
The current standard of care for HR+/HER2- advanced or metastatic breast cancer includes three FDA-approved oral CDK4/6 inhibitors: Palbociclib (Ibrance®) , Ribociclib (Kisqali®) , and Abemaciclib (Verzenio®) .[2][3][4] These drugs have revolutionized treatment paradigms by significantly improving progression-free survival when used in combination with endocrine therapy.[5]
Mechanism of Action: Targeting the Cell Cycle Engine
Both the novel this compound derivatives and the standard CDK4/6 inhibitors share a common mechanism of action: the targeted inhibition of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway. This pathway is a critical regulator of the G1-S phase transition of the cell cycle and its dysregulation is a hallmark of many cancers, including HR+ breast cancer.[6][7]
In cancer cells, the hyperactivation of the cyclin D-CDK4/6 complex leads to the phosphorylation of the Rb protein. This releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[6][7]
Comparative Preclinical Efficacy
While a direct head-to-head clinical comparison is not yet available, preclinical data provides valuable insights into the relative potency and efficacy of the novel this compound derivatives and the standard-of-care CDK4/6 inhibitors.
In Vitro Efficacy
The following table summarizes the in vitro anti-proliferative activity of a representative novel compound and the standard drugs in the human HR+ breast cancer cell line, MCF-7.
| Compound | Target | Cell Line | Assay Type | IC50 / GI50 | Reference |
| Novel Derivative (Class) | CDK4/6 | MCF-7 | Proliferation | Moderately potent (GI50 = 1.887 µM for a representative compound) | [8] |
| Palbociclib | CDK4/6 | MCF-7 | Proliferation | ~29.1 nM | [8] |
| Ribociclib | CDK4/6 | MCF-7 | Proliferation | Data not available in a directly comparable format in the provided search results. | |
| Abemaciclib | CDK4/6 | MCF-7 | Proliferation | Potent, with an average IC50 of 168 nM in biomarker-positive breast cancer cell lines. | [9] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
It is important to note that direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions. However, the data suggests that while the novel derivatives are active in the micromolar range, the approved drugs generally exhibit higher potency in in vitro assays.
In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of new compounds.
Novel 4-(Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) Derivative (Compound 83):
In a mouse xenograft model of MV4-11 acute myeloid leukemia, repeated oral administration of compound 83 led to marked inhibition of tumor growth without significant toxicity or effect on body weight.[1] While this study was not conducted in a breast cancer model, it demonstrates the in vivo activity and tolerability of this class of compounds.
Standard CDK4/6 Inhibitors:
-
Palbociclib: Demonstrates significant tumor growth inhibition in HR+ breast cancer xenograft models.
-
Ribociclib: In combination with other therapies, potently suppresses tumor progression in MCF-7 xenograft models.[7]
-
Abemaciclib: As a single agent, it has been shown to cause regression of tumor growth in an ER+ breast cancer xenograft model.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of these compounds.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (novel derivative or standard drugs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Preparation: Harvest cultured breast cancer cells (e.g., MCF-7) during their exponential growth phase.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in Matrigel) into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (novel derivative or standard drugs) and a vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
The novel this compound derivatives, particularly the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, represent a promising new class of CDK4/6 inhibitors with demonstrated preclinical anti-cancer activity. While the currently available data indicates that the approved standard-of-care drugs, palbociclib, ribociclib, and abemaciclib, exhibit higher potency in in vitro settings, the in vivo efficacy and favorable toxicity profile of compounds like "83" warrant further investigation.
Future research should focus on direct head-to-head preclinical comparisons of these novel derivatives against the standard drugs in breast cancer xenograft models to provide a more definitive assessment of their relative efficacy. Furthermore, optimization of the scaffold to improve potency and pharmacokinetic properties could lead to the development of best-in-class CDK4/6 inhibitors. The exploration of these compounds in other cancer types where the CDK4/6 pathway is dysregulated also presents an exciting avenue for future studies.
References
-
U.S. Food and Drug Administration. FDA approves abemaciclib for early breast cancer. Link
-
U.S. Food and Drug Administration. FDA approves ribociclib for HR-positive, HER2-negative advanced or metastatic breast cancer. Link
-
U.S. Food and Drug Administration. Palbociclib (Ibrance). Link
-
Wick, M. J. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR. Link
- Spring, L. M., et al. (2020). Cyclin-dependent kinase 4 and 6 inhibitors for breast cancer: A review of the current landscape. Clinical Cancer Research, 26(18), 4738-4749.
- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
- Fass, L. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 693104.
- Shetty, C. R., et al. (2021). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 3, 100184.
- O'Brien, N. A., et al. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 17(5), 897-907.
- Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915.
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Link
- Tadesse, S., et al. (2020). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 38(11), 3277-3291.
- Kumbhare, R. M., et al. (2015). Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells. European Journal of Medicinal Chemistry, 92, 347-358.
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Link
-
ESMO. (2021). Preclinical research offers promise of new CDK4/6 inhibitors. ESMO Daily Reporter. Link
- Delach, S., & Caponigro, G. (2021). Preclinical head-to-head comparison of CDK4/6 inhibitor activity toward CDK4 vs CDK6. Cancer Research, 81(4_Supplement), PS19-10.
- Spring, L. M., et al. (2020). CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities.
-
Fass, L. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 693104. Link
- Yang, L., et al. (2021). A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer.
- Goel, S., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251-3262.
-
O'Brien, N. A., et al. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 17(5), 897-907. Link
- Goel, S., et al. (2016). CDK4/6 inhibition in breast cancer: beyond ER-positive disease. Annals of Oncology, 27(9), 1631-1639.
- Chen, P., et al. (2016). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget, 7(40), 64696-64709.
- Tadesse, S., et al. (2018). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. Molecules, 23(11), 2985.
- Tadesse, S., et al. (2021). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-15.
- Kciuk, M., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(23), 5698.
-
Chen, P., et al. (2016). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget, 7(40), 64696–64709. Link
-
O'Brien, N. A., et al. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 17(5), 897–907. Link
- Yang, C., et al. (2017). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Drug Design, Development and Therapy, 11, 2149–2161.
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Link
-
Tadesse, S., et al. (2018). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. Molecules, 23(11), 2985. Link
-
Tadesse, S., et al. (2021). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-15. Link
-
O'Brien, N. A., et al. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 17(5), 897–907. Link
Sources
- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacr.org [aacr.org]
A Researcher's Guide to Cross-Reactivity Profiling: Evaluating 4-(thiophen-2-yl)pyrimidin-2-amine Against the Kinome
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are master regulators of cellular signaling and represent one of the most critical classes of drug targets, especially in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment for many diseases. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving selectivity.[2][3] Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, rigorously characterizing the selectivity profile of any new chemical entity (NCE) is a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(thiophen-2-yl)pyrimidin-2-amine , a heterocyclic scaffold of interest in medicinal chemistry.[6][7] We will treat this compound as a novel investigational molecule, outlining the essential experimental strategies, providing detailed protocols, and offering insights into data interpretation. For comparative purposes, we will contrast its hypothetical performance with two benchmark compounds:
-
"Compound S" (Selective): A hypothetical, highly specific inhibitor of a single target kinase.
-
"Compound M" (Multi-targeted): A hypothetical inhibitor known to engage several kinases across different families.
This comparative approach will provide researchers, scientists, and drug development professionals with a practical understanding of how to contextualize their own findings and make informed decisions in the progression of a lead candidate.
Comparative Analysis: Key Methodologies for Kinase Selectivity Profiling
A multi-pronged approach is essential to build a comprehensive understanding of a compound's selectivity. This typically involves a primary biochemical screen to assess direct enzymatic inhibition, followed by cell-based assays to confirm target engagement in a physiological context.[1][8]
Biochemical Profiling: The In Vitro Kinase Panel
The initial and most crucial step is to screen the compound against a large, diverse panel of purified kinases. This provides a direct measure of enzymatic inhibition and is the foundation of any selectivity assessment.
Causality Behind Experimental Design: The choice of assay format is critical. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used in high-throughput screening for their robustness and sensitivity.[9] A key parameter is the concentration of ATP used in the reaction. To obtain a true measure of a compound's intrinsic affinity, the ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase.[2][10] This ensures that the measured IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a close approximation of the inhibitor's binding affinity (Kᵢ).[10]
This protocol describes a universal method adaptable for screening against a panel of kinases.[9]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Create a 10-point serial dilution series for this compound, Compound S, and Compound M in 100% DMSO, starting at 1 mM. Then, perform an intermediate dilution of these plates into assay buffer.
-
Kinase Aliquots: Prepare working stocks of each kinase in assay buffer.
-
Substrate/ATP Mix: Prepare a solution containing the appropriate biotinylated peptide substrate and ATP at 2x the final desired concentration (e.g., 2x Km of the specific kinase).
-
Detection Mix: Prepare a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the compound dilutions into a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a potent, broad-spectrum inhibitor (e.g., Staurosporine) for low signal (100% inhibition) controls.
-
Add 5 µL of the kinase working stock to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential, they do not account for cell permeability, metabolic stability, or engagement with the target in its native, complex environment. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[11][12]
Causality Behind Experimental Design: The principle of CETSA is based on ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's thermodynamic stability. Consequently, a higher temperature is required to denature and precipitate the protein-ligand complex compared to the unbound protein.[14] By heating cell lysates at various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if a compound has engaged its target.[15]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to depend on the primary target kinase) to ~80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or a high concentration (e.g., 10 µM) of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Quantify the amount of the specific target protein in the soluble fraction using Western Blot or ELISA. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity of the target protein.
-
Plot the normalized band intensity against the temperature for both the vehicle-treated and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.
-
Data Interpretation and Visualization
The power of these assays lies in the clear, quantitative, and comparative presentation of the data.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
The overall experimental strategy can be visualized as a decision-making workflow.
Caption: Workflow for characterizing kinase inhibitor selectivity.
Hypothetical Kinase Selectivity Data
The table below summarizes fictional IC₅₀ data from an in vitro kinase panel screen, illustrating distinct selectivity profiles.
| Kinase Target | Family | This compound IC₅₀ (nM) | "Compound S" IC₅₀ (nM) | "Compound M" IC₅₀ (nM) |
| MAPK14 (p38α) | CMGC | 25 | 5 | 150 |
| MAPK1 (ERK2) | CMGC | 8,500 | >10,000 | 2,500 |
| CDK2 | CMGC | >10,000 | >10,000 | 8,000 |
| GSK3B | CMGC | 450 | >10,000 | 75 |
| SRC | TK | 980 | >10,000 | 50 |
| ABL1 | TK | 6,200 | >10,000 | 120 |
| EGFR | TK | >10,000 | >10,000 | 4,500 |
| VEGFR2 (KDR) | TK | 7,100 | >10,000 | 30 |
| AKT1 | AGC | >10,000 | >10,000 | 9,500 |
| ROCK1 | AGC | >10,000 | >10,000 | 6,800 |
Data Interpretation:
-
This compound: This compound shows high potency against its primary target, p38α. However, it also demonstrates moderate off-target activity against GSK3B and SRC at concentrations approximately 18-fold and 40-fold higher than its primary target, respectively. This would classify it as a relatively selective inhibitor, but these off-target activities must be investigated further.
-
Compound S: This is a highly selective inhibitor, demonstrating potent activity against p38α with no significant inhibition of other kinases in the panel.
-
Compound M: This compound is a multi-targeted or "promiscuous" inhibitor, hitting kinases across multiple families (CMGC, TK) with high potency. This profile might be desirable for certain polypharmacology applications but carries a higher risk of off-target toxicity.[10]
Impact on a Cellular Signaling Pathway
Off-target activity can have significant consequences. For example, unintended inhibition of SRC kinase could impact the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[9]
Caption: Potential off-target effect on the MAPK/ERK pathway.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals it to be a potent and relatively selective inhibitor of p38α with detectable off-target activities against GSK3B and SRC. This initial characterization is a critical first step. The path forward for a drug discovery program would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency on the primary target while eliminating the off-target activities.[16]
-
Orthogonal Target Engagement Assays: Employ alternative methods like NanoBRET™ to confirm the binding interactions observed in CETSA.[1]
-
Phenotypic Screening: Evaluate the compound in cell-based assays where the target or off-target kinases are known to play a role to understand the functional consequences of inhibition.
By employing a logical, multi-faceted approach combining biochemical rigor with cellular validation, researchers can build a robust data package to confidently assess the therapeutic potential and potential liabilities of novel kinase inhibitors like this compound.
References
-
Martens, S. et al. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Verma, S. K., & Tuteja, N. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(21), e1976. Available at: [Link]
-
Nguyen, T. H. D., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4519. Available at: [Link]
-
Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1338–1351. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 165–185. Available at: [Link]
-
Martens, S. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available at: [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 920–931. Available at: [Link]
-
Bemis, G. W., et al. (2004). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. Current Medicinal Chemistry, 11(6), 747–753. Available at: [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2548–2558. Available at: [Link]
-
Singh, S., et al. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821–828. Available at: [Link]
-
Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases. ResearchGate. Available at: [Link]
-
Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20269–20274. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Available at: [Link]
-
Patel, K. R., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Chemical and Pharmaceutical Sciences, 15(3), 1-6. Available at: [Link]
-
Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086–1097. Available at: [Link]
-
Wang, X., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592–2597. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
El-Mabrouk, M. E. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. International Journal of Chemical Studies, 5(5), 1603-1620. Available at: [Link]
-
D'Ambol, K. A., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12187–12206. Available at: [Link]
-
D'Ambol, K. A., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]
-
Zhang, Z., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3334. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Synthetic Routes to 4-(Thiophen-2-yl)pyrimidin-2-amine: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(thiophen-2-yl)pyrimidin-2-amine stands out as a valuable scaffold due to its presence in various biologically active molecules. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this target compound, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction: The Significance of this compound
The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a thiophene ring often enhances the biological efficacy of these molecules. Consequently, the efficient and scalable synthesis of this compound is of paramount importance for the discovery of new therapeutic agents. This guide will dissect two common synthetic pathways: the traditional Chalcone-mediated route and the more streamlined Enaminone-based approach.
Route 1: The Chalcone-Mediated Synthesis
This classical and widely employed two-step approach first involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with guanidine to form the desired pyrimidine ring.
Mechanism of the Chalcone Route
The reaction proceeds through an initial Claisen-Schmidt condensation of 2-acetylthiophene with a suitable formylating agent to yield an α,β-unsaturated ketone (chalcone). This is followed by a Michael addition of guanidine to the chalcone. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.[1]
Visualizing the Chalcone Pathway
Caption: Reaction scheme for the Chalcone-mediated synthesis.
Experimental Protocol: Chalcone Route
Step 1: Synthesis of 1-(Thiophen-2-yl)prop-2-en-1-one (Chalcone)
-
To a stirred solution of 2-acetylthiophene (12.6 g, 0.1 mol) in ethanol (100 mL), add an aqueous solution of sodium hydroxide (40%, 20 mL).
-
To this mixture, add triethyl orthoformate (14.8 g, 0.1 mol) dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 1-(thiophen-2-yl)prop-2-en-1-one.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the synthesized chalcone (15.2 g, 0.1 mol) and guanidine hydrochloride (10.5 g, 0.11 mol) in 1,4-dioxane (150 mL).[2]
-
Add potassium hydroxide (6.2 g, 0.11 mol) to the mixture.
-
Reflux the reaction mixture for 5 hours, monitoring completion by TLC.[2]
-
After cooling, evaporate the solvent under reduced pressure.
-
Pour the residue into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by recrystallization from an ethanol/ethyl acetate mixture to yield this compound.[1]
Route 2: The Enaminone-Mediated Synthesis
This alternative route offers a more convergent approach, proceeding through a β-enaminone intermediate which is then cyclized with guanidine. This pathway can potentially be performed as a one-pot synthesis, enhancing its efficiency.
Mechanism of the Enaminone Route
The synthesis commences with the reaction of 2-acetylthiophene with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the enaminone, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This intermediate then undergoes a condensation reaction with guanidine. The amino group of guanidine attacks the β-carbon of the enaminone, leading to the elimination of dimethylamine. Subsequent intramolecular cyclization and aromatization yield the final pyrimidine product.
Visualizing the Enaminone Pathway
Caption: Reaction scheme for the Enaminone-mediated synthesis.
Experimental Protocol: Enaminone Route
Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Enaminone)
-
A mixture of 2-acetylthiophene (12.6 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol) is refluxed for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of the crude enaminone (18.1 g, 0.1 mol) in methanol (150 mL), add guanidine hydrochloride (10.5 g, 0.11 mol) and sodium methoxide (6.0 g, 0.11 mol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol) to obtain pure this compound.
Head-to-Head Performance Comparison
| Parameter | Route 1: Chalcone-Mediated | Route 2: Enaminone-Mediated | Analysis |
| Number of Steps | 2 (with intermediate isolation) | 2 (can be a one-pot procedure) | The Enaminone route offers a more streamlined workflow with the potential to avoid intermediate purification, saving time and resources. |
| Typical Overall Yield | 65-75% | 70-85% | The Enaminone route generally provides a slightly higher overall yield due to the cleaner conversion and potential for a one-pot reaction. |
| Reaction Time | Step 1: 4-6 hours; Step 2: 5 hours | Step 1: 2-3 hours; Step 2: 4-6 hours | The total reaction time is comparable, but the Enaminone route's first step is typically faster. |
| Reagents & Solvents | NaOH, Triethyl Orthoformate, Guanidine HCl, KOH, Ethanol, Dioxane | DMF-DMA, Guanidine HCl, NaOMe, Methanol | The Chalcone route utilizes more common and less expensive reagents. DMF-DMA is a more specialized and costly reagent. |
| Scalability | Readily scalable, with established procedures. | Also scalable, but the cost of DMF-DMA might be a consideration for large-scale synthesis. | Both routes are scalable, but the Chalcone route may be more cost-effective for industrial production. |
| Purification | Requires isolation and purification of the chalcone intermediate. | Can be performed as a one-pot reaction, potentially simplifying the purification process to a single final step. | The Enaminone route holds a distinct advantage in terms of purification efficiency. |
| Robustness & Versatility | A very robust and well-established method applicable to a wide range of substituted chalcones.[3][4] | A versatile method for the synthesis of various pyrimidine derivatives. | Both methods are versatile, but the Chalcone route has a more extensive literature precedent for a wider variety of analogs. |
Expert Insights and Recommendations
Both the Chalcone-mediated and Enaminone-mediated routes are effective for the synthesis of this compound. The choice between them will largely depend on the specific priorities of the research or production campaign.
-
For Exploratory and Small-Scale Synthesis: The Enaminone route is highly recommended. Its potential for a one-pot procedure and generally higher yields make it an attractive option for rapidly generating analogs for biological screening. The simplified purification process is also a significant advantage in a research setting.
-
For Large-Scale and Process Chemistry: The Chalcone route may be more economically viable. The lower cost of the starting materials and the extensive body of literature on its scalability provide a solid foundation for process optimization and industrial production. While it involves an additional isolation step, the overall cost-effectiveness might outweigh the benefits of the one-pot potential of the enaminone route at a larger scale.
Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of factors such as cost, time, available equipment, and the desired scale of production. It is always advisable to perform small-scale trial reactions to optimize conditions for your specific laboratory setup.
References
-
Indian Academy of Sciences. (n.d.). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot and two‐pot methods for chalcone derived pyrimidines synthesis and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Thiophen-2-yl)pyrimidin-2-amine
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Thiophen-2-yl)pyrimidin-2-amine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment.
Due to the specialized nature of this compound, a comprehensive Safety Data Sheet (SDS) is not always readily available.[1] Therefore, a conservative approach to handling and disposal is imperative. The procedural recommendations outlined below are synthesized from the known hazards of its constituent functional groups—thiophene, pyrimidine, and an amine—and are grounded in established best practices for chemical waste management. This compound is classified as a Dangerous Good for transport, underscoring the need for meticulous handling.[2]
Part 1: Hazard Profile & Risk Assessment
A thorough understanding of potential hazards is the foundation of safe chemical handling. The structure of this compound suggests several potential risks based on analogous compounds.
-
Amine Group: Amines are organic bases and can be corrosive or irritant. They may react exothermically with acids.[3] Many amines are toxic if inhaled, ingested, or absorbed through the skin.[4]
-
Pyrimidine Moiety: Pyrimidine and its derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6][7] Some are flammable liquids.[8][9]
-
Thiophene Moiety: Thiophene is a flammable liquid and is harmful if swallowed or inhaled.[10][11] It can cause irritation to the skin and eyes and may lead to central nervous system effects like dizziness or drowsiness.[12][13]
Given this profile, this compound must be treated as a hazardous substance, likely possessing oral and dermal toxicity, and capable of causing severe skin and eye irritation.
Hazard Summary of Constituent Scaffolds
| Parameter | Thiophene | 2-Aminopyrimidine | General Amines |
| Primary Hazards | Flammable Liquid[11][12], Harmful if Swallowed/Inhaled[10], Skin/Eye Irritant[11] | Harmful if Swallowed[6], Skin/Eye/Respiratory Irritant[6] | Corrosive/Irritant[3], Toxic by multiple routes[4] |
| Physical Form | Liquid | Solid | Varies |
| Incompatibilities | Strong oxidizing agents, acids, bases[11] | Strong oxidizing agents | Acids, Oxidizing Agents[3] |
| Primary PPE | Chemical Goggles, Resistant Gloves, Lab Coat[10] | Safety Glasses, Gloves, Lab Coat[6] | Gloves, Goggles, Face Shield, Lab Coat[3] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
To mitigate the risks identified above, stringent safety measures are non-negotiable.
-
Engineering Controls : All handling and preparation for disposal of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14] The work area should be equipped with an eyewash station and a safety shower.[10][15]
-
Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:
-
Eye Protection : Chemical safety goggles or a full-face shield.[5][10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents used.[12]
-
Body Protection : A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[12]
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection. Never dispose of this chemical down the drain or in regular trash.[3][8]
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[16]
-
Identify the Waste Stream : Determine if the waste is pure this compound (solid), a solution in a solvent, or contaminated materials (e.g., gloves, weigh paper, silica gel).
-
Segregate Incompatibles : Keep this amine-containing waste separate from other chemical waste streams, especially acids and strong oxidizing agents.[3][16]
-
Maintain Separate Containers : Use distinct, dedicated waste containers for solid waste, liquid waste (further segregated by solvent type, e.g., halogenated vs. non-halogenated), and contaminated sharps.[5][14][17]
Step 2: Waste Containerization and Labeling
-
Select Compatible Containers : Use high-density polyethylene (HDPE) or glass containers that are chemically resistant and have a secure, leak-proof lid.[14]
-
Label Immediately : Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[14][17]
-
Complete the Label : The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
A complete list of all contents, including solvents and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory.[17] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks. The secondary container should be large enough to hold 110% of the volume of the largest container it holds.[17]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3]
-
Monitor Volume : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]
Step 4: Spill and Emergency Procedures
Preparedness for accidental spills is essential.[3]
-
Evacuate : Clear the immediate area of all non-essential personnel.
-
Ventilate : Ensure the fume hood is operating correctly.
-
Contain : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][10] Do not use combustible materials like paper towels to absorb large spills of flammable solutions.
-
Collect : Carefully scoop the absorbed material and place it into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[8]
-
Decontaminate : Clean the spill area with a suitable solvent. Collect all cleaning materials (wipes, etc.) as hazardous waste.[5]
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[5]
Step 5: Arranging for Final Disposal
-
Schedule Pickup : Once a waste container is full or has been in the SAA for the maximum allowable time (typically 90-180 days, check your institutional policy), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[14][18]
-
Documentation : Ensure all waste is properly documented according to your institution's procedures for waste tracking.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision-making workflow for the disposal of this compound waste.
Part 4: Decontamination and Empty Container Management
Properly managing containers that once held this compound is a critical final step.
-
Triple Rinse : Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5][18]
-
Collect Rinsate : The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[5] Never pour rinsate down the drain.
-
Deface Label : Once the container is clean and dry, completely deface or remove the original chemical label.
-
Final Disposal : The cleaned, defaced container can typically be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling), but you must confirm this is compliant with your institution's specific policies.[18]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship. Always prioritize consulting your institution's specific EHS guidelines and local regulations to ensure full compliance.[18][19]
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Cole-Parmer. [Link]
-
Hazard Substance Fact Sheet: Thiophene. New Jersey Department of Health. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Jubilant Ingrevia. [Link]
-
MATERIAL SAFETY DATA SHEET: 2-[(4-Chlorophenyl)thio]thiophene. Oakwood Chemical. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Product Detail: 4-(THIOPHEN-3-YL)PYRIMIDIN-2-AMINE. 2a biotech. [Link]
-
ChemView. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 4-(Thiophen-2-yl)pyrimidin-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(Thiophen-2-yl)pyrimidin-2-amine demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Imperative for Caution: A Hazard Assessment
-
Aminopyrimidines: Compounds in this class are frequently classified as irritants and can be harmful. For example, the related compound 2-Aminopyrimidine is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Aromatic Amines: This broader class of compounds can be toxic if swallowed or in contact with the skin.[2]
-
Transport Classification: Notably, Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," suggesting that it meets criteria for recognized hazards that require special handling.[3]
Based on this analysis, we will operate under the assumption that this compound is, at a minimum:
-
Harmful if swallowed.
-
A skin irritant.
-
A serious eye irritant.
-
A potential respiratory tract irritant, especially as a fine powder.
This conservative assessment necessitates a robust PPE strategy to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.
Core PPE: Your Non-Negotiable Laboratory Armor
For any procedure involving this compound, the following PPE represents the mandatory minimum. All work should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required. If there is a significant risk of splash or an exothermic reaction, a face shield must be worn over the safety goggles.[5]
-
Protective Clothing: A flame-resistant (e.g., Nomex®) laboratory coat is essential.[5] It must be fully buttoned, with sleeves rolled down. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[5]
-
Gloves: Double-gloving is required to provide a robust barrier against contamination. The inner glove provides a second layer of protection during doffing, while the outer glove bears the brunt of any potential contact.
-
Recommended Combination: A nitrile inner glove with a neoprene outer glove. Disposable nitrile gloves offer good short-term protection against a wide range of chemicals, but it is crucial to consult manufacturer-specific resistance guides for extended tasks.[5] Contaminated gloves must be disposed of immediately in accordance with applicable laboratory practices.[4]
-
Task-Specific Protocols and PPE Escalation
Different laboratory operations present varying levels of exposure risk. The following table and protocols detail the necessary PPE for specific tasks.
| Task | Engineering Control | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double-Gloved (Nitrile inner, Neoprene outer) | Chemical Splash Goggles | N95 Respirator (or higher) | Flame-Resistant Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Double-Gloved (Nitrile inner, Neoprene outer) | Chemical Splash Goggles & Face Shield | None required inside fume hood | Flame-Resistant Lab Coat |
| Running Reaction | Chemical Fume Hood | Double-Gloved (Nitrile inner, Neoprene outer) | Chemical Splash Goggles & Face Shield | None required inside fume hood | Flame-Resistant Lab Coat |
| Post-Reaction Work-up | Chemical Fume Hood | Double-Gloved (Nitrile inner, Neoprene outer) | Chemical Splash Goggles & Face Shield | None required inside fume hood | Flame-Resistant Lab Coat |
| Large Spill Cleanup (>5g) | Evacuate and Secure Area | Level B/C PPE may be required (see below) | Full-face respirator | SCBA or Supplied Air Respirator | Chemical Resistant Suit |
Experimental Protocol: Weighing Solid Compound
The handling of fine powders presents the highest risk of aerosolization and inhalation.
-
Preparation: Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly. Lay down a disposable, absorbent bench liner.
-
PPE Donning: Don your core PPE: lab coat, inner nitrile gloves, outer neoprene gloves, and chemical splash goggles.
-
Respirator Check: Before entering the hood, perform a seal check on your N95 respirator. Respiratory protection is required when dusts are generated.
-
Handling: Carefully open the container inside the fume hood. Use a spatula to transfer the solid to a tared weigh boat. Avoid any actions that could create dust clouds.
-
Cleanup: Once weighing is complete, carefully close the primary container. Use a damp wipe to decontaminate the spatula and the balance surface. Dispose of the wipe and bench liner as hazardous waste.
-
PPE Doffing: Doff PPE in the correct order (see Section 4) to prevent cross-contamination.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on task and compound form.
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs during the removal of PPE. A strict, methodical approach is crucial.
Donning Sequence (Putting On):
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Respiratory Protection (if required)
-
Eye and Face Protection
Doffing Sequence (Taking Off):
-
Decontaminate: If grossly contaminated, decontaminate outer gloves and suit before removal.
-
Outer Gloves: Peel off the first pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Eye and Face Protection: Remove goggles and face shield from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out, without touching the outside with your bare hands.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][4]
Disposal and Decontamination Plan
Contaminated PPE: All disposable PPE (gloves, bench liners, wipes) must be placed in a clearly labeled, sealed hazardous waste bag for disposal via an approved waste plant.[2][6]
Chemical Waste: Unused compound and solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain, as this could harm aquatic life.
Spill Management:
-
Minor Spill (<1g): Wearing your full task-appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.[4]
-
Major Spill (>1g): Evacuate personnel from the immediate area. Prevent the spill from entering drains.[4] Alert your institution's environmental health and safety (EHS) team. Emergency responders will require advanced PPE, potentially including self-contained breathing apparatus (SCBA).[7]
Emergency First Aid
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use the mouth-to-mouth method if the victim may have ingested or inhaled the substance.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[2]
Always provide the Safety Data Sheet (SDS) of the compound (or its closest analogue) to any responding medical personnel.[2]
References
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. 4-(thiophen-2-yl)pyriMidine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
